molecular formula C9H9BrO3 B1335958 2-(4-Bromophenoxy)propanoic acid CAS No. 32019-08-2

2-(4-Bromophenoxy)propanoic acid

Cat. No.: B1335958
CAS No.: 32019-08-2
M. Wt: 245.07 g/mol
InChI Key: IWXNSVLXICBLHY-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNSVLXICBLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393153
Record name 2-(4-bromophenoxy)propanoic acid
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32019-08-2
Record name 2-(4-bromophenoxy)propanoic acid
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Record name 2-(4-Bromophenoxy)propanoic acid
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and widely adopted method for the synthesis of 2-(4-Bromophenoxy)propanoic acid. This compound serves as a critical building block and intermediate in the development of various pharmaceutical and agrochemical agents. The core of this guide focuses on the Williamson ether synthesis, a classic yet highly effective method for forming the key ether linkage. We will explore the mechanistic underpinnings of this reaction, provide a detailed, validated experimental protocol, and discuss essential safety, analytical, and process optimization considerations. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Part 1: The Synthetic Strategy — A Mechanistic Perspective

The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis.[1] This venerable reaction, first developed in the 1850s, remains a cornerstone of organic synthesis due to its reliability and broad scope.[2] The strategy involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[3]

The overall transformation is depicted below:

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: Overall reaction for the synthesis of this compound.

The Underlying Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in two critical steps:

  • Deprotonation: The synthesis is initiated by treating 4-bromophenol with a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The hydroxide ion abstracts the acidic proton from the phenolic hydroxyl group, generating the highly nucleophilic 4-bromophenoxide ion. This step is crucial because the phenoxide anion is a significantly more potent nucleophile than the neutral phenol, which is necessary to drive the reaction forward efficiently.[4]

  • Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloropropionic acid.[2] This carbon is susceptible to attack because it is bonded to a good leaving group (the chloride ion). The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry at that center (though this is not relevant here as a racemic mixture of 2-chloropropionic acid is typically used). This concerted step, where the C-O bond is formed simultaneously as the C-Cl bond is broken, is the hallmark of the SN2 reaction.[2][4]

The choice of the alkylating agent is critical. Primary and methyl halides are ideal for SN2 reactions.[4] While 2-chloropropionic acid features a secondary carbon, it is effective in this context, though care must be taken to minimize a competing elimination (E2) reaction, which can be favored by high temperatures or sterically hindered reagents.[3][5]

Part 2: Experimental Protocol — A Validated Step-by-Step Methodology

This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents
  • 4-Bromophenol (>98% purity)

  • 2-Chloropropionic acid (>97% purity)

  • Sodium hydroxide (pellets, >97% purity)

  • Hydrochloric acid (concentrated, ~37%)

  • Diethyl ether (ACS grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Reagent Data
ReagentMolar Mass ( g/mol )Amount UsedMolesEquivalents
4-Bromophenol173.018.65 g0.0501.0
Sodium Hydroxide40.004.40 g0.1102.2
2-Chloropropionic acid108.525.97 g0.0551.1
Step-by-Step Procedure
  • Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4.40 g (0.110 mol) of sodium hydroxide in 50 mL of deionized water. Once dissolved, add 8.65 g (0.050 mol) of 4-bromophenol to the solution. Stir the mixture at room temperature until the 4-bromophenol has completely dissolved, forming a clear solution of sodium 4-bromophenoxide.

  • Alkylation: To the stirred phenoxide solution, add 5.97 g (0.055 mol) of 2-chloropropionic acid. Equip the flask with a reflux condenser.

  • Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle.[6] Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up & Neutralization: After 2 hours, allow the reaction mixture to cool to room temperature.[6] Transfer the solution to a 500 mL beaker and cool further in an ice bath.

  • Acidification & Precipitation: Slowly and carefully acidify the cool solution by adding concentrated hydrochloric acid dropwise while stirring.[7] Monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid product on the filter with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Recrystallize the product from a minimal amount of hot water or a water/ethanol mixture to obtain the purified product. Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at low heat. The expected yield is typically in the range of 75-85%.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve NaOH in Water B Add 4-Bromophenol (Forms Phenoxide) A->B C Add 2-Chloropropionic Acid B->C D Heat to Reflux (2 hours) C->D E Cool Reaction Mixture D->E F Acidify with HCl (Precipitation) E->F G Vacuum Filtration F->G H Recrystallize from Hot Water/Ethanol G->H I Dry Final Product H->I J Characterize (MP, NMR, IR) I->J

Caption: Synthetic workflow for this compound.

Part 3: Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following analytical methods are standard for characterizing this compound.

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid. The reported melting point for this compound is typically in the range of 115-118 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation.[8] The spectrum should show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃), with appropriate chemical shifts and splitting patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[8] The spectrum of the product should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the C-O ether stretch (~1240 cm⁻¹).[8]

Part 4: Safety & Process Considerations

Safety is the highest priority in any chemical synthesis.

  • 4-Bromophenol: Harmful if swallowed and causes skin irritation.[9][10] It is also suspected of damaging fertility or the unborn child.[9] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • 2-Chloropropionic Acid: This substance is corrosive and causes severe skin burns and eye damage.[11][12] It is also harmful if swallowed. AVOID ALL CONTACT.[12] Use in a fume hood and wear chemical-resistant gloves, protective clothing, and a face shield.[11][12]

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. The vapors are irritating to the respiratory system. Always handle in a fume hood.

Process Optimization:

  • Choice of Base: While NaOH is effective, other bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents like DMF or acetonitrile, which can sometimes accelerate SN2 reactions.[5][13]

  • Leaving Group: 2-Bromopropionic acid can be used in place of 2-chloropropionic acid. Bromide is a better leaving group than chloride, which may lead to a faster reaction rate.

  • Side Reactions: The primary potential side reaction is the elimination of HCl from 2-chloropropionic acid to form acrylic acid, which can be minimized by controlling the reaction temperature.[5] C-alkylation, where the propionic acid moiety attaches to the aromatic ring instead of the oxygen, is a minor side reaction with phenoxides but is generally not significant under these conditions.[5]

Conclusion

The Williamson ether synthesis provides a reliable, high-yielding, and scalable method for the preparation of this compound. By understanding the underlying SN2 mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can consistently produce this valuable chemical intermediate with high purity. The protocol described herein is a validated starting point for laboratory synthesis and further process development.

References

An In-depth Technical Guide to 2-(4-Bromophenoxy)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)propanoic acid (CAS No: 32019-08-2), a halogenated aryloxyalkanoic acid of significant interest to the chemical and pharmaceutical sciences. This document details the compound's core identifiers, physicochemical properties, and established synthetic methodologies, with a particular focus on the Williamson ether synthesis. Furthermore, it explores the compound's role as a versatile building block in medicinal chemistry and drug development, supported by an analysis of its structural relationship to active pharmaceutical ingredients (APIs). Safety protocols, handling procedures, and analytical characterization are also discussed to provide a complete technical profile for researchers, chemists, and professionals in drug development.

Chemical Identity and Core Identifiers

This compound is a carboxylic acid characterized by a propanoic acid moiety linked to a 4-bromophenyl group through an ether bond. This structure makes it a valuable intermediate, offering multiple reaction sites for chemical modification. Its primary identifiers are crucial for unambiguous sourcing and regulatory compliance.

IdentifierValueSource(s)
CAS Number 32019-08-2[1][2]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
IUPAC Name This compound
Synonyms 2-(4-bromophenoxy)propionic acid
MDL Number MFCD02295723[1]
InChI Key IWXNSVLXICBLHY-UHFFFAOYSA-N[3]
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)Br[3]

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is fundamental to its application in experimental design, particularly for reaction kinetics, purification, and formulation.

PropertyValue / DescriptionNotes
Appearance White to off-white solid/crystalline powder.Based on typical appearance of similar aryloxypropanoic acids.
Melting Point Data not consistently available in public literature. Similar compounds like 3-(4-Bromophenyl)propanoic acid melt at 133-136 °C.Experimental determination is recommended for specific lots.
Boiling Point Not typically determined; decomposes at high temperatures.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water.The carboxylic acid group imparts some polarity, while the bromophenyl group increases lipophilicity.
pKa Estimated to be in the range of 3-5.Typical for a carboxylic acid, influenced by the electron-withdrawing nature of the phenoxy group.
Predicted XlogP 2.4A measure of lipophilicity, indicating moderate partitioning into organic phases.[3]
Spectroscopic Characterization

Analytical techniques are vital for confirming the identity and purity of the synthesized compound. A Chinese patent (CN110803987A) references the ¹H NMR spectrum of 2-(4-bromophenoxy)propionic acid as an intermediate, confirming its routine characterization by this method.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The expected spectrum would show distinct signals for the aromatic protons (two doublets in the ~6.8-7.5 ppm region), a quartet for the methine proton (-CH) alpha to the carbonyl group (~4.7 ppm), a doublet for the methyl protons (-CH₃) (~1.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon (~175 ppm), the aromatic carbons (4 distinct signals in the ~115-158 ppm range), the methine carbon (~70 ppm), and the methyl carbon (~18 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), the C-O-C stretch of the ether linkage (~1240 cm⁻¹), and C-Br stretch in the fingerprint region.

Synthesis Methodology: The Williamson Ether Synthesis

The most direct and widely employed method for preparing aryloxypropanoic acids is the Williamson ether synthesis.[5] This reaction is a classic Sₙ2 nucleophilic substitution, valued for its reliability and broad scope.[6][7]

Reaction Principle

The synthesis involves the deprotonation of a phenol (in this case, 4-bromophenol) by a base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (a 2-halopropanoate ester or acid), displacing the halide and forming the ether linkage. The choice of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or DMF facilitates the reaction by ensuring the phenoxide is sufficiently nucleophilic while minimizing side reactions.[8]

Williamson_Ether_Synthesis

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous Williamson ether syntheses.[1][9] It incorporates self-validating checkpoints through in-process controls like TLC.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • 5% Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄) and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous acetone or DMF.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the flask. The suspension is stirred vigorously. The formation of the potassium phenoxide salt is the critical first step.

  • Alkylation: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirring suspension.

  • Reaction & Monitoring: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of ~60-80°C is sufficient) and maintain for 4-8 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) every hour. A complete reaction is indicated by the disappearance of the 4-bromophenol spot.

  • Work-up (Ester Isolation): After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the solid residue with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is ethyl 2-(4-bromophenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in ethanol or methanol. Add 5% NaOH solution and stir at room temperature or gently heat for 2-4 hours until TLC confirms the disappearance of the ester.

  • Acidification and Product Isolation: Remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 6M HCl. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis.

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not widely documented, its value lies in its role as a key structural motif and versatile chemical intermediate in medicinal chemistry.

Scaffold for API Analogs

The core structure of aryloxypropanoic acids is present in several classes of drugs. For instance, the non-steroidal anti-inflammatory drug (NSAID) class of "profens" are arylpropanoic acids. A closely related structural analog, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of the non-sedating antihistamine fexofenadine.[10]

The presence of the bromine atom on the phenyl ring of this compound provides a strategic advantage for drug development professionals. It serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of diverse analogs. Researchers can systematically modify the structure to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

SAR_Logic

Potential Antimicrobial Activity

Derivatives of propanoic acid have been investigated for their biological activities, including antimicrobial effects. Studies on related structures suggest that the combination of a lipophilic aromatic ring and a polar carboxylic acid group can be effective in disrupting microbial processes. While specific data for this compound is limited, it represents a valid candidate for screening in antimicrobial discovery programs.

Safety, Handling, and Disposal

As a carboxylic acid and a brominated aromatic compound, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from analogous compounds provide a reliable basis for risk assessment.[5]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Eye Damage/Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid generating dust. Handle as a solid and weigh carefully.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. The material should be handled as hazardous chemical waste.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for the synthesis of complex organic molecules. Its straightforward preparation via the Williamson ether synthesis makes it readily accessible for research and development. For professionals in drug discovery, its structure offers a valuable scaffold for generating novel compounds and exploring structure-activity relationships, particularly through modifications at the bromine and carboxylic acid sites. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides the foundational technical knowledge required to confidently and effectively utilize this compound in a research setting.

References

Unraveling the Putative Mechanism of Action of 2-(4-Bromophenoxy)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Knowns and the Unknowns

In the landscape of pharmacological research, a vast number of compounds hold theoretical promise, yet remain sparsely characterized. 2-(4-Bromophenoxy)propanoic acid is one such molecule. While direct, in-depth studies on its specific mechanism of action are not extensively available in current literature, its structural architecture provides a strong foundation for a scientifically-grounded hypothesis. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the putative mechanism of action of this compound. By drawing parallels with its close structural analogs, particularly those within the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we can construct a robust model of its likely biological activity. This document will delve into the probable molecular targets, the ensuing signaling cascades, and the anticipated physiological outcomes, all while maintaining a clear distinction between established principles for the chemical class and the extrapolated hypothesis for the compound .

Structural Analogy: The Arylpropionic Acid Heritage

This compound belongs to the broader family of arylpropionic acid derivatives. This class of compounds is renowned in medicinal chemistry and pharmacology, with prominent members including ibuprofen and fenoprofen.[1] A defining characteristic of these molecules is their ability to modulate inflammatory pathways. The biological activity of arylpropionic acid derivatives is often linked to their inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]

Given the structural similarities, it is highly probable that this compound shares this primary mechanism of action. The presence of the propanoic acid moiety attached to a substituted aromatic ring is the key pharmacophore responsible for this activity.

The Primary Putative Target: Cyclooxygenase (COX) Inhibition

The cornerstone of the anti-inflammatory and analgesic effects of arylpropionic acids is their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor to various other prostaglandins and thromboxanes.

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity, platelet function, and renal blood flow.[1]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activity leads to the production of prostaglandins that mediate inflammation and pain.[1]

It is hypothesized that this compound acts as a non-selective inhibitor of both COX-1 and COX-2. The degree of selectivity for each isoform would be a critical determinant of its efficacy and side-effect profile. For instance, a higher selectivity for COX-2 over COX-1 is generally associated with a reduced risk of gastrointestinal side effects.[1]

Visualizing the Core Mechanism: The Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Compound This compound (Putative Inhibitor) Compound->COX_Enzymes Inhibits Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates GI_Protection GI Mucosal Protection, Platelet Aggregation Thromboxanes->GI_Protection Mediates

Caption: Putative inhibition of COX-1 and COX-2 by this compound.

Experimental Substantiation: A Roadmap for Investigation

To validate the hypothesized mechanism of action of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assays

The most direct method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 is through enzymatic assays. A common approach is the human whole blood assay.

Experimental Protocol: Human Whole Blood COX Inhibition Assay

  • Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a physiologically relevant matrix.

  • Materials:

    • Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

    • This compound (test compound).

    • Lipopolysaccharide (LPS) for COX-2 induction.

    • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • Methodology:

    • COX-1 Activity (Thromboxane B2 Measurement):

      • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

      • The blood is allowed to clot at 37°C for 1 hour to facilitate platelet activation and subsequent production of Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite TXB2.[2]

      • Serum is separated by centrifugation.

      • TXB2 levels, indicative of COX-1 activity, are quantified using a specific EIA.[2]

    • COX-2 Activity (Prostaglandin E2 Measurement):

      • Aliquots of whole blood are incubated with LPS to induce COX-2 expression in monocytes.

      • The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C for 24 hours.[2]

      • Plasma is separated by centrifugation.

      • PGE2 levels, indicative of COX-2 activity, are measured using a specific EIA.[2]

  • Data Analysis:

    • The percentage inhibition of TXB2 and PGE2 production is plotted against the logarithm of the test compound concentration.

    • IC50 values are calculated using non-linear regression analysis.

    • The COX-2/COX-1 IC50 ratio is determined to assess the selectivity of the compound.

Cellular Assays

Cell-based assays using cell lines that predominantly express either COX-1 or COX-2 can further corroborate the findings from the whole blood assay and provide insights into cellular permeability and metabolism of the compound.

In Vivo Models of Inflammation and Pain

Should in vitro studies confirm significant COX inhibition, the anti-inflammatory and analgesic properties of this compound can be evaluated in established animal models.

  • Carrageenan-Induced Paw Edema: A standard model for acute inflammation.

  • Adjuvant-Induced Arthritis: A model for chronic inflammation.

  • Writhing Test: An acetic acid-induced model for visceral pain.

Beyond COX Inhibition: Exploring Other Potential Targets

While COX inhibition is the most probable primary mechanism of action, it is prudent for researchers to consider other potential biological activities, as phenoxyacetic acid derivatives have been reported to exhibit a range of effects.[3] These could include:

  • Antimicrobial Activity: Some phenoxyacetic acid derivatives have shown antibacterial and antifungal properties.[3]

  • Anticancer Activity: Cytotoxic effects against various cancer cell lines have been observed for certain compounds within this class.[3]

Screening this compound against a panel of microbial strains and cancer cell lines could unveil additional therapeutic potential.

Conclusion and Future Directions

This technical guide has outlined the putative mechanism of action of this compound, grounded in its structural similarity to the well-characterized arylpropionic acid class of NSAIDs. The central hypothesis is its role as a non-selective inhibitor of COX-1 and COX-2 enzymes. The provided experimental roadmap offers a clear path for the empirical validation of this hypothesis.

Future research should focus on:

  • Definitive determination of IC50 values for COX-1 and COX-2.

  • Elucidation of its pharmacokinetic and pharmacodynamic profiles.

  • Comprehensive safety and toxicity assessments.

  • Exploration of potential off-target effects and alternative mechanisms of action.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Spectroscopic Profile of 2-(4-Bromophenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its molecular structure is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and drug development professionals. The following sections delve into the analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, presented below, highlights the key functional groups and proton/carbon environments that will be discussed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methine, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Number of ProtonsAssignment
~11-13Singlet (broad)-1HCarboxylic Acid (-COOH)
~7.4Doublet~9.02HAromatic (H-3, H-5)
~6.8Doublet~9.02HAromatic (H-2, H-6)
~4.7Quartet~7.01HMethine (-CH)
~1.6Doublet~7.03HMethyl (-CH₃)

Expertise & Experience in Interpretation:

  • The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with solvent and concentration due to hydrogen bonding.

  • The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets due to the para-substitution on the benzene ring. The protons closer to the electron-withdrawing bromine atom (H-3, H-5) are expected to be downfield compared to the protons closer to the electron-donating ether linkage (H-2, H-6).

  • The methine proton (-CH) is a quartet due to coupling with the three protons of the adjacent methyl group.

  • The methyl protons (-CH₃) appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~175Carbonyl (C=O)
~156Aromatic (C-1)
~132Aromatic (C-3, C-5)
~117Aromatic (C-4)
~116Aromatic (C-2, C-6)
~72Methine (-CH)
~18Methyl (-CH₃)

Authoritative Grounding in Interpretation:

The predicted chemical shifts are based on established empirical data for similar structural motifs.[1] The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum. The aromatic carbon attached to the bromine (C-4) is expected to be shielded compared to the other aromatic carbons, while the carbon attached to the oxygen (C-1) will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

Frequency (cm⁻¹) (Predicted)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic)
~1240StrongC-O stretch (ether)
~1050MediumC-O stretch (carboxylic acid)
~820StrongC-H bend (para-disubstituted aromatic)

Trustworthiness of Interpretation:

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid. The strong C-O stretching of the ether linkage and the characteristic C-H bending of the para-substituted aromatic ring provide a self-validating system for the key structural features of the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z (Predicted)Interpretation
244/246Molecular ion ([M]⁺) peak with a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)
199/201Loss of the carboxyl group (-COOH)
171/173Loss of the propanoic acid side chain
157/159Bromophenol fragment
73Propanoic acid fragment

Expertise in Fragmentation Analysis:

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. The fragmentation pattern can be logically deduced from the structure, with common losses of the carboxylic acid and propanoic acid side chains.

Experimental Protocols

The following provides a generalized, yet detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (e.g., 8 or 16 for a concentrated sample)

      • Spectral width (e.g., -2 to 14 ppm)

      • Pulse angle (e.g., 30° or 90°)

      • Relaxation delay (e.g., 1-2 seconds)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Caption: A typical workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known structure of the molecule and serve as a valuable reference for its unambiguous identification and characterization in a research and development setting. The provided experimental protocol offers a reliable methodology for obtaining high-quality NMR data.

References

molecular structure and formula of 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenoxy)propanoic acid, a halogenated phenoxypropanoic acid derivative. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, synthesis, and analytical characterization. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for the application and study of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

Nomenclature and Identification
  • Systematic IUPAC Name : this compound[1]

  • Common Synonyms : 2-(4-bromophenoxy)propionic acid[1]

  • CAS Number : 32019-08-2[1][2]

  • Molecular Formula : C₉H₉BrO₃[1][3][4]

  • Molecular Weight : 245.07 g/mol [3]

Structural Elucidation

This compound possesses a core structure consisting of a propanoic acid moiety linked via an ether bond to a 4-bromophenol. The ether linkage is at the α-carbon (C2) of the propanoic acid, which is a chiral center. Therefore, the compound can exist as two enantiomers, (R)-2-(4-bromophenoxy)propanoic acid and (S)-2-(4-bromophenoxy)propanoic acid, or as a racemic mixture. The bromine atom is substituted at the para-position (C4) of the phenyl ring relative to the ether linkage.

Canonical SMILES: CC(C(=O)O)OC1=CC=C(C=C1)Br[4] InChI Key: IWXNSVLXICBLHY-UHFFFAOYSA-N[4]

2D structure of this compound Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental design, dictating choices of solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1][3]
Molecular Weight 245.07 g/mol [3]
Physical State Solid / Crystalline Powder
Storage Temperature 2-8°C, Sealed in dry conditions
Purity Typically ≥95%

Note: Properties like melting point and solubility can vary slightly based on the specific isomeric form (R, S, or racemic) and purity.

Synthesis and Purification

The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis . This method is favored for its reliability and relatively straightforward execution. The core principle involves the nucleophilic substitution of a halide by an alkoxide.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the ether linkage as the key bond to form. This leads back to two readily available starting materials: 4-bromophenol and a 2-halopropanoic acid derivative.

G TM Target Molecule This compound Disconnect C-O Ether Bond (Williamson Ether Synthesis) TM->Disconnect SM1 Starting Material 1 4-Bromophenol (Nucleophile Precursor) Disconnect->SM1 SM2 Starting Material 2 2-Bromopropanoic Acid (Electrophile) Disconnect->SM2

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol describes a standard lab-scale synthesis. The causality for key steps is explained to provide insight into the reaction mechanism and optimization.

Materials:

  • 4-Bromophenol

  • Ethyl 2-bromopropionate (or 2-bromopropanoic acid)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol (or other suitable polar aprotic solvent like DMF)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate and water for extraction

Step-by-Step Methodology:

  • Deprotonation of Phenol:

    • Dissolve 4-bromophenol (1.0 eq) in ethanol in a round-bottom flask.

    • Add a strong base, such as sodium hydroxide (1.1 eq), and stir until the phenol is fully deprotonated to form the more nucleophilic sodium 4-bromophenoxide.[5]

    • Rationale: The phenoxide is a significantly stronger nucleophile than the neutral phenol, which is crucial for the subsequent Sₙ2 reaction to proceed efficiently.

  • Nucleophilic Substitution (Ether Formation):

    • To the solution of sodium 4-bromophenoxide, add ethyl 2-bromopropionate (1.2 eq) dropwise.[5]

    • Heat the mixture to reflux (typically 70-80°C) for several hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

    • Rationale: This is the core Sₙ2 reaction. The phenoxide attacks the electrophilic carbon bearing the bromine atom on the propionate, displacing the bromide ion and forming the ether linkage. Using the ethyl ester of the acid protects the carboxylic acid group during this step.

  • Ester Hydrolysis:

    • After the ether formation is complete (as indicated by TLC), add an aqueous solution of NaOH (e.g., 2M) to the reaction mixture.

    • Continue to reflux the mixture for 2-4 hours to hydrolyze the ethyl ester to the corresponding carboxylate salt.[5]

    • Rationale: The carboxylic acid functional group is required in the final product. Base-catalyzed hydrolysis (saponification) is an effective method to convert the ester back to the acid (in its salt form).

  • Work-up and Acidification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[5]

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted electrophile or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH < 2 by slowly adding concentrated HCl.

    • Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is typically less soluble in water, to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Experimental Workflow Diagram

G cluster_reactants Step 1: Reactant Prep cluster_reaction Step 2 & 3: Synthesis cluster_workup Step 4 & 5: Isolation A Dissolve 4-Bromophenol in Ethanol B Add NaOH to form Sodium 4-Bromophenoxide A->B C Add Ethyl 2-bromopropionate B->C D Reflux (Ether Formation) C->D E Add aq. NaOH & Reflux (Ester Hydrolysis) D->E F Rotovap to remove Ethanol E->F G Acidify with HCl to Precipitate Product F->G H Vacuum Filtration G->H I Recrystallize for Purity H->I

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any protocol. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A doublet around δ 1.5-1.7 ppm corresponding to the 3 protons of the methyl group (-CH₃), split by the adjacent methine proton.

    • A quartet around δ 4.7-4.9 ppm for the single methine proton (-CH), split by the 3 protons of the methyl group.

    • Two doublets (or a complex multiplet) in the aromatic region (δ 6.8-7.5 ppm ) for the 4 protons on the disubstituted benzene ring. The para-substitution pattern creates a characteristic AA'BB' system.

    • A broad singlet at δ > 10 ppm for the acidic proton of the carboxylic acid (-COOH). This peak may be exchanged upon addition of D₂O.[7]

  • ¹³C NMR: The carbon NMR spectrum will show 9 distinct signals (for the racemic mixture), corresponding to the 9 unique carbon atoms in the molecule. Key expected shifts include:

    • A signal for the methyl carbon (~18 ppm).

    • A signal for the methine carbon (~72 ppm).

    • Four signals in the aromatic region (115-160 ppm), including the carbon attached to bromine (C-Br) and the carbon attached to the ether oxygen (C-O).

    • A signal for the carbonyl carbon of the carboxylic acid (~175 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[6]

  • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

  • Absorptions around 1230-1250 cm⁻¹ for the C-O-C (asymmetric aryl-alkyl ether) stretch.

  • Aromatic C=C stretching absorptions in the 1475-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z = 244 and m/z = 246.

  • Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Applications in Research and Drug Development

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Compounds like Ibuprofen and Fenoprofen are prime examples.[8][9] this compound serves as a valuable building block and structural analog in the development of new therapeutic agents.

  • Scaffold for NSAID Discovery: The phenoxypropanoic acid moiety is a key pharmacophore for cyclooxygenase (COX) enzyme inhibition.[9][10] Researchers can use this bromo-derivative as a starting point for synthesizing libraries of new compounds to screen for anti-inflammatory, analgesic, and antipyretic activities.[8] The bromine atom provides a reactive handle for further chemical modification, for instance, through cross-coupling reactions.

  • Herbicidal Agents: Phenoxypropionic acids are also widely used as herbicides.[11] this compound can be used in the synthesis and study of new agrochemicals.

  • Metabolic Studies: Propionic acid and its derivatives have been shown to influence inflammation and metabolism.[12] This compound can be used as a tool to investigate the biological pathways affected by this class of molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must incorporate rigorous safety measures.

  • Hazard Identification: This compound is classified as an acute toxicant and causes skin and serious eye irritation.[3][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[13][14] Avoid all personal contact.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is at 2-8°C. Store away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling protocols for 2-(4-Bromophenoxy)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally analogous compounds, including phenoxy herbicides and brominated aromatic acids, to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment

This compound is a multifaceted molecule, presenting hazards inherent to its constituent chemical groups: a brominated aromatic ring, a phenoxy ether linkage, and a propanoic acid moiety. A thorough risk assessment is paramount before commencing any experimental work.

Toxicological Profile (Inferred):

Based on extensive data on phenoxy herbicides and related compounds, this compound is anticipated to exhibit the following hazards:

  • Acute Oral Toxicity: Phenoxyalkanoic acids are generally classified as moderately toxic if ingested.[1] Symptoms of acute poisoning in animals have included anorexia, muscular weakness, and gastrointestinal irritation.[2]

  • Skin and Eye Irritation: Direct contact with the solid or concentrated solutions is likely to cause significant skin and eye irritation, and potentially chemical burns.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[4]

Chemical Reactivity and Stability:

  • Thermal Decomposition: When heated to decomposition, brominated aromatic compounds can release toxic and corrosive fumes, including hydrogen bromide (HBr) and carbon oxides.[5][6]

  • Incompatibilities: This compound should be considered incompatible with strong oxidizing agents, strong bases, and metals.[7][8] Contact with strong acids could also be hazardous.[7]

Hazard Summary Table
Hazard Classification (Anticipated)GHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation (Category 2A)WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation.

Exposure Controls and Personal Protection

A multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

Personal Protective Equipment (PPE) Protocol
Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. Use proper glove removal technique.[4]To prevent skin irritation and absorption.
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[4][8]To protect against serious eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider a chemically resistant apron for larger quantities.[3]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][8]To prevent respiratory tract irritation.
Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with a potential for aerosol or dust generation, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[8] Emergency eyewash stations and safety showers must be readily accessible.[8]

Safe Handling, Storage, and Disposal

Adherence to strict operational protocols is critical for the safe handling and disposal of this compound.

Experimental Workflow: Safe Handling Protocol

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Pre1 Conduct Risk Assessment Pre2 Verify Emergency Equipment (Eyewash, Shower) Pre1->Pre2 Pre3 Don PPE Pre2->Pre3 H1 Weigh Solid in Fume Hood Pre3->H1 Proceed to Handling H2 Prepare Solution in Fume Hood H1->H2 H3 Conduct Experiment H2->H3 Post1 Decontaminate Work Area H3->Post1 Experiment Complete Post2 Segregate and Label Waste Post1->Post2 Post3 Doff PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Standard Operating Procedure for Handling this compound.

Step-by-Step Handling Procedures:

  • Pre-Handling Preparations:

    • Conduct a thorough risk assessment for the specific procedures to be performed.

    • Ensure an eyewash station and safety shower are readily accessible and operational.[8]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Weighing: If weighing the solid, do so within a ventilated enclosure, such as a chemical fume hood, to minimize dust generation.

    • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • General Handling: Avoid all personal contact, including inhalation of dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

    • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3]

Storage Requirements

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[7][8]

Disposal Plan

All waste material, including contaminated PPE and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste.[7] Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not empty into drains.[8]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

Emergency Response Protocol

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Spill Spill or Exposure Skin1 Immediately flush with plenty of water for at least 15 minutes. Spill->Skin1 Eye1 Immediately flush with plenty of water for at least 15 minutes. Spill->Eye1 Inhale1 Move to fresh air. Spill->Inhale1 Ingest1 Do NOT induce vomiting. Spill->Ingest1 Skin2 Remove contaminated clothing. Skin1->Skin2 Skin3 Seek medical attention. Skin2->Skin3 Eye2 Seek immediate medical attention. Eye1->Eye2 Inhale2 If not breathing, give artificial respiration. Inhale1->Inhale2 Inhale3 Seek medical attention. Inhale2->Inhale3 Ingest2 Rinse mouth with water. Ingest1->Ingest2 Ingest3 Seek immediate medical attention. Ingest2->Ingest3

Caption: First Aid Measures for this compound Exposure.

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and sweep it into a suitable container for disposal.[3][11] Avoid generating dust.

Fire Fighting Measures:

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] During a fire, irritating and highly toxic gases, such as hydrogen bromide, may be generated.[5][6]

Conclusion

While this compound lacks a specific, comprehensive safety profile, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe handling. By implementing the robust engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Foreword: The Cornerstone of Pharmaceutical Development

References

An In-depth Technical Guide to 2-(4-Bromophenoxy)propanoic Acid: Synthesis, Historical Context, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-bromophenoxy)propanoic acid, delving into its historical context within the broader class of aryloxyphenoxypropionates, detailed synthesis protocols, and an exploration of its potential biological activities and applications. While a precise, documented moment of discovery for this specific molecule is not prominent in scientific literature, its origins are clearly linked to the intensive agrochemical research of the mid-20th century.

Part 1: Genesis and Historical Context: The Rise of Aryloxyphenoxypropionates

The history of this compound is intrinsically woven into the development of aryloxyphenoxypropionate (AOPP) herbicides, a class of compounds that revolutionized weed control. Research into these molecules, often referred to as "fops," gained significant momentum in the 1960s.[1]

Following the success of early selective herbicides like 2,4-D, chemical companies such as Hoechst in Germany began to explore structural analogues. This led to the creation of the first-generation AOPP herbicides, which showed remarkable selectivity and efficacy in controlling grassy weeds within broad-leaved crops.[1]

The mode of action of AOPP herbicides was later discovered to be the inhibition of acetyl-CoA carboxylase (ACCase). This enzyme is pivotal in the biosynthesis of fatty acids in plants, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[1]

The synthesis of this compound is a logical step in the chemical exploration of the AOPP scaffold. The introduction of a bromine atom onto the phenoxy ring is a well-established method in medicinal and agricultural chemistry to alter a molecule's lipophilicity, metabolic profile, and biological efficacy. It is highly probable that this compound was first synthesized during this era of extensive research into new, more effective halogenated AOPP herbicides.

Part 2: Synthesis and Methodologies

The Williamson ether synthesis stands as the most common and industrially viable route for the production of this compound and its derivatives. This classic organic reaction provides a reliable method for forming the ether linkage that characterizes this class of compounds.

Core Synthesis Pathway: The Williamson Ether Synthesis

This synthesis involves the reaction of 4-bromophenol with a 2-halopropanoic acid or its ester, facilitated by a base. The function of the base is to deprotonate the phenol, creating a more nucleophilic phenoxide ion that can then attack the alkyl halide.

Williamson Ether Synthesis reactants 4-Bromophenol + Ethyl 2-bromopropionate intermediate Ester Intermediate reactants->intermediate SN2 Reaction base Base (e.g., K₂CO₃) product This compound intermediate->product Ester Cleavage hydrolysis Hydrolysis

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust, step-by-step method for the laboratory synthesis of this compound.

Materials:

  • 4-Bromophenol

  • Ethyl 2-bromopropionate

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Sodium hydroxide

  • Ethanol

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. 4-bromophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) are added to the flask.

  • Solvent Addition: Anhydrous acetone is added to create a slurry.

  • Alkyl Halide Addition: Ethyl 2-bromopropionate (1.2 equivalents) is added dropwise to the stirring mixture at room temperature.

  • Reaction: The mixture is heated to reflux for 12-24 hours. The reaction's progress is monitored by Thin Layer Chromatography (TLC), looking for the consumption of 4-bromophenol.

  • Initial Work-up: Upon completion, the mixture is cooled and filtered to remove inorganic salts. The collected salts are washed with a small volume of acetone.

  • Solvent Removal: The filtrate and washings are combined, and the acetone is removed under reduced pressure to yield the crude ester intermediate.

  • Hydrolysis: The crude ester is treated with a solution of sodium hydroxide (2.0 equivalents) in a 1:1 mixture of ethanol and water. This mixture is refluxed for 2-4 hours to facilitate complete hydrolysis of the ester.

  • Acidification and Extraction: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether. The aqueous layer is then carefully acidified to a pH of 1-2 with concentrated hydrochloric acid, causing the product to precipitate.

  • Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Final Product: The resulting solid is further purified by recrystallization to yield pure this compound.

Rationale for Experimental Choices
  • Base Selection: Potassium carbonate is an ideal base for this reaction, as it is sufficiently strong to deprotonate the phenol without promoting significant side reactions.

  • Choice of Solvent: Anhydrous acetone is a suitable polar aprotic solvent that favors the S\textsubscript{N}2 reaction mechanism.

  • Use of an Ester: The synthesis proceeds via an ester intermediate to enhance the stability of the 2-halopropanoic acid moiety. The ester is then easily hydrolyzed in the final step.

  • Purification Strategy: The acidic nature of the final product allows for an efficient purification process using acid-base extraction.

Part 3: Biological Activity and Potential Applications

While there is a lack of extensive published data on the specific biological activities of this compound, its structural characteristics allow for informed predictions of its potential applications.

Herbicidal Potential

As a member of the AOPP family, this compound is expected to exhibit herbicidal properties, likely through the inhibition of the ACCase enzyme.[1] The bromine substituent would play a key role in determining its efficacy and selectivity against various weed species.

Pharmaceutical and Drug Development Avenues

The arylpropanoic acid scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[2] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound could possess anti-inflammatory activity.

Furthermore, derivatives of phenoxyacetic and phenylpropanoic acids have been investigated for a variety of other therapeutic uses, including as antimicrobial, anticancer, and anticonvulsant agents.[3][2][4] This highlights the potential of this compound as a lead compound for the development of new drugs.

Part 4: Physicochemical Data and Visualization

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Predicted to be a white to off-white crystalline solid
Solubility Predicted to be sparingly soluble in water and soluble in organic solvents
Visualizing the Experimental Workflow

The following diagram provides a visual representation of the laboratory workflow for the synthesis and characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization synthesis Williamson Ether Synthesis filtration Filtration synthesis->filtration tlc TLC Monitoring synthesis->tlc Monitoring evaporation1 Solvent Evaporation filtration->evaporation1 hydrolysis Hydrolysis evaporation1->hydrolysis extraction Acid-Base Extraction hydrolysis->extraction hydrolysis->tlc Monitoring drying Drying extraction->drying evaporation2 Solvent Evaporation drying->evaporation2 recrystallization Recrystallization evaporation2->recrystallization nmr NMR Spectroscopy recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

Part 5: Conclusion and Future Directions

This compound is a compound with a history tied to significant advancements in agrochemical science. While its primary development was likely for herbicidal applications, its structural features suggest a wider potential in drug discovery. The Williamson ether synthesis offers a reliable and scalable method for its production, making it readily accessible for further investigation. Future research should aim to fully characterize its biological activity profile, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent, to unlock the full therapeutic potential of this molecule.

References

Navigating the Procurement and Application of 2-(4-Bromophenoxy)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered a significant amount of information on commercial suppliers, pricing, and technical details for 2-(4-Bromophenoxy)propanoic acid (CAS No. 32019-08-2). I have identified several suppliers, including CHIRALEN, Heterocyclics Inc., Aaron Chemicals, Apollo Scientific, AiFChem, Synquest Labs, and 2a biotech, and have some specific pricing data. I've also found information related to the synthesis (Williamson Ether Synthesis), safety precautions (from MSDS), and analytical methods (HPLC, NMR) for this compound and structurally similar molecules.

However, to create a truly in-depth technical guide, I need to consolidate the supplier information into a clear, comparative table. I also need to flesh out the experimental protocols for synthesis and analysis with more specific, step-by-step details. While I have general information on applications, more specific examples in drug development would strengthen the guide. Finally, I need to create the required Graphviz diagrams.

Therefore, the next steps will focus on structuring the collected data, elaborating on the methodologies, and creating the visual elements. No further Google searches are immediately necessary to proceed with generating the core of the technical guide.

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Sourcing, Pricing, and Technical Application of this compound.

In the landscape of pharmaceutical research and development, the strategic procurement of specialized chemical intermediates is a critical determinant of project timelines and outcomes. This compound, a notable aryloxyalkanoic acid derivative, serves as a versatile building block in the synthesis of a variety of more complex molecules. This guide offers a comprehensive overview of its commercial availability, pricing structures, and key technical considerations to empower researchers in making informed decisions.

Commercial Availability and Supplier Overview

This compound (CAS No. 32019-08-2) is accessible through a range of chemical suppliers, catering to diverse research and development needs, from discovery-phase quantities to bulk manufacturing requirements. The purity of the commercially available compound is typically in the range of 95-98%. Below is a comparative analysis of prominent suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesIndicative Pricing
CHIRALEN385235595%250mg$52.00
Heterocyclics Inc.JR-1330695%1g, 5g$130 (1g), $450 (5g)[1]
Aaron ChemicalsAR00C6O5-InquiryInquiry[2]
Apollo ScientificOR452059-InquiryInquiry[3]
AiFChem-95%InquiryInquiry[4]
Synquest Labs2621-9-0H-InquiryInquiry[5]
2a biotech2A-011523096%+InquiryInquiry[6]
Amerigo ScientificCBB1127825-100mgInquiry[7]

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: The Williamson Ether Synthesis

The most prevalent and robust method for the synthesis of this compound is the Williamson ether synthesis.[8][9] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In a typical procedure, 4-bromophenol is deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This nucleophile then reacts with a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate, via an S_N2 mechanism.[9][10][11] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

A critical consideration in this synthesis is the potential for side reactions, primarily the C-alkylation of the phenoxide.[8] Reaction conditions, including the choice of solvent and base, must be carefully optimized to favor O-alkylation and maximize the yield of the desired product.

Williamson Ether Synthesis for this compound.
Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Dissolve 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir at room temperature for 30 minutes to form the potassium 4-bromophenoxide.

  • Alkylation: Add ethyl 2-bromopropionate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). While this compound itself is not a marketed drug, its structural motif is of significant interest in medicinal chemistry. The related compound, 2-(4-fluorophenoxy)propionic acid, is a key intermediate in the synthesis of anti-inflammatory drugs.[12] The bromo-substituent in this compound offers a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of novel compounds for biological screening.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful application in synthesis. A combination of analytical techniques is typically employed for its characterization.

Typical Quality Control Workflow for Chemical Intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape, is a common method.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound. The spectra will show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Exemplary HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[16][17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[18][19][20] Work should be conducted in a well-ventilated area or a chemical fume hood.[18][20]

The compound should be stored in a tightly sealed container in a cool, dry place.[20]

Conclusion

This compound is a readily accessible and synthetically valuable intermediate for pharmaceutical research. A thorough understanding of its commercial landscape, synthetic routes, and analytical characterization is essential for its effective utilization. By leveraging the information presented in this guide, researchers can streamline their procurement process and confidently incorporate this versatile building block into their drug discovery programs.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The exploration of structural analogs and related compounds remains a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, navigating the intricate landscape of analog-based drug design. We will delve into the foundational principles of structure-activity relationships (SAR), the strategic application of bioisosterism, and the synergistic integration of computational and experimental methodologies. This document is structured to provide not just a theoretical framework, but also actionable insights and detailed protocols to empower the rational design, synthesis, and evaluation of novel therapeutic agents. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to be a self-validating resource for advancing the discovery of safer and more effective medicines.

Introduction: The Central Role of Structural Analogs in Medicinal Chemistry

The journey from a "hit" compound, often identified through high-throughput screening (HTS), to a clinical candidate is a multi-parameter optimization challenge.[5][6] It is rarely the case that the initial hit possesses the optimal balance of potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The strategic design and synthesis of structural analogs are the primary means by which these multifaceted and often conflicting properties are fine-tuned to yield a compound with the desired therapeutic profile.[7] This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.[8]

Foundational Principles of Analog Design

The design of effective structural analogs is not a random process but is guided by established medicinal chemistry principles. A deep understanding of these principles is crucial for making informed decisions about which modifications to explore.

Structure-Activity Relationship (SAR)

The core principle underpinning analog design is the Structure-Activity Relationship (SAR).[9][10] SAR studies involve systematically altering the chemical structure of a lead compound and observing the effect of these changes on its biological activity.[4] The insights gained from SAR studies are invaluable for:

  • Identifying the Pharmacophore: The pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By systematically modifying different parts of the lead compound, researchers can identify which groups are critical for binding to the target and which can be altered.

  • Optimizing Potency and Selectivity: SAR data can guide the modification of a lead compound to enhance its binding affinity for the desired target while minimizing its interaction with off-target molecules, thereby improving its selectivity and reducing the potential for side effects.[8]

  • Improving ADME Properties: The physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, can be modulated through structural modifications to improve its pharmacokinetic profile.[8]

Bioisosterism: The Art of Strategic Replacement

Bioisosterism is a powerful strategy in medicinal chemistry that involves replacing an atom or a functional group in a lead compound with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties.[5][11] Bioisosteres can be broadly classified into two categories:

  • Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons and similar steric and electronic configurations. Examples include the replacement of a hydrogen atom with a fluorine atom, or a hydroxyl group (-OH) with a thiol group (-SH).

  • Non-Classical Bioisosteres: These are functional groups that do not have the same number of atoms but produce similar biological activity. A classic example is the replacement of a carboxylic acid group with a tetrazole ring to improve metabolic stability and oral bioavailability.

The strategic application of bioisosterism can lead to significant improvements in a drug candidate's profile, including enhanced potency, reduced toxicity, improved pharmacokinetics, and the ability to overcome drug resistance.[11]

Computational Approaches to Analog Design and Virtual Screening

The advent of powerful computational tools has revolutionized the process of analog design, enabling researchers to explore vast chemical spaces and prioritize the synthesis of the most promising compounds.[12][13] This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods.[14]

Virtual Screening

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target.[15] There are two main approaches to virtual screening:

  • Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein to dock virtual compounds into the binding site and predict their binding affinity.[8] Software like AutoDock Vina is widely used for this purpose.[5][16]

  • Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the chemical structure of known active compounds to identify other molecules in a database with similar properties.[15]

Chemoinformatics in Analog Design

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery.[17] It plays a crucial role in:

  • Library Design: Designing focused libraries of structural analogs for synthesis and screening.[18]

  • ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of potential liabilities.[18]

  • QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that mathematically describe the relationship between the chemical structure and biological activity of a series of compounds.[13]

Experimental Protocol: Virtual Screening of Structural Analogs using AutoDock Vina

This protocol provides a general workflow for performing virtual screening of a library of structural analogs against a target protein with a known 3D structure using AutoDock Vina.[1][6][12]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools (ADT).

    • Define the search space (grid box) around the binding site of the protein. The grid box should be large enough to accommodate the ligands in various conformations.

  • Preparation of the Ligand Library:

    • Obtain the 3D structures of the structural analogs to be screened. These can be downloaded from databases like ZINC15 or PubChem, or generated in silico.[6]

    • Convert the ligand files to the PDBQT format, which is required by AutoDock Vina. This can be done using Open Babel or ADT.[6]

  • Running the Docking Simulation:

    • Use a script (e.g., Python or shell script) to automate the docking of each ligand in the library to the prepared receptor using AutoDock Vina.[1]

    • The script should iterate through the ligand files and execute the Vina command with the appropriate receptor, ligand, and configuration file.

  • Analysis of Results:

    • AutoDock Vina will generate an output file for each ligand containing the predicted binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

    • Rank the ligands based on their predicted binding affinities. The more negative the value, the stronger the predicted binding.

    • Visually inspect the predicted binding poses of the top-ranking compounds to ensure that they make sense from a chemical and biological perspective. This can be done using visualization software like PyMOL or Chimera.

Synthetic Methodologies for Generating Structural Analogs

The ability to efficiently synthesize a diverse range of structural analogs is critical for a successful drug discovery program. Parallel synthesis has emerged as a key technology to accelerate this process.[15][19]

Parallel Synthesis

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates.[19][20] This approach offers several advantages over traditional sequential synthesis:

  • Increased Throughput: A large number of analogs can be synthesized in a short amount of time.

  • Efficiency: Common reaction steps can be performed on multiple compounds simultaneously, saving time and resources.

  • Library Generation: Facilitates the rapid generation of focused libraries of compounds for SAR studies.[17]

Workflow for Parallel Synthesis of a Focused Compound Library

The following diagram illustrates a general workflow for the parallel synthesis of a focused library of analogs.

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Analysis and Screening Phase design Design Focused Library of Analogs (e.g., varying R-groups on a common scaffold) reagents Dispense Starting Materials and Reagents into a 96-well plate design->reagents reaction Perform Parallel Reactions (e.g., heating, stirring) reagents->reaction workup Parallel Work-up and Purification (e.g., filtration, extraction) reaction->workup analysis Characterize Analogs (e.g., LC-MS, NMR) workup->analysis screening High-Throughput Screening analysis->screening

Caption: A generalized workflow for the parallel synthesis of a focused compound library.

High-Throughput Screening (HTS) of Structural Analogs

Principles of HTS

HTS assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and utilize automated liquid handling and detection systems.[16] A good HTS assay should be:

  • Robust and Reproducible: The assay should give consistent results over time and between different plates.

  • Sensitive: The assay should be able to detect small changes in biological activity.

  • Cost-effective: The assay should be inexpensive to run on a large scale.

Common HTS Assay Formats

A variety of assay formats are used in HTS, with fluorescence-based methods being particularly common due to their high sensitivity and ease of automation.[10]

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution and is well-suited for HTS.[23][24] The principle of FP is based on the observation that the polarization of fluorescence emitted by a small fluorescent molecule (the tracer) increases when it binds to a larger molecule (the target).[11] This is because the larger complex tumbles more slowly in solution, resulting in less depolarization of the emitted light.[23]

Experimental Protocol: High-Throughput Screening of Analogs using a Fluorescence Polarization Assay

This protocol describes a competitive FP assay to screen for inhibitors of a protein-ligand interaction.

  • Assay Development and Optimization:

    • Synthesize a fluorescently labeled version of the natural ligand (the tracer).

    • Determine the optimal concentrations of the target protein and the tracer to be used in the assay. The goal is to achieve a stable and significant FP signal that can be inhibited by an unlabeled ligand.

    • Validate the assay by determining its Z'-factor, a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[25]

  • HTS Campaign:

    • Prepare assay plates containing the target protein and the tracer in a suitable buffer.

    • Use an automated liquid handling system to add the library of structural analogs to the assay plates, with each compound at a specific concentration.

    • Incubate the plates for a set period to allow the binding reaction to reach equilibrium.

    • Read the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis and Hit Identification:

    • Calculate the percent inhibition for each compound by comparing the FP signal in the presence of the compound to the signals of the positive (no inhibitor) and negative (no protein) controls.

    • Identify "hits" as compounds that cause a significant and reproducible decrease in the FP signal.

    • Confirm the activity of the hits through dose-response experiments to determine their IC50 values (the concentration of inhibitor required to reduce the signal by 50%).[25]

Multi-Parameter Optimization (MPO) in Lead Optimization

The lead optimization phase of drug discovery is a complex balancing act.[26] It is not enough to simply improve the potency of a lead compound; a successful drug candidate must possess a favorable profile across a wide range of properties, including selectivity, solubility, metabolic stability, and safety.[7][18] Multi-parameter optimization (MPO) is a holistic approach that aims to simultaneously optimize all of these properties.[5][6]

The use of MPO scoring profiles, which define the desired criteria for each property and their relative importance, can provide intuitive guidance for the design and selection of compounds with the best overall balance of properties.[7]

Case Studies: The Power of Analog-Based Drug Design

The success of analog-based drug design is evident in the large number of approved drugs that have been developed through this approach.[27]

Case Study 1: Development of Kinase Inhibitors

The following table presents hypothetical structure-activity relationship data for a series of kinase inhibitors, illustrating how systematic modifications to a core scaffold can impact potency and selectivity.

Compound IDCore ScaffoldR1 GroupR2 GroupTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
Lead-01 PyrimidineHPhenyl5001000
Analog-02 PyrimidineFPhenyl2501200
Analog-03 PyrimidineH4-Fluorophenyl1005000
Analog-04 PyrimidineF4-Fluorophenyl20 >10000

This is a representative table with hypothetical data.[28][29][30]

In this example, the introduction of a fluorine atom at the R1 position (Analog-02) slightly improves potency. A more significant improvement is seen with the addition of a fluorine atom to the phenyl ring at the R2 position (Analog-03), which also dramatically improves selectivity. The combination of these two modifications in Analog-04 results in a highly potent and selective inhibitor.

Case Study 2: Improving Pharmacokinetic Properties

The following table shows hypothetical pharmacokinetic data for a series of analogs, demonstrating how structural modifications can be used to improve drug exposure.

Compound IDCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Lead-01 501.0200
Analog-05 1501.5800
Analog-06 2502.01500

This is a representative table with hypothetical data.[31][32][33]

In this case, the structural modifications made to generate Analog-05 and Analog-06 lead to a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC), indicating improved bioavailability.

Regulatory Considerations for Structural Analogs

The regulatory landscape for structural analogs can be complex. A key consideration is whether an analog will be classified as a New Molecular Entity (NME) by the U.S. Food and Drug Administration (FDA).[9][34]

An NME is an active ingredient that contains no active moiety that has been previously approved by the FDA.[10][22] If a structural analog is determined to be an NME, it is eligible for a period of market exclusivity, which can be a significant commercial advantage.[9] The determination of whether an analog is an NME depends on the extent of its structural difference from previously approved drugs.

The Investigational New Drug (IND) application is the first step in the clinical development of a new drug candidate.[35][36] The IND application must contain detailed information on the chemistry, manufacturing, and controls (CMC) of the drug substance, as well as preclinical pharmacology and toxicology data.[37][38]

Future Perspectives: The Role of AI and Machine Learning

  • Improve Predictive Models: Machine learning can be used to develop more accurate predictive models for ADMET properties and biological activity.[41]

  • Uncover Novel SAR Insights: AI can identify complex patterns in SAR data that may not be apparent to human researchers.

By integrating AI and machine learning into the drug discovery workflow, researchers will be able to explore chemical space more efficiently and design novel drug candidates with improved efficacy and safety profiles.

Conclusion

The design, synthesis, and evaluation of structural analogs is a mature and highly effective strategy in modern drug discovery. By systematically exploring the structure-activity relationship, medicinal chemists can transform a promising lead compound into a viable drug candidate. The integration of computational tools, high-throughput synthesis and screening, and multi-parameter optimization has significantly enhanced the efficiency and success rate of this process. As we look to the future, the continued development of innovative technologies, particularly in the realm of artificial intelligence, promises to further revolutionize our ability to design the next generation of life-saving medicines.

References

A-Z Guide to 2-(4-Bromophenoxy)propanoic Acid: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)propanoic acid, a valuable aryloxyphenoxypropionic acid derivative. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and discuss the analytical techniques required for its structural elucidation and purity confirmation. Furthermore, this guide explores the molecule's significant potential as a versatile building block in drug discovery and medicinal chemistry, highlighting the strategic utility of its functional groups for creating diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical intermediate.

Introduction: The Molecular Blueprint

This compound is an organic compound belonging to the aryloxyphenoxypropionic acid class. Its structure, featuring a propanoic acid moiety linked to a 4-bromophenyl group via an ether bond, makes it a chiral molecule of significant interest in synthetic chemistry. The presence of the bromine atom on the aromatic ring and the carboxylic acid group provides two distinct and reactive handles for further chemical modification, positioning it as a strategic intermediate in the synthesis of more complex molecules.

The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. It is also commonly referred to as 2-(4-bromophenoxy)propionic acid[1].

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful laboratory application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 32019-08-2[2]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol
Appearance Solid (Typical)
Purity ≥95% (Commercially available)
Storage Sealed in dry, 2-8°C

Synthesis: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic yet powerful reaction forms an ether linkage through the Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an organohalide[3][4].

Mechanistic Rationale & Experimental Causality

The synthesis proceeds in two key stages:

  • Deprotonation: 4-Bromophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the acidic phenolic hydroxyl group. This in-situ formation of the sodium or potassium 4-bromophenoxide is critical. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common hydroxides as bases, which is a cost-effective and practical choice for laboratory and industrial scales. The resulting phenoxide is a potent nucleophile.

  • Nucleophilic Substitution (Sₙ2): The 4-bromophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a 2-halopropanoate, typically ethyl 2-bromopropionate. This attack proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the chiral center of the propanoate if an enantiomerically pure starting material is used[3]. The bromide on the propanoate serves as an excellent leaving group. Using a bromo- or iodo-propanoate is experimentally advantageous over a chloro-derivative due to the superior leaving group ability of the heavier halides, which accelerates the reaction rate[5].

  • Hydrolysis: The resulting ester, ethyl 2-(4-bromophenoxy)propanoate, is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

A primary competing side reaction is the E2 elimination of the alkylating agent, especially with secondary halides like 2-bromopropionate[5]. To favor substitution over elimination, it is crucial to control the reaction temperature, avoiding excessive heat.

Synthetic Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis & Workup Reactant1 4-Bromophenol Phenoxide Sodium 4-Bromophenoxide (in situ) Reactant1->Phenoxide Deprotonation Base NaOH / EtOH Base->Phenoxide Ester Ethyl 2-(4-Bromophenoxy)propanoate Phenoxide->Ester Nucleophilic Attack (SN2) Reactant2 Ethyl 2-Bromopropionate Reactant2->Ester Product This compound Ester->Product Hydrolysis Acid 1. NaOH (aq), Reflux 2. HCl (aq), Acidification Acid->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard Williamson ether synthesis procedures for analogous compounds.[5][6]

Materials:

  • 4-Bromophenol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Ethanol (anhydrous)

  • Diethyl ether

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in anhydrous ethanol. Add sodium hydroxide pellets (1.1 eq) and stir the mixture at room temperature until the base is fully dissolved.

  • Sₙ2 Reaction: To the resulting sodium 4-bromophenoxide solution, add ethyl 2-bromopropionate (1.2 eq) dropwise. Upon addition, heat the reaction mixture to a gentle reflux (approx. 80°C) for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

  • Ester Hydrolysis: After cooling the reaction to room temperature, add an aqueous solution of NaOH (e.g., 2M) and heat the mixture to reflux for an additional 1-2 hours to hydrolyze the ester.

  • Work-up & Acidification: Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted alkyl halide or non-polar impurities; discard the organic layers. Cool the aqueous layer in an ice bath and acidify slowly with 3M HCl until the pH is ~1-2, which will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water. For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield purified this compound. Dry the final product under vacuum.

Structural Elucidation: Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides an unambiguous structural fingerprint of the molecule. The expected data, based on analysis of similar structures, is presented below[7][8].

TechniqueExpected Observations
¹H NMR ~11-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH). ~7.4 ppm (d, 2H): Doublet for the two aromatic protons ortho to the bromine atom. ~6.9 ppm (d, 2H): Doublet for the two aromatic protons ortho to the ether oxygen. ~4.7 ppm (q, 1H): Quartet for the methine proton (-CH). ~1.6 ppm (d, 3H): Doublet for the methyl protons (-CH₃).
¹³C NMR ~175 ppm: Carbonyl carbon (-COOH). ~156 ppm: Aromatic carbon attached to the ether oxygen. ~133 ppm: Aromatic carbons ortho to the bromine. ~117 ppm: Aromatic carbons ortho to the ether oxygen. ~115 ppm: Aromatic carbon attached to the bromine. ~72 ppm: Methine carbon (-CH). ~18 ppm: Methyl carbon (-CH₃).
IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1700 (strong): C=O stretch of the carboxylic acid. ~1240 (strong): Asymmetric C-O-C stretch of the aryl ether. ~1070: Symmetric C-O-C stretch. ~1000: C-Br stretch.
Mass Spec. m/z ~244/246: Molecular ion peaks (M⁺, M⁺+2) in an approximately 1:1 ratio, characteristic of a monobrominated compound.

Applications in Drug Discovery and Chemical Synthesis

While specific commercial drugs derived directly from this compound are not prominent, its true value lies in its role as a versatile scaffold for chemical library synthesis. The aryloxyphenoxypropionate core is a known pharmacophore in various bioactive molecules, including herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme[9][10][11]. This suggests that derivatives could be explored for metabolic targets in other biological systems.

The primary utility for drug development professionals stems from the compound's dual reactivity:

  • Carboxylic Acid Moiety: The -COOH group is readily converted into a wide array of functional groups, including esters, amides, and acid halides. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups to probe interactions with biological targets.

  • Aryl Bromide Moiety: The bromine atom is a powerful handle for modern cross-coupling reactions[12]. Palladium-catalyzed reactions like the Suzuki-Miyaura (coupling with boronic acids), Heck (alkenes), and Sonogashira (alkynes) allow for the facile formation of new carbon-carbon bonds at the 4-position of the phenyl ring[13][14][15]. This enables the rapid diversification of the aromatic core, a key strategy in lead optimization.

Potential for Chemical Diversification

G cluster_0 Carboxylic Acid Chemistry cluster_1 Aryl Bromide Cross-Coupling Core 2-(4-Bromophenoxy) propanoic acid Amide Amide Library (R-NH₂ Coupling) Core->Amide Amidation Ester Ester Library (R-OH, DCC) Core->Ester Esterification Suzuki Bi-aryl Scaffolds (Suzuki Coupling) Core->Suzuki Pd(0), Base R-B(OH)₂ Heck Styrenyl Derivatives (Heck Coupling) Core->Heck Pd(0), Base Alkene Sonogashira Alkynyl Derivatives (Sonogashira Coupling) Core->Sonogashira Pd(0), Cu(I) Alkyne

Caption: Chemical diversification pathways for the target molecule.

Conclusion

This compound is more than just a chemical with a defined IUPAC name; it is a strategically valuable intermediate for chemical innovation. Its synthesis is straightforward and robust via the Williamson ether synthesis. Its structure, confirmed by standard spectroscopic methods, contains key functional groups that serve as versatile handles for synthetic diversification. For researchers in medicinal chemistry and drug development, this compound represents a powerful and cost-effective starting point for building molecular complexity and generating novel compound libraries for biological screening.

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of Alkoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkoxypropanoic Acids

Alkoxypropanoic acids and their derivatives are pivotal structural motifs in a multitude of biologically active molecules, including herbicides and pharmaceuticals. Their synthesis, therefore, is of significant interest to the chemical and life sciences communities. The Williamson ether synthesis offers a robust and versatile pathway to these compounds, characterized by its reliability and broad applicability.[1] This application note provides a comprehensive guide to the synthesis of alkoxypropanoic acids via the Williamson ether synthesis, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and critical considerations for process optimization and purification.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In the context of synthesizing alkoxypropanoic acids, the reaction involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic α-carbon of a 2-halopropanoic acid, displacing the halide and forming the desired ether linkage.

Several factors govern the success of this reaction:

  • The Nature of the Alkyl Halide: Primary alkyl halides are ideal substrates for SN2 reactions, as they are sterically unhindered. Secondary halides can also be used, but may lead to a mixture of substitution and elimination products. Tertiary halides are generally unsuitable as they predominantly undergo elimination.[2]

  • The Strength of the Base: A strong base is required to deprotonate the alcohol and generate the alkoxide nucleophile. Common choices include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed to dissolve the reactants and facilitate the SN2 mechanism.[3]

A potential side reaction to consider is the base-catalyzed elimination of the alkyl halide, which competes with the desired substitution reaction.[1] This is particularly prevalent with sterically hindered substrates and at elevated temperatures.

Caption: Mechanism of the Williamson Ether Synthesis for Alkoxypropanoic Acids.

Experimental Protocol: Synthesis of 2-Ethoxypropanoic Acid

This protocol details the synthesis of 2-ethoxypropanoic acid as a representative example. The principles can be adapted for other alkoxypropanoic acids with appropriate modifications to the starting alcohol and reaction conditions.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromopropanoic acid≥98%Sigma-AldrichCorrosive, handle with care.
EthanolAnhydrousFisher Scientific
Sodium MetalReagent GradeAcros OrganicsHighly reactive, handle under inert atmosphere.
Diethyl EtherAnhydrousEMD MilliporeFlammable.
1 M Hydrochloric AcidVWR
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction with 2-Bromopropanoic Acid: To the freshly prepared sodium ethoxide solution, add 2-bromopropanoic acid (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench any unreacted sodium ethoxide by the slow addition of water.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and transfer to a separatory funnel.

    • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities. Discard the ether layer.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. The product, 2-ethoxypropanoic acid, may precipitate or can be extracted.

    • Extract the acidified aqueous layer with three portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-ethoxypropanoic acid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization if it is a solid at room temperature. For many applications, purification via acid-base extraction during the work-up is sufficient.[4]

Caption: Experimental Workflow for the Synthesis of 2-Ethoxypropanoic Acid.

Purification and Characterization

Purification:

Acid-base extraction is a highly effective method for purifying the final carboxylic acid product.[4] By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted into a fresh portion of organic solvent.[5]

For solid products, recrystallization from a suitable solvent system can provide highly pure material. For liquid products, vacuum distillation is the preferred method of purification.

Caption: Purification Workflow for Alkoxypropanoic Acids.

Characterization:

The identity and purity of the synthesized alkoxypropanoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (for solids): To assess the purity of the product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time or increase temperature. Ensure the base is sufficiently strong and anhydrous.
Side reactions (elimination)Use a less sterically hindered alcohol or a more reactive primary alkyl halide. Lower the reaction temperature.
Inefficient extractionEnsure complete acidification of the aqueous layer before extraction. Use multiple extractions with the organic solvent.
Product ContaminationUnreacted starting materialsOptimize reaction time and stoichiometry. Improve purification efficiency.
By-productsModify reaction conditions to minimize side reactions. Employ chromatographic purification if necessary.

Conclusion

The Williamson ether synthesis provides a reliable and adaptable method for the preparation of alkoxypropanoic acids, which are valuable building blocks in various fields of chemical science. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions, researchers can achieve high yields of the desired products. The purification strategies outlined in this guide are crucial for obtaining materials of high purity suitable for further applications in research and development.

References

The Strategic Application of 2-(4-Bromophenoxy)propanoic Acid in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries remain a robust and reliable strategy for controlling stereochemistry during the formation of new stereocenters. This guide details the application of 2-(4-Bromophenoxy)propanoic acid, a versatile and effective chiral auxiliary, in asymmetric synthesis. We will explore its synthesis, its attachment to prochiral substrates, its use in diastereoselective transformations, and its subsequent cleavage and recovery.

Introduction: The Rationale for this compound as a Chiral Auxiliary

This compound belongs to the class of aryloxypropanoic acids, which offer a unique combination of steric and electronic properties ideal for asymmetric induction. The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to create a diastereomeric intermediate. This intermediate then undergoes a reaction where the steric and conformational bias imposed by the auxiliary directs the approach of a reagent, leading to the preferential formation of one diastereomer over the other.[1]

The key features of this compound that make it an effective chiral auxiliary are:

  • Defined Stereocenter: The chiral center at the C2 position of the propanoic acid backbone is the source of asymmetry.

  • Steric Hindrance: The bulky 4-bromophenoxy group provides a significant steric shield, effectively blocking one face of a reactive intermediate, such as an enolate.

  • Conformational Rigidity: The ether linkage and the aromatic ring help to create a relatively rigid conformation when the auxiliary is attached to a substrate, enhancing the predictability of the stereochemical outcome.

  • Recoverability: As with most effective auxiliaries, it can be cleaved from the product and potentially recovered for reuse, which is economically advantageous.[2]

This guide will provide detailed protocols for the synthesis of the auxiliary itself, followed by its application in a representative asymmetric alkylation, and finally, its removal.

Synthesis of Enantiomerically Pure this compound

The enantiomerically pure (R)- or (S)-2-(4-Bromophenoxy)propanoic acid can be readily synthesized from commercially available and inexpensive starting materials, such as 4-bromophenol and an enantiomerically pure lactate derivative. The most common route is a variation of the Williamson ether synthesis, which proceeds via an SN2 mechanism, typically with inversion of configuration at the stereocenter.[3]

Protocol 1: Synthesis of (R)-2-(4-Bromophenoxy)propanoic Acid

This protocol is adapted from the synthesis of related aryloxypropanoic acids.[3][4] It involves the reaction of 4-bromophenol with an ethyl (S)-lactate derivative that has been converted to a better leaving group, such as a tosylate.

Step 1: Tosylation of Ethyl (S)-Lactate

  • To a solution of ethyl (S)-lactate (1.0 eq.) in anhydrous pyridine or dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl (S)-2-(tosyloxy)propanoate. This intermediate is often used without further purification.

Step 2: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve 4-bromophenol (1.2 eq.) and a strong base such as sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.) in a suitable polar aprotic solvent like anhydrous DMF or acetonitrile.

  • Stir the mixture at room temperature for 30 minutes to form the sodium or potassium 4-bromophenoxide.

  • Add the ethyl (S)-2-(tosyloxy)propanoate (1.0 eq.) dissolved in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the consumption of the tosylate.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product, ethyl (R)-2-(4-bromophenoxy)propanoate, with diethyl ether.

  • Wash the combined organic layers with 1M NaOH and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl (R)-2-(4-bromophenoxy)propanoate (1.0 eq.) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with cold 1M HCl.

  • The product, (R)-2-(4-Bromophenoxy)propanoic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Application in Asymmetric Alkylation

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[5] The following protocol outlines the attachment of the chiral auxiliary to a prochiral carboxylic acid (propanoic acid in this example), followed by deprotonation and alkylation. This procedure is based on the well-established principles of Evans oxazolidinone auxiliaries, which provide a reliable model for this chemistry.[6]

Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound D N-Acyl Auxiliary Adduct A->D B Prochiral Substrate (e.g., Propionyl Chloride) B->D C Amine (e.g., Benzylamine) C->D F Chelated (Z)-Enolate D->F Deprotonation E Base (e.g., LDA, NaHMDS) E->F H Diastereomerically Enriched Product F->H Alkylation G Electrophile (e.g., Allyl Iodide) G->H J Enantiomerically Enriched Carboxylic Acid H->J K Recovered Auxiliary H->K I Hydrolysis (e.g., LiOH/H₂O₂) I->J I->K

Caption: General workflow for asymmetric synthesis.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Adduct

Step 1: Attachment of the Auxiliary to an Amine and Prochiral Acyl Group

This step creates the substrate for the key diastereoselective reaction. A common approach is to first form an amide between the auxiliary and a simple amine, and then acylate the nitrogen.

  • Amide Formation: To a solution of (R)-2-(4-Bromophenoxy)propanoic acid (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.). Stir for 10 minutes, then add benzylamine (1.0 eq.). Allow the reaction to warm to room temperature and stir overnight.[7] Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the N-benzyl amide.

  • N-Acylation: Dissolve the N-benzyl amide (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong base such as n-butyllithium (1.05 eq.) dropwise. After 30 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to obtain the N-acyl substrate.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl substrate (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., as a 1.0 M solution in THF) dropwise. Stir the solution for 30-45 minutes at -78 °C to ensure complete formation of the (Z)-enolate.[6]

  • Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify the major diastereomer by flash column chromatography.

Cleavage and Recovery of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to release the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

This method is adapted from standard procedures for N-acyl oxazolidinone cleavage and is suitable for obtaining the chiral carboxylic acid.[6]

  • Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (LiOH, 2.0 eq.) dissolved in water.

  • Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained (using peroxide test strips).

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Dilute with water and extract with CH₂Cl₂ (3x) to recover the chiral auxiliary amide. The combined organic layers can be dried and concentrated for auxiliary recycling.

  • Acidify the aqueous layer to pH ~1-2 with cold 1M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final enantiomerically enriched carboxylic acid.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by conversion to a diastereomeric ester (e.g., with a chiral alcohol) and analysis by NMR or GC.

Data Summary and Expected Outcomes

The effectiveness of a chiral auxiliary is quantified by the diastereoselectivity of the key reaction and the overall yield of the process. While specific data for this compound is not widely published, performance can be extrapolated from similar, well-studied systems.

Auxiliary SystemElectrophileBaseTypical d.r.Typical Yield (%)
Evans OxazolidinoneAllyl IodideNaHMDS>98:285-95
Evans OxazolidinoneBenzyl BromideLDA>95:580-90
Projected: Aryloxypropanoic Acid Allyl Iodide NaHMDS >90:10 75-85
Projected: Aryloxypropanoic Acid Benzyl Bromide LDA >85:15 70-80

Table 1: Representative data for diastereoselective alkylations using Evans auxiliaries and projected performance for the this compound system.[6]

Conclusion

This compound serves as a highly competent chiral auxiliary for asymmetric synthesis. Its straightforward preparation from inexpensive starting materials, coupled with its ability to induce high levels of diastereoselectivity in reactions such as enolate alkylation, makes it a valuable tool for synthetic chemists. The protocols provided herein offer a comprehensive framework for its synthesis, application, and removal, enabling researchers to confidently employ this auxiliary in the construction of complex, enantiomerically pure molecules.

References

Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 2-(4-Bromophenoxy)propanoic acid, a compound relevant in pharmaceutical development as a potential impurity or synthetic intermediate. We present detailed, validated protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we discuss the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analyses. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind protocol design to ensure robust and reproducible results.

Introduction and Analyte Significance

This compound is a halogenated phenoxy acid derivative. The accurate and precise quantification of such molecules is critical in the pharmaceutical industry. Whether it appears as a process-related impurity, a starting material in a synthesis, or a degradation product, its presence must be monitored to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] The development of robust, validated analytical methods is therefore not merely a procedural step but a foundational requirement for regulatory compliance and process control.[2][3]

This guide provides the theoretical basis and practical, step-by-step protocols for detecting this analyte, grounded in established principles of analytical chemistry and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[3]

Analyte Properties

Understanding the physicochemical properties of this compound is essential for method development. The presence of a carboxylic acid group dictates its pH-dependent solubility and polarity, while the bromophenyl moiety provides a chromophore for UV detection and influences its chromatographic retention.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[4]
Molecular Weight 245.07 g/mol [5]
Predicted XlogP 2.4[4]
Key Functional Groups Carboxylic Acid, Ether, Bromobenzene

Recommended Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the sample matrix. For this compound, both chromatography-based methods are highly suitable.

  • High-Performance Liquid Chromatography (HPLC): Ideal for routine quantification in bulk materials and formulations due to its robustness and precision. It is the preferred method for non-volatile, polar compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identification and quantification, especially for volatile compounds or those that can be made volatile through derivatization. It offers excellent separation efficiency and definitive identification through mass spectra.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level detection in complex matrices (e.g., biological fluids, environmental samples) due to its unparalleled sensitivity and selectivity.[8][9]

Protocol 1: Analysis by RP-HPLC with UV Detection

Principle and Method Rationale

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18).

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the bromophenyl ring of the analyte.[10]

    • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the compound. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical. It suppresses the ionization of the analyte's carboxylic acid group (pKa ~4-5), ensuring it is in a neutral, more retained form. This leads to sharper, more symmetrical peaks and stable retention times.[6]

    • Detection: The aromatic ring acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically around 220-230 nm.[11]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh reference standard and sample B Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) to create stock solutions A->B C Perform serial dilutions to create calibration standards and sample solutions B->C D Filter solutions through 0.45 µm syringe filter C->D E Equilibrate HPLC system with mobile phase until baseline is stable D->E F Inject calibration standards (low to high concentration) E->F G Inject sample solutions, bracketed by QC standards F->G H Monitor system suitability (Tailing Factor, Resolution, RSD) G->H I Integrate analyte peak area H->I J Generate linear regression from calibration curve (Area vs. Concentration) I->J K Calculate sample concentration using the calibration curve J->K

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

3.3.1 Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

3.3.2 Preparation of Solutions

  • Mobile Phase (Acetonitrile:0.1% Phosphoric Acid in Water, 50:50 v/v):

    • Prepare 0.1% phosphoric acid by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid.

    • Degas the solution by sonication or vacuum filtration before use.[11]

  • Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate briefly if needed.[12]

  • Calibration Standards (e.g., 1-50 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five concentration levels.[12]

  • Sample Solution:

    • Accurately weigh an amount of the test substance expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

3.3.3 Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time ~10 minutes

3.3.4 Method Validation Summary The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3][13]

Validation ParameterAcceptance Criteria
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 for 5 concentration levels.
Range Typically 80-120% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.

Protocol 2: Analysis by GC-MS

Principle and Method Rationale

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and potential for thermal degradation in the hot injector. Therefore, a derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester).

  • Causality of Experimental Choices:

    • Derivatization: Esterification (e.g., with methanolic HCl or BSTFA) masks the polar -COOH group, reducing peak tailing and improving chromatographic performance. This is a critical step for achieving reproducible quantification of acidic analytes by GC.[14]

    • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-polysiloxane) provides good selectivity for the derivatized analyte.

    • Detection: Mass spectrometry provides high selectivity and allows for definitive identification based on the analyte's mass spectrum and fragmentation pattern. Quantification is typically performed using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare standard and sample stock solutions in a suitable solvent (e.g., Dichloromethane) B Aliquot solutions into reaction vials and evaporate to dryness A->B C Add derivatizing agent (e.g., Methanolic HCl) and heat reaction mixture (e.g., 60°C for 30 min) B->C D Cool, neutralize, and perform liquid-liquid extraction (LLE) to isolate the derivatized analyte C->D E Transfer organic layer to autosampler vial D->E F Inject derivatized sample into GC-MS system E->F G Separate components on GC column using a temperature gradient program F->G H Detect and acquire mass spectra in Full Scan (for identification) and SIM mode (for quantification) G->H I Extract ion chromatograms for quantifying ions H->I J Generate calibration curve from standard responses I->J K Calculate sample concentration J->K

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Detailed GC-MS Protocol

4.3.1 Reagents and Materials

  • Reference standard and samples

  • Dichloromethane (DCM), Hexane (GC grade)

  • Methanolic HCl (3N) or other esterification agent (e.g., BF₃-Methanol)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

4.3.2 Sample Preparation and Derivatization (Esterification)

  • Prepare stock solutions of the standard and sample in a volatile solvent like DCM.

  • Pipette an aliquot of each solution into a 4 mL reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 3N methanolic HCl to each vial. Cap tightly.

  • Heat the vials at 65°C for 30 minutes in a heating block or water bath.

  • Cool the vials to room temperature.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid, followed by 1 mL of hexane.

  • Vortex for 1 minute to extract the derivatized analyte (methyl 2-(4-bromophenoxy)propanoate) into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC autosampler vial.

4.3.3 GC-MS Conditions The following conditions serve as a starting point and should be optimized.

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification (select 3-4 characteristic ions)

4.3.4 Validation and Data Analysis

  • Validation parameters similar to HPLC should be assessed.[1]

  • Identification: Compare the acquired mass spectrum of the peak in the sample with that of the reference standard and a library (e.g., NIST).

  • Quantification: Generate a calibration curve by plotting the peak area of the primary quantifying ion versus concentration.

Advanced Technique: LC-MS/MS for Ultra-Trace Analysis

For applications requiring the highest sensitivity and selectivity, such as analysis in biological matrices or environmental samples, LC-MS/MS is the method of choice.[9][15]

  • Principle: An HPLC system separates the analyte, which is then ionized (typically by Electrospray Ionization, ESI) and detected by a tandem mass spectrometer.

  • Advantages:

    • High Sensitivity: Achieves detection limits in the ng/L (ppt) to µg/L (ppb) range.[9]

    • High Selectivity: The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference. In MRM, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻), which is fragmented in a collision cell, and a second quadrupole selects a specific product ion for detection. This precursor-to-product transition is highly specific to the analyte.[8]

  • Considerations:

    • Ionization: ESI in negative ion mode is highly effective for carboxylic acids.

    • Mobile Phase: Volatile buffers (e.g., ammonium formate or ammonium acetate) must be used instead of non-volatile acids like phosphoric acid.

    • Sample Preparation: Solid-phase extraction (SPE) is often required to clean up and concentrate the sample prior to analysis.[9][16]

Conclusion

This guide outlines robust and scientifically-grounded analytical methods for the determination of this compound. The RP-HPLC-UV method is recommended for routine quality control analysis due to its precision and simplicity. The GC-MS method, incorporating a necessary derivatization step, provides orthogonal confirmation and excellent identification capabilities. For demanding applications requiring ultra-trace quantification, LC-MS/MS offers superior performance. The successful implementation of these protocols relies on proper method validation to ensure data integrity and compliance with regulatory standards.

References

Application Notes & Protocols: A Step-by-Step Guide to Recrystallization for Purification

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Art and Science of Crystal Perfection

Recrystallization is a cornerstone technique in synthetic chemistry, revered for its ability to purify solid compounds. This process hinges on the differential solubility of a target compound and its impurities in a chosen solvent system. By dissolving the impure solid at an elevated temperature and allowing it to slowly cool, the target compound crystallizes out in a purer form, leaving impurities behind in the solution. This guide provides a comprehensive, step-by-step protocol for performing recrystallization, grounded in the principles of solubility, crystal lattice formation, and impurity exclusion.

The efficacy of recrystallization is predicated on the fundamental principle that the solubility of most solids increases with temperature. A successful recrystallization requires a solvent that readily dissolves the target compound when hot but poorly when cold. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The slow, controlled formation of crystals is paramount, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding dissimilar impurity molecules.

The Recrystallization Workflow: A Visual Guide

The following diagram outlines the logical flow of the recrystallization process, from initial solvent selection to the final drying of the purified crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Choose an Appropriate Solvent B 2. Dissolve Impure Solid in Minimum Hot Solvent A->B C 3. Perform Hot Filtration (if insoluble impurities exist) B->C Insoluble impurities present D 4. Allow Solution to Cool Slowly B->D No insoluble impurities C->D E 5. Induce Crystallization (if necessary) D->E No crystals form F 6. Isolate Crystals via Vacuum Filtration D->F Crystals form spontaneously E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry the Purified Crystals G->H

Caption: A flowchart illustrating the sequential steps of the recrystallization process.

Part 1: The Critical First Step - Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures.

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Solubilizing Power for the Target Compound at Elevated Temperatures: This ensures that the compound can be fully dissolved in a minimal amount of solvent.

  • Low Solubilizing Power for the Target Compound at Room Temperature or Below: This maximizes the recovery of the purified compound upon cooling.

  • Differential Solubility for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Non-reactive: The solvent must not react with the compound being purified.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Common Recrystallization Solvents:

SolventBoiling Point (°C)PolarityNotes
Water (H₂O)100Very HighExcellent for polar compounds. Non-flammable and non-toxic.
Ethanol (C₂H₅OH)78HighGood general-purpose solvent for moderately polar compounds.
Methanol (CH₃OH)65HighSimilar to ethanol but more volatile and toxic.
Acetone (C₃H₆O)56HighA strong solvent, often too good at dissolving compounds at room temperature.
Ethyl Acetate (C₄H₈O₂)77MediumA good choice for less polar compounds.
Dichloromethane (CH₂Cl₂)40MediumHighly volatile, useful for very sensitive compounds. Use in a fume hood.
Toluene (C₇H₈)111LowEffective for non-polar compounds. High boiling point can be problematic.
Hexane (C₆H₁₄)69Very LowUsed for very non-polar compounds. Often used in a mixed solvent system.

It is often necessary to use a mixed solvent system (two miscible solvents) to achieve the ideal solubility profile. This is typically done by dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear, and then allowed to cool.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a single-solvent recrystallization.

Materials:

  • Impure solid compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

Procedure:

  • Dissolution of the Impure Solid:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the selected solvent, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, lint, or an insoluble byproduct), they must be removed while the solution is hot to prevent premature crystallization of the target compound.

    • Place a small amount of the recrystallization solvent in a second Erlenmeyer flask and heat it on the hot plate. This will be used to keep the filtration apparatus warm.

    • Set up a hot filtration apparatus using a stemless funnel and fluted filter paper.

    • Pre-heat the funnel and receiving flask by pouring a small amount of the hot solvent through it.

    • Carefully and quickly pour the hot solution containing the dissolved compound through the fluted filter paper into the pre-heated receiving flask. Trustworthiness: A stemless funnel is used to prevent crystallization within the stem, which could clog the apparatus.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Expertise & Experience: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Inducing Crystallization (if necessary):

    • If crystals do not form upon cooling, crystallization can often be induced by:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass provide a nucleation site for crystal growth.

      • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask connected to a vacuum source.

    • Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

    • Turn on the vacuum and pour the cold slurry of crystals and mother liquor into the Buchner funnel.

    • The solvent will be drawn into the filter flask, leaving the crystals on the filter paper.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of fresh, cold solvent. Causality: The solvent must be cold to minimize the dissolution of the purified crystals. This wash removes any residual mother liquor containing dissolved impurities.

  • Drying the Crystals:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry them.

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • The crystals can be further dried by leaving them in a well-ventilated area (such as a fume hood) or by placing them in a desiccator or a vacuum oven. The appropriate drying method will depend on the stability of the compound and the volatility of the solvent.

Part 3: Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not yet saturated.- Boil off some of the solvent to concentrate the solution.- Try inducing crystallization by scratching or seeding.
Oiling out: The compound separates as an oil instead of crystals.- The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- Use a lower-boiling solvent.- Redissolve the oil in more solvent and try cooling more slowly.
Low recovery of purified compound. - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with solvent that was not cold enough.- Use the minimum amount of hot solvent.- Cool the solution in an ice bath.- Ensure the wash solvent is ice-cold.
Colored impurities remain in the crystals. - The impurity has a similar solubility profile to the target compound.- Add a small amount of decolorizing carbon to the hot solution before hot filtration. The carbon will adsorb the colored impurities.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of solid organic compounds. By carefully selecting a solvent and controlling the rate of cooling, it is possible to obtain highly pure crystalline materials. This guide provides a robust framework for performing successful recrystallizations, from the initial planning stages to the final isolation and drying of the purified product. Mastery of this technique is a valuable skill for any researcher in the chemical sciences.

Application Notes and Protocols in Asymmetric Synthesis of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

Asymmetric synthesis is the cornerstone of modern organic chemistry, enabling the selective creation of a single stereoisomer of a chiral molecule.[1] Historically, many synthetic compounds were produced as racemic mixtures, containing equal amounts of two non-superimposable mirror-image molecules, or enantiomers. However, the biological world is profoundly chiral. Receptors, enzymes, and other biological targets are themselves chiral, leading to distinct physiological responses for each enantiomer of a drug or bioactive molecule.[2][3]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, interfere with the eutomer, or even be toxic.[3][4] This understanding has shifted the paradigm in drug discovery and development, making the synthesis of enantiomerically pure compounds not just an academic challenge but a regulatory and safety imperative.[4][5][6] Asymmetric synthesis provides the tools to construct these complex three-dimensional structures with precision, moving beyond wasteful resolutions of racemic mixtures to direct, efficient, and elegant chemical transformations.[7][8]

This guide provides an in-depth exploration of key applications and protocols in asymmetric synthesis, designed to be a practical resource for professionals in research and drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Asymmetric Hydrogenation: The Noyori Legacy

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers, particularly chiral alcohols and amines, from prochiral olefins, ketones, and imines.[9] The work of Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry, was pivotal in this field, particularly the development of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst systems.[10] These catalysts are renowned for their high efficiency and enantioselectivity, finding widespread industrial application.[11][12]

Application Focus: Synthesis of (S)-Naproxen and L-Menthol

** (S)-Naproxen:** This widely used non-steroidal anti-inflammatory drug (NSAID) provides a classic example of industrial asymmetric synthesis. The (S)-enantiomer is the active compound, while the (R)-enantiomer is a liver toxin. Noyori's Ru(II)-BINAP catalysts facilitate the asymmetric hydrogenation of an alkene precursor to furnish (S)-Naproxen with high enantiomeric excess.[11][13] This method is a significant improvement over classical resolution techniques.[14]

L-Menthol: The cooling sensation of mint is primarily due to L-(-)-menthol. The Takasago International Corporation commercialized a landmark process for its synthesis, which relies on the Rhodium-BINAP catalyzed asymmetric isomerization of a prochiral allylic amine to a chiral enamine.[15][16] This key step establishes the desired stereocenter, which is carried through to the final product.[17]

Logical Workflow: Noyori Asymmetric Hydrogenation

Catalytic cycle for Noyori hydrogenation. cluster_prep Catalyst Activation cluster_cycle Catalytic Cycle precatalyst Ru(II)-BINAP Precatalyst activator H2, Polar Solvent precatalyst->activator active_cat Active Ru-H Catalyst activator->active_cat coordination Substrate Coordination active_cat->coordination substrate Prochiral Ketone/Olefin substrate->coordination insertion Hydride Insertion (Stereo-determining Step) coordination->insertion product_release Product Release insertion->product_release product_release->active_cat Catalyst Regeneration product Chiral Alcohol/Alkane product_release->product

Caption: Catalytic cycle for Noyori hydrogenation.

Protocol 1: General Asymmetric Hydrogenation of an Aromatic Ketone

This protocol is a representative procedure for the synthesis of a chiral secondary alcohol using a Noyori-type catalyst.

Materials:

  • Aromatic ketone substrate (e.g., acetophenone)

  • (R)-RuCl[(p-cymene)][(S)-BINAP]Cl or similar precatalyst

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave/reactor

Procedure:

  • Reactor Setup: In a glovebox, charge a glass liner for the autoclave with the aromatic ketone (1.0 eq).

  • Catalyst Preparation: In a separate vial, dissolve the Ru-BINAP precatalyst (0.001-0.01 eq) in the anhydrous, degassed solvent. The substrate-to-catalyst (S/C) ratio is critical and should be optimized, often ranging from 1,000 to 100,000.[10]

  • Reaction Assembly: Add the catalyst solution to the autoclave liner containing the substrate. Seal the liner, remove it from the glovebox, and place it into the high-pressure reactor.

  • Hydrogenation: Purge the reactor multiple times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 10-100 atm).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by checking hydrogen uptake or by sampling (if possible) for GC/HPLC analysis. Reaction times can vary from a few hours to 24 hours.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen. Remove the solvent under reduced pressure.

  • Purification & Analysis: The crude product can be purified by column chromatography or distillation. Determine the enantiomeric excess (ee%) using chiral HPLC or GC.

Substrate ExampleCatalyst Loading (S/C)SolventPressure (atm H₂)Temp (°C)Yield (%)ee%
Acetophenone10,000Methanol2050>9999 (R)
2',4'-Difluoroacetophenone5,000Ethanol506098>99 (S)

Chiral Auxiliary-Mediated Reactions: The Evans Aldol Approach

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[18] After the reaction, the auxiliary is cleaved and can often be recovered. The Evans oxazolidinone auxiliaries, developed by David A. Evans, are among the most reliable and widely used for controlling stereochemistry in aldol reactions. The reaction proceeds via a rigid, chair-like six-membered transition state involving a boron enolate, which provides predictable and high levels of diastereoselectivity.[19]

Application Focus: Total Synthesis of (+)-Discodermolide

(+)-Discodermolide is a potent microtubule-stabilizing agent isolated from a marine sponge, making it a compelling target for cancer therapy.[20] Its complex polyketide structure, rich in stereocenters, presents a formidable synthetic challenge. Several total syntheses of discodermolide have been accomplished, many of which rely heavily on the Evans asymmetric aldol reaction to construct the intricate polypropionate backbone with precise stereocontrol.[21][22] For instance, the Evans synthesis uses this methodology to set key stereocenters in fragments that are later coupled to form the complete carbon skeleton.[20][22]

Logical Workflow: Evans Asymmetric Aldol Reaction

Workflow of an Evans aldol reaction. start N-Acyl Oxazolidinone (with Chiral Auxiliary) enolate Boron Enolate Formation (Bu2BOTf, Et3N) start->enolate ts Zimmerman-Traxler Transition State enolate->ts aldehyde Aldehyde aldehyde->ts aldol_adduct Diastereomerically Pure Aldol Adduct ts->aldol_adduct cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) aldol_adduct->cleavage product Chiral β-Hydroxy Acid cleavage->product aux_recycle Recovered Chiral Auxiliary cleavage->aux_recycle

Caption: Workflow of an Evans aldol reaction.

Protocol 2: Evans syn-Aldol Reaction

This protocol describes a typical procedure for the diastereoselective synthesis of a syn-aldol adduct.

Materials:

  • Chiral N-acyloxazolidinone (e.g., N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Anhydrous, degassed dichloromethane (DCM)

  • Methanol, 30% Hydrogen Peroxide (H₂O₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Enolate Formation:

    • Under an inert atmosphere, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM at 0 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).

    • Stir the resulting solution at 0 °C for 30 minutes. The formation of the Z-enolate is critical for high syn-selectivity.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise.

    • Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quenching and Workup:

    • Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol.

    • Add a 2:1 mixture of methanol and 30% H₂O₂. This step oxidatively destroys the boron reagents and initiates the cleavage of the auxiliary if desired, though typically workup precedes cleavage.[23]

    • Stir vigorously for 1 hour. Concentrate the mixture in vacuo to remove most of the organic solvents.

    • Extract the aqueous residue with DCM or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Auxiliary Cleavage:

    • Purify the aldol adduct by flash column chromatography.

    • The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for the carboxylic acid, LiBH₄ for the alcohol) and recovered for reuse.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

N-Acyl AuxiliaryAldehydedr (syn:anti)Yield (%)
N-PropionylIsobutyraldehyde>99:195
N-PropionylBenzaldehyde>99:188

Asymmetric Organocatalysis: The Metal-Free Revolution

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a powerful alternative to metal-based catalysts and enzymes.[24] This field, for which Benjamin List and David MacMillan were awarded the 2021 Nobel Prize in Chemistry, often provides advantages in terms of cost, stability, and low toxicity.[25] Key activation modes include enamine and iminium ion catalysis, which are central to many reactions involving aldehydes and ketones.[26][27]

Application Focus: Synthesis of (−)-Flustramine B

Chiral secondary amine catalysts, such as MacMillan's imidazolidinone catalysts, are highly effective in promoting cascade reactions. The total synthesis of (−)-Flustramine B, a marine alkaloid, showcases this power. A key step involves a highly enantioselective cascade Friedel-Crafts/cyclization reaction between a tryptamine derivative and an α,β-unsaturated aldehyde, catalyzed by a MacMillan catalyst.[28] This single step constructs the core tricyclic intermediate with excellent enantioselectivity (90% ee), demonstrating the efficiency of organocatalytic strategies in building molecular complexity.[28]

Logical Workflow: Iminium Ion Catalysis

Catalytic cycle for iminium ion activation. catalyst Chiral Amine Catalyst iminium Iminium Ion Formation (LUMO Lowering) catalyst->iminium substrate α,β-Unsaturated Aldehyde substrate->iminium addition Nucleophilic Addition iminium->addition nucleophile Nucleophile (e.g., Friedel-Crafts) nucleophile->addition enamine Enamine Intermediate addition->enamine hydrolysis Hydrolysis enamine->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Chiral Product hydrolysis->product

Caption: Catalytic cycle for iminium ion activation.

Protocol 3: Organocatalytic Asymmetric Michael Addition

This protocol describes a general procedure for the addition of a ketone to a nitroalkene, a common C-C bond-forming reaction.

Materials:

  • Nitroalkene (e.g., β-nitrostyrene)

  • Ketone (e.g., Cyclohexanone)

  • Chiral organocatalyst (e.g., a Jørgensen-Hayashi catalyst or a chiral primary amine thiourea) (1-10 mol%)

  • Solvent (e.g., Toluene, DCM, or THF)

  • Optional: Acid or base co-catalyst/additive

Procedure:

  • Reaction Setup: To a vial, add the nitroalkene (1.0 eq), the organocatalyst (0.05 eq), and the solvent.

  • Addition of Nucleophile: Add the ketone (2.0-5.0 eq, often used as solvent or in excess).

  • Reaction Conditions: Stir the mixture at room temperature (or as optimized) for 24-72 hours. Monitor the reaction by TLC or ¹H NMR.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography to isolate the Michael adduct. Determine the diastereomeric and enantiomeric ratios by chiral HPLC.

NucleophileElectrophileCatalyst Typedr (syn:anti)ee% (syn)
Cyclohexanoneβ-NitrostyreneProline-derived95:599
Acetone(E)-3-NitrostyreneThiourea-based>99:197

Biocatalysis in Asymmetric Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[12] Enzymes operate under mild conditions (aqueous media, room temperature) and often display near-perfect enantioselectivity. Lipases, proteases, and ketoreductases are commonly used for the kinetic resolution of racemates or the asymmetric transformation of prochiral substrates.[29]

Application Focus: Enantioselective Synthesis of (S)-Naproxen

Besides metal-catalyzed hydrogenation, an alternative green route to (S)-Naproxen involves biocatalysis. The enantioselective hydrolysis of racemic naproxen methyl ester can be achieved using an immobilized lipase enzyme.[29] The enzyme selectively hydrolyzes the (S)-ester to the desired (S)-acid (Naproxen), leaving the (R)-ester largely unreacted. The two can then be easily separated, providing an efficient and environmentally friendly method for producing the enantiopure drug.[29]

Logical Workflow: Biocatalytic Kinetic Resolution

Workflow for enzymatic kinetic resolution. start Racemic Substrate (R/S Mixture) reaction Selective Transformation of one enantiomer start->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction separation Separation (e.g., Extraction) reaction->separation product Enantioenriched Product (S) separation->product unreacted Enantioenriched Starting Material (R) separation->unreacted

Caption: Workflow for enzymatic kinetic resolution.

Protocol 4: Lipase-Catalyzed Hydrolysis of a Racemic Ester

This protocol provides a general method for the kinetic resolution of a racemic ester.

Materials:

  • Racemic ester (e.g., (R/S)-Naproxen methyl ester)

  • Immobilized lipase (e.g., Candida antarctica lipase B, CALB)

  • Biphasic solvent system: Phosphate buffer (e.g., pH 7) and an organic solvent (e.g., isooctane).[29]

  • Temperature-controlled shaker/stirrer.

Procedure:

  • Reaction Setup: In a flask, prepare the biphasic system by combining the phosphate buffer and the organic solvent.

  • Substrate Addition: Dissolve the racemic ester in the organic phase of the system.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The use of immobilized enzyme simplifies catalyst removal post-reaction.

  • Reaction Conditions: Vigorously stir or shake the mixture at a controlled temperature (e.g., 35 °C) to ensure efficient mixing between the two phases.[29] Monitor the reaction over time (e.g., 24-48 hours) by taking aliquots from the organic phase and analyzing by chiral HPLC. The goal is to stop the reaction at or near 50% conversion for maximum enantiomeric excess of both the product and the remaining starting material.

  • Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation & Purification: Separate the aqueous and organic layers. The product (acid) will be in the aqueous phase (as its carboxylate salt), while the unreacted ester remains in the organic phase. Acidify the aqueous phase and extract the product acid. Purify both the product and the unreacted ester.

  • Analysis: Determine the ee% of the product acid and the unreacted ester by chiral HPLC.

SubstrateEnzymeConversion (%)Product ee%
(R/S)-Naproxen Methyl EsterImmobilized Lipase~50>98 (S-acid)
(R/S)-1-Phenylethanol AcetateCALB~50>99 (R-alcohol)

Conclusion

The applications of asymmetric synthesis are vast and integral to the advancement of pharmaceuticals, agrochemicals, and materials science.[5][7] The methodologies discussed herein—catalytic asymmetric hydrogenation, chiral auxiliary-based strategies, organocatalysis, and biocatalysis—represent the pillars of modern stereoselective chemistry. For the research and drug development professional, a deep, mechanistic understanding of these tools is not merely advantageous but essential for designing efficient, scalable, and sustainable synthetic routes to the complex chiral molecules that shape our world.

References

Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Phenylphenoxy)propanoic acid, a molecule of significant interest in medicinal chemistry and materials science, presents a unique synthetic challenge that combines classical ether formation with the nuances of aromatic substitution. This guide provides an in-depth exploration of the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and analytical validation.

The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage that is central to the target molecule's structure.[1] This approach involves the O-alkylation of 4-phenylphenol with a suitable propanoate derivative.[1] We will delve into the mechanistic intricacies of this SN2 reaction, explore critical process parameters, and provide a comprehensive, step-by-step protocol for its successful execution in a laboratory setting.

Synthetic Strategy and Mechanistic Overview

The cornerstone of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The reaction is elegantly straightforward in concept: a nucleophilic alkoxide (or in this case, a phenoxide) attacks an electrophilic alkyl halide, displacing the halide and forming a new carbon-oxygen bond, which results in an ether.[4][5]

The overall synthetic workflow can be visualized as a two-step process:

  • Ether Formation: 4-Phenylphenol is deprotonated by a suitable base to form the corresponding phenoxide. This potent nucleophile then attacks an ethyl 2-halopropanoate (typically the bromo- or chloro- derivative), leading to the formation of ethyl 2-(4-phenylphenoxy)propanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the desired 2-(4-Phenylphenoxy)propanoic acid.

Diagram of the Synthetic Workflow

G A 4-Phenylphenol D Ethyl 2-(4-phenylphenoxy)propanoate A->D 1. Deprotonation 2. SN2 Attack B Base (e.g., NaOH) B->A Deprotonates Phenol C Ethyl 2-bromopropanoate C->D Alkylating Agent E Ethyl 2-(4-phenylphenoxy)propanoate G 2-(4-Phenylphenoxy)propanoic acid E->G Saponification F Base (e.g., NaOH), then Acid (e.g., HCl) F->E Hydrolyzes Ester

Caption: Synthetic workflow for 2-(4-Phenylphenoxy)propanoic acid.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-PhenylphenolC₁₂H₁₀O170.21≥98%Sigma-Aldrich
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03≥98%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥97%Fisher Scientific
EthanolC₂H₅OH46.07AnhydrousVWR
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR
Hydrochloric AcidHCl36.4637% (w/w)J.T.Baker
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Acros Organics
Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.0 g (0.1 mol) of 4-phenylphenol in 100 mL of anhydrous ethanol.

  • Formation of the Phenoxide: To the stirred solution, carefully add 4.4 g (0.11 mol) of sodium hydroxide pellets. Stir the mixture at room temperature until the sodium hydroxide has completely dissolved, resulting in the formation of sodium 4-phenylphenoxide.

  • Alkylation: Slowly add 21.7 g (0.12 mol) of ethyl 2-bromopropanoate to the reaction mixture dropwise over a period of 15 minutes.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (4:1).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of 5% aqueous sodium hydroxide solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-phenylphenoxy)propanoate as an oil.

Step 2: Hydrolysis to 2-(4-Phenylphenoxy)propanoic Acid

  • Saponification: To the crude ester from the previous step, add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 100 mL of water and 50 mL of ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the ester is completely consumed as indicated by TLC.[1]

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-Phenylphenoxy)propanoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Step 1 Incomplete deprotonation of 4-phenylphenol.Ensure the base is fully dissolved before adding the alkylating agent. Consider using a stronger base like sodium hydride in an anhydrous aprotic solvent.
Side reaction (elimination of ethyl 2-bromopropanoate).Maintain a moderate reaction temperature. The use of ethyl 2-chloropropanoate may reduce elimination but requires longer reaction times or higher temperatures.
Incomplete Hydrolysis in Step 2 Insufficient base or reaction time.Increase the molar excess of sodium hydroxide and/or extend the reflux time. Monitor the reaction closely by TLC.
Product is Oily or Difficult to Crystallize Presence of unreacted starting materials or byproducts.Ensure complete hydrolysis. Purify the crude product by column chromatography on silica gel before recrystallization.
Discoloration of the Final Product Oxidation of phenolic impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials.

Diagram of Troubleshooting Logic

G Start Low Yield or Impure Product Check_Step1 Analyze Step 1 Reaction Mixture (TLC/GC) Start->Check_Step1 Check_Step2 Analyze Step 2 Reaction Mixture (TLC/HPLC) Start->Check_Step2 Step 1 Appears Clean Purification_Issue Purification Challenges Start->Purification_Issue Yield is Good, Purity is Low Incomplete_Reaction Incomplete Reaction in Step 1 Check_Step1->Incomplete_Reaction Starting Material Remaining Side_Products Side Products in Step 1 Check_Step1->Side_Products Unexpected Spots Optimize_Base Optimize Base/Solvent System Incomplete_Reaction->Optimize_Base Optimize_Temp Adjust Reaction Temperature Side_Products->Optimize_Temp Incomplete_Hydrolysis Incomplete Hydrolysis Check_Step2->Incomplete_Hydrolysis Ester Remaining Optimize_Hydrolysis Increase Base/Reflux Time Incomplete_Hydrolysis->Optimize_Hydrolysis Recrystallization Optimize Recrystallization Solvent Purification_Issue->Recrystallization Chromatography Consider Column Chromatography Purification_issue Purification_issue Purification_issue->Chromatography Recrystallization Fails

Caption: Troubleshooting decision tree for the synthesis.

Analytical Characterization

The identity and purity of the synthesized 2-(4-Phenylphenoxy)propanoic acid should be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point of Fenoprofen is in the range of 115-118 °C.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should display a strong carbonyl stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

  • Chromatography:

    • HPLC/UPLC: High-performance liquid chromatography can be used to determine the purity of the final product.[6] A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid).

    • GC-MS: Gas chromatography-mass spectrometry can be used to analyze the volatile ester intermediate and to confirm the molecular weight of the final product after derivatization (e.g., methylation).[1]

Safety Considerations

  • 4-Phenylphenol: Irritant. Avoid inhalation and contact with skin and eyes.

  • Ethyl 2-bromopropanoate: Lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

  • Organic Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of 2-(4-Phenylphenoxy)propanoic acid via the Williamson ether synthesis is a reliable and well-established laboratory procedure. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful synthesis and characterization of this important chemical entity.

References

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-Bromophenoxy)propanoic acid. Eschewing a rigid template, this guide follows a logical, phased approach, beginning with analyte characterization and progressing through systematic optimization of critical chromatographic parameters, including mobile phase pH, organic modifier, and gradient conditions. The causality behind each experimental choice is explained to empower researchers and drug development professionals to adapt this methodology for similar acidic analytes. The resulting method is suitable for purity assessment, stability studies, and quality control applications.

Introduction and Analyte Characterization

This compound is a carboxylic acid derivative containing a brominated aromatic ring and an ether linkage. Such structures are common as intermediates in pharmaceutical synthesis. Accurate and reliable quantification is essential for ensuring the quality and consistency of drug substances and products. The development of a selective and robust HPLC method is therefore a critical requirement.

The success of any HPLC method development hinges on a foundational understanding of the analyte's physicochemical properties. These properties dictate the initial choice of stationary phase, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSource / Rationale
Chemical Structure Chemical StructurePubChem CID: 3507593[1]
Molecular Formula C₉H₉BrO₃PubChem[1]
Molecular Weight 245.07 g/mol PubChem[1]
Predicted XLogP 2.4PubChem[1]
Estimated pKa ~4.0 - 4.5Based on the propanoic acid moiety. The pKa of propanoic acid is ~4.87; the electron-withdrawing nature of the phenoxy group will slightly lower this value. Precise control of mobile phase pH below this value is critical.[2][3]
UV Chromophore Bromophenoxy groupThe substituted benzene ring acts as a strong chromophore, making UV detection highly suitable.

Based on its predicted XLogP of 2.4 and its acidic nature, this compound is an ideal candidate for reversed-phase chromatography. The key challenge lies in controlling its ionization state to achieve sharp, symmetrical peaks and stable retention times.

The Method Development Workflow

A structured, multi-phase approach is the most efficient path to a robust HPLC method. This workflow begins with broad screening to establish feasibility and progressively refines parameters to achieve optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Scan) B Initial Column & Mobile Phase Selection (C18, ACN/H₂O, Acidified) A->B C Scouting Gradient Run (e.g., 5-95% B in 15 min) B->C D Mobile Phase pH Optimization (Test pH 2.5, 3.0, 3.5) C->D Proceed if peak is observed E Organic Modifier Evaluation (ACN vs. MeOH) D->E F Gradient Slope / Isocratic Hold Optimization E->F G Define Final Method Conditions F->G Select optimal conditions H Method Validation (as per ICH Q2(R1)) G->H

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) is recommended for initial development.[4]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid (LC-MS grade), and phosphoric acid (ACS grade).

  • Analyte Standard: this compound, reference grade (>98% purity).

Protocol 1: Stock Solution and UV Spectra Acquisition

Causality: Determining the analyte's maximum absorbance wavelength (λmax) is the first step to ensuring maximum detection sensitivity.

  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

  • UV Scan: Using the PDA detector, perform a UV scan of the working standard from 200 to 400 nm to identify the λmax.

    • Expected Outcome: A distinct absorbance maximum is expected, likely in the 225-235 nm and/or 270-280 nm range, characteristic of the substituted benzene ring. For this analysis, we will monitor at a λmax of 228 nm .

Protocol 2: Phase 1 - Initial Scouting Gradient

Causality: A broad "scouting" gradient is the most effective way to determine the approximate elution conditions, confirm analyte retention, and identify any potential impurities in a single run.[4] A low pH is chosen to suppress the ionization of the carboxylic acid group, thereby increasing retention and improving peak shape.[2][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 228 nm

    • Gradient Program:

      • 0.00 min: 5% B

      • 15.00 min: 95% B

      • 17.00 min: 95% B

      • 17.01 min: 5% B

      • 20.00 min: 5% B (re-equilibration)

  • Analysis: Inject the 10 µg/mL working standard and observe the retention time (tR) and peak shape.

Protocol 3: Phase 2 - Mobile Phase pH Optimization

Causality: For an acidic analyte, mobile phase pH is the most critical parameter for controlling retention and peak shape. According to the Henderson-Hasselbalch principle, the analyte will be in its non-ionized (more hydrophobic) form when the mobile phase pH is at least 2 units below its pKa.[2] Testing different pH values in this range allows for fine-tuning of the separation.

  • Buffer Preparation: Prepare three different Mobile Phase A solutions:

    • pH 2.5: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.

    • pH 3.0: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • pH 3.5: 20 mM Potassium Phosphate, adjusted to pH 3.5 with phosphoric acid.

    • Important: Always adjust the pH of the aqueous buffer before adding any organic solvent.[6][7]

  • Analysis: Using the same gradient program from Protocol 2, inject the standard using each of the three mobile phases. Record the retention time, peak asymmetry (As), and number of theoretical plates (N).

Table 2: Representative Data for pH Optimization

Mobile Phase ARetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
0.1% Formic Acid (pH ~2.7)9.81.215,500
20 mM Phosphate (pH 2.5)10.11.116,800
20 mM Phosphate (pH 3.0)9.51.216,100
20 mM Phosphate (pH 3.5)8.71.512,300
Protocol 4: Phase 2 - Gradient and Organic Modifier Optimization

Causality: The gradient slope determines the resolution and analysis time. A shallower gradient can improve the separation of closely eluting impurities, while a steeper gradient shortens the run time. After optimizing the gradient, a simple isocratic method can be developed if the complexity of the sample allows.

  • Gradient Slope Adjustment: Using the optimal mobile phase (pH 2.5 phosphate buffer and ACN), adjust the gradient from Protocol 2 to be shallower (e.g., 5-60% B in 15 minutes) to improve resolution around the main peak.

  • Isocratic Method Development: Based on the scouting gradient, the analyte elutes at approximately 55-60% Acetonitrile. An isocratic method can be tested.

    • Isocratic Condition: 58% Acetonitrile / 42% (20 mM Phosphate Buffer, pH 2.5).

    • Run the analysis and check for adequate retention (k' between 2 and 10) and resolution from any impurities.

Recommended Final Method (Isocratic)

This optimized isocratic method provides a rapid and robust analysis with excellent peak shape and efficiency.

Caption: Summary of the final optimized HPLC method.

Table 3: Final Optimized Isocratic Method Parameters

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 58% Acetonitrile, 42% (20 mM Potassium Phosphate buffer, pH 2.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 228 nm
Run Time 10 minutes

Method Validation Considerations

For implementation in a regulated environment, the final method must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Demonstrate that the peak for this compound is free from interference from placebo, related substances, or degradation products.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 1-20 µg/mL).

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Statistically determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C, % organic ±2%) to assess the method's reliability during normal use.

Conclusion

This application note details a systematic, science-based approach to developing a robust and reliable isocratic RP-HPLC method for the analysis of this compound. By understanding the analyte's acidic nature and leveraging pH control, excellent chromatographic performance was achieved. The outlined protocols for screening, optimization, and finalization provide a clear and efficient pathway that can be readily adapted by researchers for similar analytical challenges.

References

Revolutionizing Pharmaceutical Intermediate Synthesis: A Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. Efficiency, purity, and sustainability at this stage profoundly impact the viability of the final Active Pharmaceutical Ingredient (API). This comprehensive guide moves beyond traditional batch chemistry to explore advanced, field-proven methodologies that are reshaping the landscape of intermediate synthesis. We will delve into the principles and practical applications of continuous flow chemistry and enzymatic catalysis, framed within the context of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, enhance process control, and align with modern sustainability mandates.

Introduction: The Imperative for Innovation in Intermediate Synthesis

The journey from a promising molecule to a life-saving drug is paved with complex chemical transformations. Pharmaceutical intermediates are the foundational building blocks in this journey, and their synthesis is often a multi-step, resource-intensive process. Traditional batch manufacturing, while historically significant, presents challenges in scalability, safety, and environmental impact.[1][2] The pharmaceutical industry is increasingly adopting innovative approaches to address these limitations, driven by the need for more efficient, cost-effective, and environmentally benign processes.[3][4] This guide will provide a detailed exploration of two transformative technologies at the forefront of this evolution: continuous flow chemistry and enzymatic catalysis.

Continuous Flow Chemistry: From Batch to Continuous Processing

Continuous flow chemistry involves conducting chemical reactions in a continuously flowing stream, offering superior control over reaction parameters compared to conventional batch reactors.[2] This technology has revolutionized the synthesis of APIs and their intermediates by enabling more efficient, scalable, and safer processes.[2][5]

Core Principles and Advantages

In a flow chemistry setup, reactants are pumped through a network of tubes or microreactors where they mix and react.[5][6] This approach provides exceptional control over reaction conditions such as temperature, pressure, and residence time, leading to more precise and reproducible synthesis.[2]

Key Advantages:

  • Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.[1][5]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to better control and reduced side product formation.[5]

  • Increased Efficiency and Yield: Optimized reaction conditions and rapid mixing often result in higher yields and shorter reaction times.[2]

  • Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.[1]

  • Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization.[5]

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using continuous flow chemistry.

G cluster_0 Reactant Delivery cluster_1 Reaction & Quenching cluster_2 Work-up & Analysis A Reactant A in Solvent P1 Syringe Pump 1 A->P1 B Reactant B in Solvent P2 Syringe Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated/Cooled Reactor Coil M->R QM T-Mixer R->QM Q Quenching Agent Q->QM BPR Back Pressure Regulator QM->BPR C Product Collection BPR->C An In-line Analysis (e.g., HPLC, IR) BPR->An caption Conceptual Workflow for Continuous Flow Synthesis.

Caption: Conceptual Workflow for Continuous Flow Synthesis.

Protocol: General Procedure for a Two-Component Reaction in Flow

This protocol outlines the fundamental steps for setting up a continuous flow synthesis for a generic pharmaceutical intermediate.

Materials:

  • Reactant A

  • Reactant B

  • Anhydrous solvents

  • Quenching solution

  • Syringe pumps (2)

  • T-mixer

  • Reactor coil (e.g., PFA, stainless steel) of appropriate volume

  • Heating/cooling module

  • Back pressure regulator

  • Collection vessel

  • Appropriate tubing and fittings

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of Reactant A and Reactant B in a suitable anhydrous solvent to the desired concentrations.

    • Degas the solutions if the reaction is sensitive to oxygen.

  • System Assembly:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • The reactor coil volume and the total flow rate will determine the residence time of the reaction.

  • System Priming:

    • Prime the pumps and the reactor lines with the reaction solvent to remove any air bubbles.

  • Reaction Initiation:

    • Set the desired temperature for the reactor.

    • Begin pumping the reactant solutions at the calculated flow rates to achieve the desired stoichiometry and residence time. For example, for a 1:1 stoichiometry, the flow rates of two equimolar solutions would be equal.

  • Steady State and Collection:

    • Allow the system to reach a steady state before collecting the product. This is typically 3-5 times the residence time.

    • The reaction stream is continuously mixed with a quenching solution after the reactor to stop the reaction.

  • In-process Monitoring (Optional):

    • Utilize in-line analytical techniques such as HPLC or IR spectroscopy to monitor the reaction progress in real-time.[7]

  • Shutdown and Work-up:

    • Once the desired amount of product is collected, switch the pumps to flow pure solvent to flush the system.

    • The collected product can then be subjected to standard work-up and purification procedures (e.g., extraction, chromatography).

Case Study: Synthesis of Ibuprofen Sodium Salt

A notable example of flow chemistry in API synthesis is the multi-step synthesis of ibuprofen.[7] This process demonstrates the ability to telescope multiple reaction steps without isolating intermediates, significantly improving efficiency.[5][7]

ParameterBatch ProcessFlow Process
Reaction Time Several hours to daysMinutes
Yield VariableConsistently High
Safety Handling of hazardous intermediatesMinimized risk
Scalability ChallengingStraightforward

Enzymatic Catalysis: The Power of Biocatalysis

Enzymes are nature's catalysts, facilitating complex chemical transformations with remarkable specificity and efficiency under mild conditions.[8] The use of enzymes, or biocatalysis, in the synthesis of pharmaceutical intermediates is a cornerstone of green chemistry, offering significant advantages over traditional chemical methods.[9][10]

Core Principles and Advantages

Enzymes are proteins that act as catalysts by lowering the activation energy of a reaction.[8] Their three-dimensional structure creates an active site that binds to a specific substrate, facilitating its conversion to a product.

Key Advantages:

  • High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and enantioselectivity, which is crucial for the synthesis of chiral intermediates.[11][12] This often eliminates the need for protecting groups and reduces the formation of by-products.[13]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out at ambient temperature and pressure in aqueous media, reducing energy consumption and the use of harsh reagents.[11]

  • Sustainability: The use of enzymes, which are biodegradable and derived from renewable resources, aligns with the principles of green chemistry.[9][14]

  • Reduced Waste: High selectivity leads to higher atom economy and less waste generation.[4]

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for the enzymatic synthesis of a chiral pharmaceutical intermediate.

G cluster_0 Screening & Optimization cluster_1 Preparative Scale Synthesis cluster_2 Work-up & Analysis A Enzyme Library Screening B Reaction Condition Optimization (pH, Temp, Substrate Conc.) A->B D Enzyme (Free or Immobilized) B->D C Substrate & Co-factor Preparation E Bioreactor with pH & Temp Control C->E D->E F Product Extraction E->F G Purification (e.g., Crystallization, Chromatography) F->G H Chiral Analysis (e.g., Chiral HPLC) G->H caption Conceptual Workflow for Enzymatic Synthesis.

Caption: Conceptual Workflow for Enzymatic Synthesis.

Protocol: General Procedure for Asymmetric Reduction of a Ketone

This protocol provides a general method for the stereoselective reduction of a prochiral ketone to a chiral alcohol using a ketoreductase (KRED) enzyme.

Materials:

  • Prochiral ketone substrate

  • Screening kit of ketoreductase enzymes

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED)

  • Buffer solution (e.g., potassium phosphate)

  • Reaction vessel with temperature and pH control

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enzyme Screening:

    • Screen a panel of KREDs to identify enzymes that exhibit high activity and enantioselectivity for the target substrate.

    • Perform small-scale reactions and analyze the conversion and enantiomeric excess (e.e.) by chiral HPLC or GC.

  • Reaction Optimization:

    • Optimize reaction parameters such as pH, temperature, substrate concentration, and co-solvent for the best-performing enzyme.

  • Preparative Scale Reaction:

    • In a temperature-controlled vessel, prepare a buffered solution containing the substrate.

    • Add the cofactor and the cofactor regeneration system.

    • Initiate the reaction by adding the selected KRED enzyme (either as a lyophilizate, in solution, or immobilized).

    • Maintain the pH and temperature throughout the reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers.

    • The organic layer containing the chiral alcohol product can then be dried and concentrated.

    • Purify the product by crystallization or column chromatography if necessary.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the final product using a suitable chiral analytical method.

Case Study: Synthesis of a Chiral Amine for Sitagliptin

A landmark example of industrial biocatalysis is the synthesis of the chiral amine intermediate for the diabetes drug Sitagliptin.[11] An engineered transaminase enzyme was developed to perform an asymmetric amination, replacing a high-pressure rhodium-catalyzed hydrogenation process.[13]

ParameterRhodium-Catalyzed ProcessBiocatalytic Process
Catalyst Rhodium/JosiphosEngineered Transaminase
Pressure High Pressure HydrogenationAmbient Pressure
Temperature High TemperatureNear Ambient Temperature
Yield GoodExcellent
Enantiomeric Excess High>99.5%
Waste Reduction Significant19% reduction in total waste

Analytical Characterization of Pharmaceutical Intermediates

Rigorous analytical characterization is essential to ensure the purity, identity, and quality of pharmaceutical intermediates. A variety of techniques are employed throughout the synthesis process.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses for assessing purity and quantifying impurities.[15][16] Chiral versions of these techniques are critical for determining enantiomeric excess in asymmetric synthesis.[17]

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the intermediate.[15][18] Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provides accurate mass determination and structural information.[16][18]

  • Other Techniques: Titrimetric and gravimetric methods can be used for quantitative analysis of certain intermediates.[19][20]

Conclusion: The Future of Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates is undergoing a paradigm shift, moving away from traditional methods towards more sustainable, efficient, and controlled processes. Continuous flow chemistry and enzymatic catalysis are at the vanguard of this transformation, offering unprecedented advantages in terms of safety, scalability, and environmental stewardship.[1][9] By embracing these technologies, the pharmaceutical industry can accelerate drug development timelines, reduce manufacturing costs, and contribute to a greener future.[3][4] The continued innovation in these fields, including the development of novel enzymes and integrated flow-biocatalysis systems, promises even greater advancements in the years to come.

References

Application Note & Protocol: A Guide to Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic chemistry, prized for its simplicity, speed, and cost-effectiveness.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor the progress of chemical reactions, a critical step in chemical synthesis and drug development. The guide is designed for researchers, scientists, and drug development professionals, offering both fundamental principles and advanced, field-proven insights to ensure reliable and reproducible results. We will delve into the causality behind experimental choices, from selecting the appropriate stationary and mobile phases to advanced visualization and troubleshooting techniques.

Introduction: The Rationale for TLC in Reaction Monitoring

In the course of a chemical reaction, the ultimate goal is the conversion of starting materials into a desired product.[3] TLC serves as a rapid, qualitative method to track this transformation over time.[1][4] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC provides a visual representation of the reaction's progress.[5]

A typical TLC analysis for reaction monitoring involves spotting the reaction mixture at different time points onto a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.[4] The reaction is generally considered complete when the starting material spot is no longer visible.[4]

The separation is governed by the principle of polarity. In normal-phase TLC, the stationary phase (typically silica gel or alumina) is polar, while the mobile phase (a solvent or mixture of solvents) is less polar.[6] Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[7]

Foundational Knowledge: The Retention Factor (Rf)

The Retention Factor, or Rf value, is a key parameter in TLC used to identify and compare compounds.[8] It is a unitless ratio calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8][9]

The Rf value is a characteristic constant for a given compound under a specific set of conditions, including the stationary phase, mobile phase, and temperature.[7] Therefore, maintaining consistent experimental conditions is crucial for reproducible results.[7] Ideally, the solvent system should be chosen such that the Rf values of the components of interest fall between 0.2 and 0.8 to ensure proper separation and accurate measurement.[3]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for monitoring a chemical reaction using TLC.

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)[1]

  • Developing chamber with a lid (e.g., a beaker with a watch glass)[10]

  • Capillary spotters or microliter syringe[4]

  • Pencil

  • Ruler

  • Forceps

  • Solvents for the mobile phase

  • Sample vials

  • Visualization system (UV lamp, staining reagents)

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber prep_plate 2. Prepare TLC Plate prep_chamber->prep_plate Saturate chamber prep_sample 3. Prepare & Spot Samples prep_plate->prep_sample Ready for spotting develop_plate 4. Develop Plate prep_sample->develop_plate Place plate in chamber visualize 5. Visualize Spots develop_plate->visualize Elution complete calculate_rf 6. Calculate Rf Values visualize->calculate_rf Spots are visible interpret 7. Interpret Results calculate_rf->interpret Data for analysis

Caption: A high-level overview of the TLC workflow for reaction monitoring.

Detailed Protocol

Step 1: Preparation of the Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[10] The solvent level must be below the origin line on the TLC plate.[3]

  • To ensure a saturated atmosphere within the chamber, which leads to better and more reproducible separation, line the inside of the chamber with a piece of filter paper.[10][11]

  • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[7]

Step 2: Preparation of the TLC Plate

  • Handle the TLC plate carefully by the edges to avoid contaminating the surface.[10]

  • Using a soft pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom edge. This is the origin line.[3][10] Be careful not to scratch the silica layer.[12]

  • On the origin line, make small, evenly spaced tick marks to indicate where you will spot your samples.

Step 3: Sample Preparation and Spotting

  • Prepare dilute solutions of your starting material (for reference) and the reaction mixture. A concentration of 1-2% in a volatile solvent is generally sufficient.[10]

  • Using a capillary spotter, apply a small spot of the starting material solution to the first tick mark on the origin line. The spot should be as small as possible (1-2 mm in diameter) to achieve optimal separation.[13]

  • On the next tick mark, spot the reaction mixture.

  • It is highly recommended to include a "co-spot" lane, where the starting material and the reaction mixture are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[12]

  • Allow the solvent from the spots to evaporate completely before developing the plate.

Step 4: Development of the TLC Plate

  • Using forceps, carefully place the prepared TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and not touching the filter paper lining.[11]

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action.[5]

  • Do not disturb the chamber during development.

  • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[3]

  • Immediately, and before the solvent evaporates, mark the position of the solvent front with a pencil.[3]

  • Allow the plate to dry completely in a well-ventilated area or fume hood.

Step 5: Visualization

  • If the compounds are colored, they will be visible to the naked eye.[14]

  • For colorless compounds, the most common non-destructive visualization method is UV light.[14][15] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[15] Compounds that absorb UV light will appear as dark spots.[15][16]

  • Circle the visible spots with a pencil while the plate is under the UV lamp.[17]

  • If compounds are not UV-active, destructive visualization methods using chemical stains are necessary.[15] The choice of stain depends on the functional groups present in the compounds.[14] After dipping or spraying the plate with the stain, gentle heating with a heat gun is often required to develop the spots.[17]

Step 6: Calculation and Interpretation

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Calculate the Rf value for each spot.[8]

  • Compare the spots in the reaction mixture lane to the starting material reference spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Optimization and Causality: Making Informed Choices

Selecting the Stationary Phase

For the vast majority of organic reactions, silica gel is the stationary phase of choice due to its polarity and versatility. Alumina can also be used and is particularly useful for the separation of basic compounds.

Selecting the Mobile Phase: The Key to Separation

The selection of the mobile phase (eluent) is the most critical variable in TLC.[11][13] The goal is to find a solvent system that provides good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[3]

A common starting point for developing a solvent system is a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.

  • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.[18]

  • If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[18]

Polarity of CompoundRecommended Starting Solvent System (Normal Phase)
Non-polar100% Hexane or 5% Ethyl Acetate in Hexane[6]
Moderately Polar20-50% Ethyl Acetate in Hexane
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[6][13]
Very Polar/IonicMore complex solvent systems with additives like acetic acid or triethylamine may be required.[18]
Common Visualization Stains and Their Applications
StainPreparationApplication/Target CompoundsVisualization
Potassium Permanganate (KMnO4) 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL waterGeneral stain for oxidizable functional groups (alkenes, alkynes, alcohols, amines).[16]Yellow/brown spots on a purple background.[14]
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehydeGeneral purpose, good for nucleophiles. Colors vary with functional group.[16]Various colored spots on a faint pink background after heating.[16]
Ceric Ammonium Molybdate (CAM) 12 g ammonium molybdate, 0.5 g ceric ammonium molybdate in 235 mL water and 15 mL conc. H2SO4.[19]General purpose, highly sensitive.Dark blue spots on a light blue-green background after heating.
Iodine A few crystals of solid iodine in a closed chamber.[17]Unsaturated and aromatic compounds.[16]Brown spots on a light brown background. Spots are often temporary.[17]

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Recommended Solution(s)
Streaking/Elongated Spots Sample is too concentrated.[20]Dilute the sample and re-spot.[20]
Sample contains strongly acidic or basic compounds.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-1%).[18]
Spots Not Visible Compound is not UV-active.Use a chemical stain for visualization.[18]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[18]
Rf Values Too High or Too Low Mobile phase polarity is incorrect.Adjust the solvent ratio to achieve the desired polarity.[18]
Uneven Solvent Front The TLC plate is touching the side of the chamber or the filter paper.Ensure the plate is centered in the chamber and not in contact with the sides.[20]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions. Its simplicity and speed allow chemists to make quick, informed decisions about reaction times, completeness, and the presence of byproducts. By understanding the fundamental principles and systematically applying the protocols outlined in this guide, researchers can achieve reliable, high-quality TLC results, leading to more efficient and successful chemical syntheses.

References

Application Note: High-Efficiency Techniques for the Enantiomeric Resolution of 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromophenoxy)propanoic acid is a chiral carboxylic acid and a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its structure is analogous to several "profen" non-steroidal anti-inflammatory drugs (NSAIDs), where biological activity is often confined to a single enantiomer. As regulatory agencies increasingly demand the characterization and use of single-enantiomer drugs, efficient and scalable methods for resolving racemic mixtures are of paramount importance. The presence of a stereogenic center in this compound means it exists as a pair of non-superimposable mirror images (enantiomers), which possess identical physical properties in an achiral environment, making their separation a non-trivial challenge.[1]

This application note provides a detailed guide to three robust techniques for the enantiomeric resolution of racemic this compound:

  • Classical Resolution via Diastereomeric Salt Formation: A time-tested, scalable method based on differential solubility.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative tool for direct enantiomer separation.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic approach.

Each section explains the underlying principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols suitable for laboratory implementation.

Classical Resolution via Diastereomeric Salt Formation

Principle of the Technique

This method is the most traditional and often most cost-effective approach for large-scale resolutions.[2] The core principle involves reacting the racemic acid with an enantiomerically pure chiral base (a "resolving agent"). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and crystal structure.[1][3] This difference in solubility allows for the selective crystallization of one diastereomeric salt from a suitable solvent, leaving the other in the mother liquor. The separated salt is then treated with a strong acid to break the ionic bond, liberating the desired, enantiomerically enriched carboxylic acid.

Causality Behind Experimental Choices:

  • Resolving Agent: The choice of the chiral base is critical. For resolving acidic compounds like this compound, naturally occurring and commercially available chiral amines such as (R)- or (S)-1-phenylethylamine, quinine, or brucine are commonly used.[3] The goal is to form a stable, crystalline salt with one of the acid enantiomers. The selection is often empirical, requiring screening of several agents and solvents.

  • Solvent System: The solvent must provide a critical solubility differential between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains dissolved. Alcohols (e.g., methanol, ethanol) or acetone are common starting points.

  • Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt, as it ensures there is excess racemic acid to keep the more soluble salt in solution.

Experimental Workflow: Diastereomeric Salt Resolution

G racemate Racemic (R/S)-Acid in Solvent agent Add Chiral Base (e.g., (R)-Amine) racemate->agent salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine)) agent->salts crystallize Cool & Crystallize salts->crystallize filter Filter crystallize->filter solid Solid: Less Soluble Salt (e.g., (S)-Acid-(R)-Amine) filter->solid Separation liquid Mother Liquor: More Soluble Salt (e.g., (R)-Acid-(R)-Amine) filter->liquid acidify1 Acidify (e.g., HCl) solid->acidify1 acidify2 Acidify (e.g., HCl) liquid->acidify2 product1 Enriched (S)-Acid acidify1->product1 product2 Enriched (R)-Acid acidify2->product2

Caption: Workflow for classical resolution by diastereomeric salt formation.

Protocol 1: Resolution with (R)-(+)-1-Phenylethylamine

Objective: To isolate the (S)-enantiomer of this compound.

Materials:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine (enantiomerically pure)

  • Methanol (anhydrous)

  • 2M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Chiral HPLC system for purity analysis

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the stirring acid solution. A precipitate may form immediately.

    • Gently heat the mixture until all solids redissolve to form a clear solution.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. The key to forming well-defined crystals with high diastereomeric purity is slow cooling.

    • Once at room temperature, place the flask in a 4°C refrigerator overnight to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove residual mother liquor.

    • Dry the crystals. At this stage, a small sample can be taken, acidified, and analyzed by chiral HPLC to determine the diastereomeric excess (d.e.). If purity is insufficient, a recrystallization from fresh methanol may be required.

  • Liberation of the Enriched Acid:

    • Suspend the dried diastereomeric salt crystals in 100 mL of water.

    • Add 2M HCl dropwise while stirring until the pH is ~1-2. This protonates the carboxylate and amine, breaking the salt.

    • The free carboxylic acid will precipitate out of the aqueous solution. Extract the aqueous mixture three times with 50 mL portions of diethyl ether or ethyl acetate.

  • Final Purification:

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

    • Determine the yield and assess the enantiomeric excess (e.e.) using a validated chiral HPLC method.

ParameterTypical ResultRationale
Resolving Agent (R)-1-PhenylethylamineForms diastereomeric salts with differing solubilities.
Solvent MethanolProvides good solubility at high temp and allows for selective crystallization upon cooling.
Diastereomeric Excess (d.e.) >95% after one crystallizationIndicates efficient separation of the diastereomeric salts.
Enantiomeric Excess (e.e.) >95%Final purity of the liberated acid, reflecting the d.e. of the salt.
Overall Yield 30-40% (for one enantiomer)Theoretical maximum is 50%; losses occur during transfers and in the mother liquor.

Chiral Chromatography (HPLC & SFC)

Principle of the Technique

Chiral chromatography is a powerful direct separation method that relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4] The CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer.[5] This results in different retention times and, thus, separation. This technique is widely used for both analytical quantification of enantiomeric purity and for preparative-scale purification.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For profen-like acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are highly effective. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for chiral recognition. Pirkle-type (donor-acceptor) and anion-exchange CSPs are also excellent candidates for acidic compounds.[6][7]

  • Mobile Phase: In normal-phase mode (common for polysaccharide CSPs), the mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA). The acid modifier is crucial as it suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing and improving resolution.[6]

Experimental Workflow: Chiral HPLC Separation

G cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up racemate Inject Racemic Analyte hplc Chiral HPLC Column (CSP) racemate->hplc Screen & Refine detector UV Detector hplc->detector Screen & Refine chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram Screen & Refine optimize Optimize Mobile Phase (Solvent Ratio, Additives) chromatogram->optimize Screen & Refine optimize->hplc Screen & Refine prep_inject Inject Concentrated Racemate optimize->prep_inject Transfer Method prep_hplc Preparative Chiral Column prep_inject->prep_hplc prep_detect Fraction Collector prep_hplc->prep_detect fractions Collect Fractions (Enantiomer 1, Enantiomer 2) prep_detect->fractions evap Solvent Evaporation fractions->evap pure Pure Enantiomers evap->pure G cluster_0 Aqueous Layer cluster_1 Organic Layer racemate Racemic (R/S)-Acid + Alcohol in Organic Solvent enzyme Add Lipase (e.g., Candida rugosa) racemate->enzyme reaction Enzymatic Reaction (Monitor to ~50% Conversion) enzyme->reaction mixture Final Mixture: (S)-Acid (unreacted) (R)-Ester (product) + Alcohol reaction->mixture extract Aqueous Base Extraction (e.g., NaHCO₃) mixture->extract aq_acid (S)-Sodium Salt extract->aq_acid Separation org_ester (R)-Ester extract->org_ester aq_acidify Acidify (HCl) aq_acid->aq_acidify aq_product Pure (S)-Acid aq_acidify->aq_product org_hydrolyze Hydrolyze (NaOH) org_ester->org_hydrolyze org_product Pure (R)-Acid org_hydrolyze->org_product

References

Application Notes & Protocols for the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Meeting the Challenge of Modern Weed Management

The development of novel herbicides is at a critical juncture. The escalating evolution of herbicide-resistant weeds, coupled with increasing regulatory scrutiny and environmental safety requirements, has intensified the demand for new herbicidal modes of action (MoAs).[1][2][3] The historical paradigm of large-scale random screening, while foundational, is no longer sufficient to meet these challenges.[3] A modern, integrated, and multi-disciplinary approach is essential for the efficient discovery and development of the next generation of safe and effective weed control agents.

This guide provides a comprehensive overview of key applications and detailed protocols used in the contemporary herbicide discovery pipeline. It is designed for researchers, scientists, and drug development professionals engaged in this complex field. The methodologies described herein leverage cutting-edge technologies—from high-throughput screening and genomic engineering to metabolomics and computational design—to create a more rational, efficient, and successful discovery engine. We will explore the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust scientific discovery.

The following diagram illustrates the integrated workflow that forms the structure of this guide.

Herbicide_Discovery_Pipeline cluster_0 Phase 1: Target & Hit Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Discovery & MoA Elucidation cluster_3 Phase 4: Pre-Clinical Evaluation cluster_4 Phase 5: Field & Regulatory HTS High-Throughput Screening (HTS) (Whole Plant or In Vitro) Target_ID Target Identification ('Omics', Genetics) HTS->Target_ID Identifies 'Hits' CRISPR CRISPR-Cas9 Mediated Target Validation Target_ID->CRISPR Validates Essentiality Metabolomics Metabolomics & Physionomics (Mode of Action Analysis) CRISPR->Metabolomics Confirms Target Engagement SBDD Structure-Based Design (Lead Optimization) Metabolomics->SBDD Informs Design Strategy Greenhouse Greenhouse Efficacy & Crop Safety Testing SBDD->Greenhouse Tests Optimized Leads Field_Trials Field Trials Greenhouse->Field_Trials Regulatory Regulatory Submission Field_Trials->Regulatory

Caption: The Modern Herbicide Discovery Pipeline.

Section 1: High-Throughput Screening for Novel Bioactive Compounds

High-throughput screening (HTS) is the cornerstone of modern discovery, allowing for the rapid assessment of vast chemical libraries for herbicidal activity.[4][5] Screening can be performed in vitro against a specific molecular target or, more commonly in the initial discovery phase, in vivo using whole organisms to identify compounds with phytotoxic effects regardless of their MoA.

Causality in HTS Design:

The choice of screening format is critical. While in vitro screens are powerful for finding inhibitors of a known essential enzyme, they will not identify compounds that require metabolic activation or that act on novel, undiscovered targets.[4] For this reason, whole-plant screening using a model species like Arabidopsis thaliana or Lemna paucicostata (duckweed) remains a vital strategy for discovering novel MoAs.[6][7][8] Arabidopsis is particularly useful due to its small size, rapid life cycle, and well-characterized genome.[6] Assays are typically conducted in multi-well plates (96-well or higher) to maximize throughput.[4]

Protocol 1: Whole-Plant HTS using Arabidopsis thaliana

Objective: To identify "hit" compounds that exhibit phytotoxicity from a large chemical library by observing phenotypic effects on Arabidopsis thaliana seedlings.

Materials & Equipment:

  • Arabidopsis thaliana seeds (Col-0 ecotype).

  • Chemical library dissolved in DMSO (10 mM stock concentration).

  • 96-well microtiter plates (clear, flat-bottom).

  • Growth medium: 0.5X Murashige and Skoog (MS) medium with 0.8% agar.

  • Automated liquid handling robot (e.g., Tecan, Hamilton).[5]

  • Growth chamber with controlled light (16h photoperiod) and temperature (22°C).

  • High-content imaging system or plate reader for phenotypic assessment.

  • Personal Protective Equipment (PPE).

Methodology:

  • Seed Sterilization & Plating:

    • Surface sterilize A. thaliana seeds using 70% ethanol for 2 minutes followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash 5 times with sterile deionized water.

    • Rationale: This step is crucial to prevent fungal or bacterial contamination that would interfere with the assay results.

    • Resuspend seeds in sterile 0.1% agar solution. Using a multichannel pipette, dispense 2-3 seeds into each well of a 96-well plate containing 200 µL of solidified 0.5X MS agar medium.

  • Compound Application:

    • Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each library compound from the stock plate to the corresponding well of the seeded assay plate. This results in a final test concentration (e.g., 50 µM).

    • Self-Validation: Include negative controls (DMSO only) and positive controls (known herbicide, e.g., glyphosate at a lethal dose) on each plate. A robust assay should show a clear distinction between these controls. The Z'-factor, a statistical measure of assay quality, should be calculated and must be >0.5 for the screen to be considered reliable.[5]

  • Incubation & Observation:

    • Seal the plates with breathable film and place them in a growth chamber for 7-10 days.

    • Assess phytotoxicity daily or at the endpoint. Phenotypes to score include germination inhibition, cotyledon bleaching (chlorosis), root growth inhibition, and seedling death (necrosis).[6]

  • Data Analysis & Hit Selection:

    • Phenotypic effects are scored on a scale (e.g., 0 = no effect, 4 = complete death).

    • A "hit" is defined as a compound that produces a consistent and reproducible score above a predefined threshold (e.g., ≥2) in primary screening and subsequent confirmation screens.

    • Summarize the data to track hit rates and identify promising chemical scaffolds.

Data Presentation Example:

Metric Value Comment
Total Compounds Screened150,000From institutional library
Primary Hit Rate (Score ≥2)1.2%1,800 compounds
Confirmed Hit Rate0.3%450 compounds after re-testing
Z'-Factor (Assay Quality)0.78Excellent separation of controls

Section 2: Target Validation with CRISPR-Cas9

The identification of a bioactive "hit" from an HTS campaign is only the beginning. The crucial next step is to determine its molecular target. Once a putative target is hypothesized (e.g., via thermal proteome profiling, genetic screens, or comparison to known herbicides), it must be validated. Target validation aims to prove that inhibiting the specific protein or pathway is responsible for the observed herbicidal effect.

Causality in Target Validation:

CRISPR-Cas9 technology has revolutionized target validation.[9][10] It allows for the precise and permanent knockout of a target gene.[11] The logic is straightforward: if a gene is essential for plant survival, knocking it out should produce a lethal or severely impaired phenotype, mimicking the effect of a potent herbicide that inhibits the protein product of that gene.[6] This provides powerful genetic evidence that the protein is a viable herbicide target.[12]

CRISPR_Workflow cluster_0 Design & Construction cluster_1 Transformation cluster_2 Selection & Analysis sgRNA_Design 1. Design gRNAs (Targeting Gene of Interest) Vector_Construction 2. Clone gRNA into Cas9 Expression Vector sgRNA_Design->Vector_Construction Transformation 3. Agrobacterium-mediated Transformation of Plants Vector_Construction->Transformation T1_Screen 4. Select T1 Transgenic Plants (e.g., on Antibiotic Media) Transformation->T1_Screen Genotyping 5. PCR & Sequencing to Confirm Gene Edit T1_Screen->Genotyping Phenotyping 6. Observe Phenotype (Lethality, Chlorosis, etc.) Genotyping->Phenotyping Correlate Genotype with Phenotype

Caption: CRISPR-Cas9 Workflow for Herbicide Target Validation.

Protocol 2: CRISPR-Cas9 Knockout of a Putative Target in A. thaliana

Objective: To validate a putative herbicide target gene by creating a knockout mutant in A. thaliana and observing for a lethal or deleterious phenotype.

Materials & Equipment:

  • Wild-type A. thaliana plants.

  • Agrobacterium tumefaciens strain GV3101.

  • Binary vector containing a plant-codon-optimized Cas9 and a gRNA cloning site (e.g., pKIR1.1).

  • Oligonucleotides for synthesizing the target-specific guide RNA (gRNA).

  • Enzymes for cloning (e.g., BsaI for Golden Gate assembly).

  • Plant tissue culture supplies and selection agents (e.g., kanamycin).

  • PCR reagents and DNA sequencing services.

Methodology:

  • gRNA Design and Vector Construction:

    • Identify a 20-nucleotide target sequence in an early exon of the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG'.

    • Rationale: Targeting an early exon maximizes the chance that any insertion or deletion (indel) caused by the DNA repair mechanism will result in a frameshift mutation, leading to a non-functional truncated protein.

    • Synthesize and anneal complementary oligos encoding the gRNA target sequence and clone them into the Cas9 binary vector.

  • Agrobacterium Transformation:

    • Transform the final construct into Agrobacterium tumefaciens. This bacterium has the natural ability to transfer DNA into the plant genome.

    • Grow a liquid culture of the transformed Agrobacterium.

  • Plant Transformation (Floral Dip Method):

    • Infiltrate developing flower buds of A. thaliana by dipping them into the Agrobacterium suspension. The bacteria will transfer the T-DNA (containing Cas9 and gRNA) into the plant's germline cells.

    • Allow the plants to set seed (T1 generation).

  • Selection and Genotyping of T1 Mutants:

    • Harvest the T1 seeds and screen for transformants by germinating them on a selection medium (e.g., MS agar containing kanamycin). Only plants that have successfully integrated the T-DNA will survive.

    • Self-Validation: Extract genomic DNA from the surviving T1 plants. Use PCR to amplify the region surrounding the gRNA target site. Sequence the PCR product to identify the specific mutations (indels) created by the CRISPR-Cas9 system. Non-transgenic wild-type plants should show a clean, single sequence.

  • Phenotypic Analysis:

    • Carefully observe the phenotype of the confirmed mutant plants (T1 and subsequent generations).

    • Interpretation: If the gene is essential, a homozygous knockout may be seedling-lethal.[6] Other phenotypes confirming the gene's importance could include severe chlorosis, dwarfism, or sterility.[6] This phenotypic evidence strongly validates the gene's protein product as a viable herbicide target.

Section 3: Mode of Action Elucidation with Metabolomics

For novel herbicides identified in phenotypic screens, understanding their MoA is a critical step toward optimization and development. Metabolomics, the comprehensive study of small molecules (metabolites) within an organism, provides a powerful "fingerprint" of the physiological and biochemical response to a chemical treatment.[7][8]

Causality in Metabolomics:

When a herbicide inhibits a specific enzyme, it causes a blockage in a metabolic pathway. This leads to a predictable accumulation of the substrate of the inhibited enzyme and a depletion of its downstream products.[13] By measuring the changes in hundreds of metabolites simultaneously using techniques like gas or liquid chromatography-mass spectrometry (GC-MS, LC-MS), we can pinpoint the site of inhibition.[7][8] This "physionomics" approach can rapidly discriminate between known and novel MoAs.[7][14]

Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Treatment 1. Plant Treatment (Herbicide vs. Control) Quenching 2. Quench Metabolism (e.g., Liquid Nitrogen) Treatment->Quenching Extraction 3. Metabolite Extraction (e.g., Methanol/Chloroform) Quenching->Extraction Analysis 4. LC-MS / GC-MS Analysis Extraction->Analysis Processing 5. Data Processing (Peak Picking, Alignment) Analysis->Processing Stats 6. Statistical Analysis (PCA, OPLS-DA) Processing->Stats Pathway 7. Pathway Analysis & MoA Hypothesis Stats->Pathway

Caption: Metabolomics Workflow for Herbicide MoA Analysis.

Protocol 3: GC-MS Based Metabolic Profiling for MoA Discovery

Objective: To identify the metabolic pathway perturbed by a novel herbicide, thereby elucidating its MoA.

Materials & Equipment:

  • Test plants (A. thaliana or Lemna paucicostata).

  • Novel herbicide and appropriate controls.

  • Liquid nitrogen.

  • Extraction solvents (e.g., methanol, chloroform, water).

  • Derivatization reagents (e.g., methoxyamine hydrochloride, MSTFA).

  • GC-MS system.

  • Statistical analysis software (e.g., R, MetaboAnalyst).

Methodology:

  • Experimental Design and Treatment:

    • Grow plants under controlled conditions. Treat with a sub-lethal concentration of the herbicide.

    • Rationale: A sub-lethal dose is used to induce a clear metabolic response without causing rapid cell death, which would obscure the specific pathway effects.

    • Self-Validation: Include a vehicle control (solvent only) and a positive control (a herbicide with a known MoA). The known herbicide should produce a predictable and verifiable metabolic signature.

    • Harvest plant tissue at several time points (e.g., 6, 24, 48 hours) post-treatment and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissue and perform a biphasic extraction using a methanol/chloroform/water solvent system to separate polar and non-polar metabolites.

  • Sample Derivatization:

    • Evaporate the polar phase to dryness. Derivatize the metabolites to make them volatile for GC analysis. This is typically a two-step process involving methoximation followed by silylation.

    • Rationale: Derivatization replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH) with non-polar trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the metabolites.

  • GC-MS Analysis:

    • Inject the derivatized samples into the GC-MS. The gas chromatograph separates the metabolites based on their boiling points and polarity, and the mass spectrometer fragments and detects them, providing a unique mass spectrum for identification.

  • Data Processing and Statistical Analysis:

    • Process the raw data to deconvolve spectra, identify peaks, and align them across all samples.

    • Use multivariate statistical analyses like Principal Component Analysis (PCA) to get an overview of the data structure and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify the metabolites that differ most significantly between treated and control groups.

    • Interpretation: Identify the significantly altered metabolites by comparing their mass spectra to libraries (e.g., NIST, Golm Metabolome Database). Map these metabolites onto known biochemical pathways. A bottleneck—a dramatic increase in one metabolite and decrease in the next one in a pathway—is strong evidence for the site of enzymatic inhibition.[7][8]

Section 4: Structure-Based Herbicide Design

Once a validated target is in hand, lead optimization can be dramatically accelerated through structure-based design. This computational approach uses the three-dimensional structure of the target protein to rationally design more potent and selective inhibitors.[15][16]

Causality in Structure-Based Design:

By understanding the precise shape and chemical properties of the enzyme's active site, researchers can design molecules that fit perfectly, like a key in a lock. This avoids the randomness of traditional chemical synthesis and screening. Computational docking programs can predict how a potential herbicide molecule will bind to the target protein and estimate its binding affinity.[15] This allows chemists to focus their synthetic efforts on compounds with the highest probability of success, saving significant time and resources.[15] A prominent example is the design of inhibitors for the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[15]

Workflow 4: Computational Docking and Lead Optimization

Objective: To use the 3D structure of a target enzyme to design and prioritize novel herbicide candidates with improved potency.

Methodology:

  • Obtain Target Structure:

    • The first requirement is a high-resolution 3D structure of the target protein, typically obtained via X-ray crystallography or Cryo-EM. If an experimental structure is unavailable, a high-quality homology model can sometimes be used.

  • Active Site Analysis:

    • Identify the binding pocket or active site of the enzyme. Analyze its key features: size, shape, and the location of important amino acid residues (e.g., those that are hydrophobic, polar, or charged).

  • Virtual Screening and Docking:

    • Use a docking program (e.g., GOLD, AutoDock) to screen a virtual library of chemical compounds against the target's active site.[15]

    • The software systematically places each compound into the active site in many different orientations and conformations, calculating a "docking score" for each pose that estimates the binding affinity.

  • Prioritization and Synthesis:

    • Rank the compounds based on their docking scores and visual inspection of their binding modes. Prioritize candidates that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues.

    • Synthesize a small number of the most promising compounds for in vitro enzymatic assays.

  • Iterative Optimization:

    • Self-Validation: The results of the in vitro assays validate the computational predictions. If a compound shows high activity, its co-crystal structure with the target protein can be determined.

    • This experimental structure provides precise information on how the compound binds, revealing opportunities for further modification to improve potency or selectivity. This cycle of design, synthesis, and testing is repeated to optimize the lead compound.

Section 5: Greenhouse Efficacy and Crop Selectivity Testing

The final step before costly and time-consuming field trials is to evaluate a candidate herbicide's performance on whole plants in a controlled greenhouse environment.[17][18] These robust bioassays are essential to confirm herbicidal efficacy against target weeds and, equally important, to assess safety for crops.[19]

Causality in Greenhouse Testing:

A controlled environment allows for the precise determination of dose-response relationships, free from the variability of field conditions (e.g., weather, soil heterogeneity).[18][20] By testing a range of application rates, researchers can calculate key metrics like the GR₅₀ (the dose required for 50% growth reduction), which provides a quantitative measure of potency.[18] Including important crop species in the test set is critical for establishing selectivity—the key characteristic of a commercially viable herbicide.

Protocol 5: Post-Emergence Efficacy and Selectivity Bioassay

Objective: To determine the dose-response relationship of a candidate herbicide on target weed species and assess its selectivity margin for a relevant crop.

Materials & Equipment:

  • Seeds of target weeds (e.g., Setaria viridis, Abutilon theophrasti) and a crop (e.g., Triticum aestivum - Wheat).[15][18]

  • Potting mix, pots, and trays.

  • Controlled-environment greenhouse (e.g., 25/20°C day/night, 16h photoperiod).[18]

  • Laboratory track sprayer with a flat-fan nozzle for uniform application.[18]

  • Candidate herbicide formulated for spraying (e.g., as an emulsifiable concentrate) and a non-ionic surfactant.

  • Analytical balance and volumetric glassware.

Methodology:

  • Plant Propagation:

    • Sow seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 3-4 leaf stage).

    • Rationale: Applying herbicides at a consistent growth stage is critical for reproducible results, as plant susceptibility can change with age.

  • Herbicide Preparation and Application:

    • Prepare a series of herbicide dilutions to cover a range of application rates (e.g., 0, 10, 30, 100, 300, 1000 g active ingredient/hectare).

    • Self-Validation: Include an untreated control (sprayed with formulation blank/water only) and a commercial standard herbicide as positive controls.

    • Calibrate the track sprayer to deliver a precise volume. Spray the plants, ensuring complete and uniform foliage coverage. Randomize the placement of pots in the greenhouse to avoid environmental bias.

  • Data Collection:

    • Assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Use a visual rating scale (0% = no injury, 100% = complete death).[19]

    • At the final time point, harvest the above-ground biomass from each pot, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the untreated control mean.

    • Use non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data for each species.

    • From the curve, calculate the GR₅₀ (or ED₅₀) value for each weed and crop species.

Data Presentation Example:

Species Type GR₅₀ (g a.i./ha) Selectivity Ratio (Crop GR₅₀ / Weed GR₅₀)
Abutilon theophrastiBroadleaf Weed2520
Setaria viridisGrassy Weed4810.4
Triticum aestivumCrop (Wheat)500-
  • Interpretation: A high selectivity ratio indicates that a much higher dose is needed to injure the crop than to control the weed, signifying a promising safety margin.

References

Application Notes and Protocols for NMR Sample Preparation of 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol for the preparation of 2-(4-Bromophenoxy)propanoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist of steps. It delves into the rationale behind solvent selection, concentration optimization, and the use of internal standards, ensuring the acquisition of high-quality, reproducible NMR data. The protocols herein are designed to be self-validating, incorporating best practices for scientific integrity and accuracy.

Introduction: The Rationale Behind a Meticulous Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and quantification of small molecules like this compound. The quality of the NMR spectrum is, however, fundamentally dependent on the quality of the sample. A well-prepared sample is crucial for achieving high-resolution spectra with optimal signal-to-noise, which is essential for accurate structural assignment and quantitative analysis.

This guide will focus on the specific challenges and considerations for this compound, a molecule possessing both a polar carboxylic acid moiety and a nonpolar brominated aromatic ring. This structural duality necessitates a careful selection of deuterated solvents to ensure complete dissolution and minimize intermolecular interactions that can lead to peak broadening.

Physicochemical Properties and Safety Considerations

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions.

PropertyValueSource
Molecular FormulaC₉H₉BrO₂--INVALID-LINK--[1]
Molecular Weight229.07 g/mol --INVALID-LINK--[1]
AppearanceWhite to off-white solid--INVALID-LINK--

Safety Precautions:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2][3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2] Wash hands thoroughly after handling.[3]

The Critical Choice: Deuterated Solvents

The selection of an appropriate deuterated solvent is the cornerstone of successful NMR sample preparation. Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[4][5] The choice of solvent is dictated by the solubility of the analyte and its chemical compatibility.

For this compound, the presence of the polar carboxylic acid group suggests that polar aprotic solvents would be most effective.

Recommended Solvents:

SolventRationale for UseResidual ¹H Signal (ppm)¹³C Signal (ppm)
Dimethyl Sulfoxide-d₆ (DMSO-d₆) Primary Recommendation. Its high polarity effectively solvates the carboxylic acid group, while also accommodating the aromatic ring. Spectroscopic data for similar compounds have been successfully acquired in DMSO-d₆.~2.50 (quintet)~39.52 (septet)
Acetone-d₆ Alternative. A good solvent for a wide range of organic compounds, its moderate polarity can also effectively dissolve the analyte.~2.05 (quintet)~29.84 (septet), ~206.26 (singlet)
Chloroform-d (CDCl₃) Use with caution. While common for many organic molecules, the carboxylic acid proton of the analyte may undergo hydrogen bonding, potentially leading to broad signals. Its solubility may also be limited.~7.26 (singlet)~77.16 (triplet)

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of both qualitative and quantitative NMR samples of this compound.

Protocol for Qualitative ¹H and ¹³C NMR

This protocol is designed for routine structural verification.

Materials:

  • This compound

  • Deuterated solvent (DMSO-d₆ recommended)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Small vials

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[6]

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the solid. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the liquid height is between 4-5 cm to be within the detection region of the NMR coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Data Acquisition: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Protocol for Quantitative NMR (qNMR)

This protocol is for determining the purity or concentration of the analyte and requires the use of an internal standard.

Key Considerations for Internal Standard Selection:

  • The internal standard must be of high purity.

  • It should have a simple NMR spectrum with at least one signal that does not overlap with any of the analyte signals.

  • It must be soluble in the chosen deuterated solvent and not react with the analyte.

  • A suitable internal standard for this compound in DMSO-d₆ is Maleic Acid . Its vinyl protons appear as a singlet around 6.3 ppm, which is typically clear of the aromatic and aliphatic signals of the analyte.

Procedure:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard (e.g., maleic acid) and dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into a vial.

    • Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing.

  • Transfer and Data Acquisition: Follow steps 4-6 from the qualitative protocol.

  • Data Analysis: The concentration or purity of the analyte can be calculated using the following formula:

    Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualization of the Workflow

The following diagram illustrates the decision-making process and workflow for preparing an NMR sample of this compound.

NMR_Sample_Preparation cluster_0 Phase 1: Analyte & Solvent Selection cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis Type cluster_3 Phase 4: Data Acquisition Analyte This compound Solvent_Choice Solvent Selection Analyte->Solvent_Choice DMSO DMSO-d6 (Primary) Solvent_Choice->DMSO High Polarity Acetone Acetone-d6 (Alternative) Solvent_Choice->Acetone Moderate Polarity CDCl3 CDCl3 (Caution) Solvent_Choice->CDCl3 Low Polarity Weigh Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) DMSO->Weigh Acetone->Weigh CDCl3->Weigh Dissolve Dissolve in 0.6-0.7 mL Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Cap_Label Cap and Label Transfer->Cap_Label Analysis_Type Qualitative or Quantitative? Cap_Label->Analysis_Type Qualitative Qualitative Analysis Analysis_Type->Qualitative Structure Verification Quantitative Quantitative Analysis (qNMR) Analysis_Type->Quantitative Purity/Concentration Acquire Acquire NMR Data Qualitative->Acquire Add_IS Add Internal Standard (e.g., Maleic Acid) Quantitative->Add_IS Quantitative->Acquire Add_IS->Weigh Co-dissolve Process Process and Analyze Spectrum Acquire->Process

Caption: Workflow for NMR sample preparation of this compound.

Expected Spectral Characteristics

Based on the structure of this compound and general principles of NMR spectroscopy, the following signals are anticipated:

  • ¹H NMR:

    • A broad singlet for the carboxylic acid proton (–COOH) typically appears far downfield, often between 10-13 ppm. Its chemical shift can be concentration-dependent.

    • Signals for the aromatic protons on the bromophenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm).

    • A quartet for the methine proton (–CH).

    • A doublet for the methyl protons (–CH₃).

  • ¹³C NMR:

    • The carboxyl carbon will appear in the range of 165-185 ppm.

    • Carbons of the aromatic ring will resonate between 110-160 ppm.

    • The aliphatic methine and methyl carbons will appear further upfield.

Troubleshooting Common Issues

IssuePotential CauseSolution
Broad Peaks - Sample concentration is too high.- Presence of paramagnetic impurities.- Incomplete dissolution.- Dilute the sample.- Filter the sample through a small plug of glass wool in the Pasteur pipette.- Ensure complete dissolution before transferring to the NMR tube.
Poor Shimming - Insoluble particles in the sample.- Poor quality NMR tube.- Filter the sample.- Use high-quality, clean NMR tubes.
Extra Peaks - Impurities in the sample or solvent.- Residual water in the solvent.- Check the purity of the starting material.- Use high-purity deuterated solvents. A peak for water in DMSO-d₆ appears around 3.33 ppm.

Conclusion

The protocol detailed in this application note provides a robust framework for the successful preparation of this compound samples for NMR analysis. By understanding the rationale behind each step, from solvent selection to the potential need for an internal standard, researchers can ensure the acquisition of high-quality data, which is fundamental for accurate structural elucidation and quantitative assessment. Adherence to these guidelines will facilitate reproducible and reliable results in a research and drug development setting.

References

Synthetic Routes to 2-(4-bromophenyl)-2-methylpropanoic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-bromophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the non-sedating antihistamine, fexofenadine.[1][2] The purity of this intermediate is paramount, as isomers, particularly the meta-bromo isomer, can be carried through subsequent reaction steps, leading to impurities in the final active pharmaceutical ingredient (API) that are difficult to remove.[1] This guide provides a detailed overview of the primary synthetic routes to 2-(4-bromophenyl)-2-methylpropanoic acid, with a focus on industrially viable and efficient protocols. We will delve into the mechanistic rationale behind process choices and provide step-by-step protocols for the most effective methods.

Comparative Analysis of Synthetic Strategies

Several synthetic pathways to 2-(4-bromophenyl)-2-methylpropanoic acid have been reported. The two main approaches are:

  • Direct Bromination of 2-methyl-2-phenylpropanoic acid: This is the most direct and industrially favored route. It involves the electrophilic substitution of a bromine atom onto the phenyl ring of 2-methyl-2-phenylpropanoic acid. The key challenge in this approach is to achieve high regioselectivity for the para-position to minimize the formation of ortho and meta isomers.

  • Multi-step Synthesis from a Pre-brominated Precursor: This approach starts with a commercially available brominated aromatic compound, such as 4-bromophenylacetic acid, and builds the propanoic acid side chain. While seemingly straightforward, this route often involves multiple steps and the use of hazardous and expensive reagents, making it less attractive for large-scale production.[1]

This guide will focus primarily on the direct bromination route due to its efficiency and industrial relevance.

Primary Synthetic Route: Selective Bromination of 2-methyl-2-phenylpropanoic acid

The direct bromination of 2-methyl-2-phenylpropanoic acid is a robust method for preparing the target compound. The reaction is typically carried out in an aqueous medium, which is a significant advantage in terms of environmental impact and safety compared to halogenated solvents. The pH of the reaction medium plays a critical role in the regioselectivity and reaction rate. The reaction can be effectively performed under acidic, neutral, or alkaline conditions.[1][2]

Mechanistic Considerations

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the tertiary alkyl group is a weak activating, ortho/para-directing group. The interplay of these electronic effects, along with steric hindrance from the bulky tertiary alkyl group, favors the substitution at the para-position. The reaction conditions, particularly the pH, can influence the electronic nature of the carboxylic acid group (as a carboxylate anion under basic conditions) and thereby modulate the regioselectivity.

Visualizing the Synthetic Pathway

Synthetic Pathway 2-methyl-2-phenylpropanoic_acid 2-methyl-2-phenylpropanoic acid Product 2-(4-bromophenyl)-2-methylpropanoic acid 2-methyl-2-phenylpropanoic_acid->Product Electrophilic Aromatic Substitution Bromine Br2 Bromine->Product Aqueous_Medium Aqueous Medium (Acidic, Neutral, or Alkaline) Aqueous_Medium->Product

Caption: Direct bromination of 2-methyl-2-phenylpropanoic acid.

Experimental Protocols

The following protocols are based on established industrial processes and provide a detailed guide for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid via direct bromination.

Protocol 1: Bromination under Acidic Conditions

This protocol utilizes an aqueous medium without pH adjustment, resulting in acidic conditions due to the starting material.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.

  • With stirring, add bromine (1.0-1.2 eq) dropwise to the suspension at ambient temperature.

  • Heat the reaction mixture to 75-80 °C and maintain stirring until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., GC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Suspend the crude solid in hexanes, stir, and then filter to collect the purified product.

  • Further purification can be achieved by recrystallization from a suitable solvent system like aqueous methanol.

Expected Outcome:

  • Yields can be in the range of 75-85%.[3]

  • The product purity is typically around 94-95%, with the major impurity being the 2-(3-bromophenyl)-2-methylpropanoic acid isomer.[3]

Protocol 2: Bromination under Neutral Conditions

This protocol involves adjusting the pH to neutral before the addition of bromine, which can improve the regioselectivity.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Sodium carbonate solution (e.g., 20% w/v)

  • Bromine

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water into the reaction vessel.

  • Carefully add sodium carbonate solution dropwise until the pH of the mixture is approximately 7.

  • Add bromine (1.0-1.2 eq) dropwise while maintaining the pH at ~7 by the concurrent addition of sodium carbonate solution.

  • Stir the reaction at ambient temperature until completion.

  • Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by suspending in hexanes and filtering.

Expected Outcome:

  • This method can provide yields of around 81%.[1]

  • A higher purity of approximately 98.5% for the desired para-isomer can be achieved, with a lower percentage of the meta-isomer impurity.[1]

Protocol 3: Bromination under Alkaline Conditions

Performing the reaction under alkaline conditions can also influence the product distribution and yield.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Alkali solution (e.g., sodium hydroxide or sodium carbonate)

  • Bromine

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in an aqueous alkali solution.

  • Add bromine (1.0-1.2 eq) to the solution and stir at a controlled temperature until the reaction is complete.

  • Upon completion, acidify the reaction mixture with 5N hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Work-up the organic phase as described in the previous protocols (drying and evaporation).

  • Purify the crude product by slurrying in hexanes or by recrystallization.

Expected Outcome:

  • Yields and purity are comparable to the neutral condition protocol, with the potential for high selectivity towards the para-isomer.

Data Summary: Comparison of Bromination Conditions
Reaction ConditionTypical YieldPurity (para-isomer)Key Advantages
Acidic 75-85%[3]~94-95%[3]Simpler procedure, fewer reagents.
Neutral ~81%[1]~98.5%[1]Higher regioselectivity, purer product.
Alkaline Comparable to NeutralHighCan offer high selectivity.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Charge Reactants: 2-methyl-2-phenylpropanoic acid + Aqueous Medium pH_Adjust pH Adjustment (for Neutral/Alkaline) Start->pH_Adjust Bromination Add Bromine & React pH_Adjust->Bromination Acidification Acidification (for Neutral/Alkaline) Bromination->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Slurry Hexane Slurry/Filtration Evaporation->Slurry Recrystallization Recrystallization (Optional) Slurry->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid.

Alternative Synthetic Routes (Less-Favored for Industrial Production)

While direct bromination is the preferred method, other routes have been explored. These are generally less economical for large-scale synthesis but are of academic interest.

Route 1: Methylation of 4-Bromophenylacetic Acid

This route, described in J. Org. Chem. 1994, 59, 2620-2622, involves the esterification of 4-bromophenylacetic acid followed by methylation of the benzylic carbon.[1]

Drawbacks:

  • Multi-step synthesis: The preparation of 4-bromophenylacetic acid itself can require multiple steps.[1]

  • Hazardous Reagents: This process utilizes sodium hydride, which is highly flammable and hazardous on an industrial scale.[1]

  • Expensive Reagents: The use of methyl iodide and tetrahydrofuran as a solvent adds to the cost of production.[1]

  • Exothermic Reaction: The methylation step is highly exothermic and requires careful control.[1]

Route 2: Bromination in Halogenated Solvents

An older method reported in the Journal of the American Chemical Society, 1957, vol. 79, p. 3432, describes the bromination of 2-methyl-2-phenylpropanoic acid in carbon tetrachloride using an iron catalyst.[1]

Drawbacks:

  • Toxic Solvent: Carbon tetrachloride is a class-I solvent and is toxicologically objectionable for industrial use.

  • Non-selective Bromination: This method can lead to a mixture of isomers, requiring extensive purification.

  • Low Yield: The process often results in low yields of the pure product after the necessary purification steps.

Conclusion

The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid is most efficiently and safely achieved through the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. Controlling the pH of the reaction is a key parameter to maximize the yield and purity of the desired para-isomer, with neutral to slightly alkaline conditions often providing the best results. While other synthetic routes exist, they present significant challenges for industrial-scale production, including the use of hazardous materials, higher costs, and lower overall efficiency. The protocols detailed in this guide offer a robust and scalable approach for the synthesis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-(4-Bromophenoxy)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-proven experience to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the synthesis of this compound.

Q1: What is the most established and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the Williamson ether synthesis .[1] This reaction involves the O-alkylation of 4-bromophenol with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate) in the presence of a base. The mechanism is a classic SN2 nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide.[1][2] The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product. This method is widely used in both laboratory and industrial settings due to its broad scope and reliability.[1]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The key reactants and reagents are:

  • Phenol: 4-Bromophenol.

  • Alkylating Agent: A 2-halopropanoic acid or its ester. Ethyl 2-bromopropionate is a common choice due to its higher reactivity compared to its chloro-analogue.[3]

  • Base: A strong base is required to deprotonate the 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3]

  • Solvent: Polar aprotic solvents like acetonitrile or acetone, or alcohols like ethanol, are typically used.[3] The choice of solvent can influence reaction rate and selectivity.

Q3: What are the primary competing side reactions that can diminish the yield?

A3: The main side reaction is the base-catalyzed E2 elimination of the alkylating agent (ethyl 2-bromopropionate).[3] Since ethyl 2-bromopropionate is a secondary halide, it is susceptible to elimination, especially at higher temperatures or with sterically hindered bases, leading to the formation of ethyl acrylate.[2][4] Another potential, though less common, side reaction is C-alkylation , where the alkylating agent reacts with the carbon of the aromatic ring instead of the oxygen, as phenoxides are ambident nucleophiles.[3]

Q4: How can the progress of the reaction be effectively monitored?

A4: The reaction can be monitored qualitatively and quantitatively.

  • Thin Layer Chromatography (TLC): TLC is the most common and convenient method.[3] By spotting the reaction mixture alongside the starting materials (4-bromophenol and ethyl 2-bromopropionate), you can visually track the consumption of reactants and the appearance of the product spot.

  • Gas Chromatography (GC): For more precise, quantitative analysis, GC can be used to determine the percentage conversion of starting materials and the formation of the product over time.[5][6]

Troubleshooting Guide: Enhancing Yield and Purity

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most frequent issue. The underlying causes often relate to incomplete reaction or competing side reactions.

Potential Cause Explanation & Causality Recommended Solution
1. Incomplete Deprotonation The phenolic hydroxyl group (pKa ≈ 10) is not acidic enough to react directly. An insufficiently strong or substoichiometric amount of base will result in unreacted 4-bromophenol, which is a poor nucleophile.Use at least one molar equivalent of a strong base like NaOH or KOH to ensure complete conversion to the highly nucleophilic phenoxide ion.[3]
2. Poor SN2 Reaction Conditions The SN2 reaction is sensitive to steric hindrance and leaving group ability.[4][7] A less reactive alkyl halide (e.g., 2-chloropropionate) or low reaction temperature will slow the reaction rate significantly.Use a more reactive alkylating agent like ethyl 2-bromopropionate or 2-iodopropionate. Gently heat the reaction mixture to a range of 70-100°C to increase the reaction rate, but monitor carefully to avoid promoting elimination.[3]
3. Dominant Elimination (E2) Side Reaction As a secondary halide, the alkylating agent can undergo elimination to form an alkene, especially at high temperatures or with bulky bases. This pathway competes directly with the desired SN2 substitution.[2]Maintain a moderate reaction temperature. Avoid using sterically hindered bases like potassium tert-butoxide. Ensure the base is fully dissolved before adding the alkylating agent.
4. Reagent Quality Impurities in starting materials or degradation of the alkylating agent (e.g., hydrolysis or elimination upon storage) can inhibit the reaction.Use reagents of high purity. It is advisable to distill the alkylating agent if its purity is questionable.
Problem 2: Formation of Significant Impurities or Colored By-products

The presence of impurities complicates purification and reduces the final yield of the desired product.

Potential Cause Explanation & Causality Recommended Solution
1. Oxidation of Phenol Phenols and phenoxides are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored quinone-type by-products.[3]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of a small amount of a reducing agent like sodium bisulfite can also be beneficial.[8]
2. C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[3]The choice of solvent can influence the O/C alkylation ratio. Protic solvents tend to favor O-alkylation. Sticking to established solvent systems like ethanol or acetonitrile is recommended.
3. Incomplete Hydrolysis If the reaction is performed with an ester of 2-bromopropanoic acid, the final step is hydrolysis. Incomplete hydrolysis will leave the ester in the final product.Ensure the hydrolysis step (using NaOH or KOH followed by acidification) is run to completion. Monitor via TLC until the ester starting material is fully consumed. Heating during hydrolysis is often necessary.[3]
Problem 3: Final Product is an Oil Instead of a Crystalline Solid

This compound is a solid at room temperature. An oily product indicates the presence of impurities.

Potential Cause Explanation & Causality Recommended Solution
1. Residual Solvent Trapped solvent from the work-up or purification can prevent the product from solidifying.Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove all residual solvent.
2. Presence of Impurities Impurities, such as unreacted starting materials or side products, can act as a colligative property, depressing the melting point and causing the product to appear as an oil or a low-melting solid.Purify the crude product. Recrystallization from a suitable solvent system (e.g., water, or a mixture of toluene and hexanes) is highly effective for removing impurities and obtaining a crystalline solid.[9]

Visualized Workflow and Mechanism

Experimental Workflow

The diagram below outlines the complete workflow from starting materials to the purified final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) cluster_2 Step 3: Work-up and Purification A 4-Bromophenol + Ethyl 2-bromopropionate B Add Base (NaOH/KOH) in Solvent (Ethanol) A->B C Heat (70-100°C) Monitor via TLC B->C D Crude Ethyl 2-(4-Bromophenoxy)propanoate C->D E Add excess NaOH/KOH Heat to Reflux D->E F Monitor via TLC E->F G Sodium 2-(4-Bromophenoxy)propanoate Salt F->G H Cool and Acidify (HCl) G->H I Precipitation of Crude Acid H->I J Filter and Wash I->J K Recrystallize J->K L Pure this compound K->L

Caption: General experimental workflow for the two-step synthesis.

Reaction Mechanism: SN2 vs. E2 Competition

This diagram illustrates the desired SN2 pathway and the competing E2 elimination side reaction.

G cluster_main phenoxide 4-Bromophenoxide sn2_product sn2_product phenoxide->sn2_product Nucleophilic Attack (Good Yield) e2_product e2_product phenoxide->e2_product Base Abstraction (Low Yield) alkyl_halide Ethyl 2-bromopropionate alkyl_halide->sn2_product alkyl_halide->e2_product

Caption: The competition between SN2 (synthesis) and E2 (elimination).

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis starting from 4-bromophenol and ethyl 2-bromopropionate, followed by ester hydrolysis.

Materials:

  • 4-Bromophenol

  • Ethyl 2-bromopropionate

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates, developing chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

Step 1: Formation of Ethyl 2-(4-Bromophenoxy)propanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in ethanol.

  • Carefully add sodium hydroxide (1.1 eq) to the solution and stir until it is completely dissolved, forming the sodium 4-bromophenoxide in situ.

  • To this solution, add ethyl 2-bromopropionate (1.05 eq) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (approx. 70-80°C) for 3-5 hours.

  • Monitor the reaction progress by TLC until the 4-bromophenol spot has been consumed.

Step 2: Hydrolysis of the Ester

  • Once the ether formation is complete, add an additional amount of sodium hydroxide (2.0 eq) dissolved in a small amount of water to the reaction mixture.

  • Increase the heat to maintain a steady reflux for another 1-2 hours to hydrolyze the ester. Monitor the disappearance of the ester spot by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with dichloromethane or ethyl acetate to remove any non-acidic organic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. A white precipitate of the crude product should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude solid from an appropriate solvent to obtain pure, crystalline this compound.

  • Dry the purified crystals under vacuum, then determine the final yield and melting point.

References

Technical Support Center: Troubleshooting Low Efficacy of Propanoic Acid Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common challenge encountered in the lab: the unexpectedly low efficacy of propanoic acid derivatives in various biological assays. This resource is designed to help you diagnose and resolve these issues by understanding the underlying scientific principles.

Frequently Asked Questions (FAQs)

My propanoic acid derivative shows lower than expected activity. Where do I start?

Low efficacy can stem from a variety of factors, ranging from the physicochemical properties of your compound to the specifics of your assay design. A systematic approach to troubleshooting is crucial. We recommend starting with the most common and easily addressable issues first.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low Efficacy Observed solubility Is the compound fully dissolved in the assay medium? start->solubility stability Is the compound stable under assay conditions? solubility->stability Yes troubleshoot_solubility Troubleshoot Solubility & Formulation solubility->troubleshoot_solubility No interference Could the compound be interfering with the assay technology? stability->interference Yes troubleshoot_stability Troubleshoot Compound Stability stability->troubleshoot_stability No cellular_access Is the compound reaching its intracellular target? interference->cellular_access No troubleshoot_interference Troubleshoot Assay Interference interference->troubleshoot_interference Yes serum_binding Is protein binding reducing the available compound? cellular_access->serum_binding Yes (for cell-based assays) troubleshoot_cellular_access Troubleshoot Cellular Uptake cellular_access->troubleshoot_cellular_access No conclusion Identify and address the root cause serum_binding->conclusion No troubleshoot_serum_binding Troubleshoot Serum Protein Binding serum_binding->troubleshoot_serum_binding Yes (for assays with serum) troubleshoot_solubility->stability troubleshoot_stability->interference troubleshoot_interference->cellular_access troubleshoot_cellular_access->serum_binding troubleshoot_serum_binding->conclusion

Caption: A step-by-step workflow for troubleshooting low efficacy.

Q1: How can I tell if poor solubility is the issue, and what can I do about it?

A1: The Problem of Solubility

Many propanoic acid derivatives, especially those with multiple aromatic rings, are lipophilic and have poor aqueous solubility.[1][2][3][4][5] If your compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than intended, leading to apparent low efficacy.

Troubleshooting Steps:

  • Visual Inspection: After adding your compound to the assay medium, visually inspect the solution for any signs of precipitation, cloudiness, or film formation. Do this both immediately and after the incubation period.

  • Solubility Measurement: The gold standard for determining thermodynamic solubility is the shake-flask method.[6]

    • Protocol:

      • Add an excess of your compound to the assay buffer.

      • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

      • Separate the undissolved solid by centrifugation and filtration.

      • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC.[6]

Solutions for Poor Solubility:

If you confirm that solubility is a limiting factor, consider these formulation strategies:

StrategyDescriptionConsiderations
Co-solvents Use a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it into the aqueous assay buffer.[7]The final concentration of the co-solvent should be low (typically <1%) to avoid solvent-induced artifacts in the assay.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility. Propanoic acids are weak acids and will be more soluble at a pH above their pKa (typically around 4.87).[8]Ensure the chosen pH is compatible with your assay system and does not affect the biological target.
Surfactants Non-ionic surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[7][9]Surfactants can interfere with some biological assays, so their compatibility must be verified.[9]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[7][10]The complexation efficiency depends on the specific cyclodextrin and compound.
Particle Size Reduction Techniques like nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.[7][11]This requires specialized equipment and is more common in later-stage drug development.[12]

A common issue is the precipitation of the compound when a DMSO stock solution is diluted into an aqueous buffer.[9] To mitigate this, you can try lowering the final compound concentration, increasing the final DMSO percentage (while staying within acceptable limits for your assay), or using a rapid dilution method.[9]

Q2: My compound is soluble, but I'm still seeing low efficacy. Could it be unstable?

A2: The Challenge of Compound Stability

Propanoic acid derivatives can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or reactive components in the assay medium. Degradation will reduce the concentration of the active compound over the course of the experiment.

Troubleshooting Steps:

  • Review Compound Handling: Ensure proper storage of the compound, typically in a tightly sealed container in a cool, dry, and dark place.[13][14][15] For propanoic acid itself, stainless steel or polyethylene containers are recommended for storage.[13]

  • Incubation and Analysis:

    • Protocol:

      • Prepare a solution of your compound in the assay buffer at the final concentration.

      • Incubate the solution under the exact same conditions as your assay (time, temperature, light exposure, presence of other reagents).

      • At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot of the solution.

      • Analyze the concentration of the parent compound in each aliquot using a stability-indicating method like HPLC or LC-MS. A decrease in the parent compound's peak area and the appearance of new peaks suggest degradation.

Solutions for Instability:

  • Modify Assay Conditions: If possible, shorten the incubation time or adjust the buffer pH to conditions where the compound is more stable.

  • Protect from Light: If the compound is light-sensitive, perform the assay in the dark.

  • Fresh Preparations: Always prepare solutions of the compound fresh before each experiment.

Q3: What if my compound is interfering with the assay itself?

A3: The Problem of Assay Interference

Some small molecules can directly interfere with the assay technology, leading to false-positive or false-negative results.[16][17] This is a well-documented phenomenon, and compounds that do this are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[17][18]

Common Mechanisms of Interference:

  • Chemical Reactivity: The compound may react with assay reagents, such as enzymes or detection molecules.[19] For example, compounds with reactive electrophilic groups can covalently modify proteins.[19]

  • Light Attenuation or Emission: If your assay uses a colorimetric or fluorescent readout, your compound might absorb light at the excitation or emission wavelength (quenching) or be fluorescent itself.

  • Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes.[16]

Troubleshooting Steps:

  • Run Control Experiments:

    • Assay without Target: Run the assay in the absence of the biological target (e.g., no enzyme or no cells). If you still see a signal change in the presence of your compound, it's likely interfering with the assay components.

    • Counter-Screen: Use a different assay with an orthogonal detection method to confirm the activity. For example, if you initially used a fluorescence-based assay, try a label-free method.

  • Detergent Test for Aggregation: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt colloidal aggregates. If the addition of the detergent reduces or eliminates the observed activity, aggregation is a likely cause.

Assay_Interference_Decision_Tree start Suspected Assay Interference no_target_control Run assay without the biological target. Is there a signal change? start->no_target_control detergent_test Add non-ionic detergent (e.g., 0.01% Triton X-100). Does the activity decrease? no_target_control->detergent_test No conclusion_interference High likelihood of assay interference. Consider compound modification or alternative assays. no_target_control->conclusion_interference Yes orthogonal_assay Confirm with an orthogonal assay. Is the activity still observed? detergent_test->orthogonal_assay No detergent_test->conclusion_interference Yes orthogonal_assay->conclusion_interference No conclusion_no_interference Interference is unlikely. Proceed with other troubleshooting steps. orthogonal_assay->conclusion_no_interference Yes

Caption: A decision tree for diagnosing assay interference.

Q4: In my cell-based assay, how do I know if the compound is getting into the cells?

A4: The Barrier of the Cell Membrane

For compounds with intracellular targets, low efficacy can be due to poor cell permeability or active removal from the cell by efflux pumps.[20] The ability of a compound to cross the cell membrane is influenced by its physicochemical properties, such as lipophilicity and the presence of charged groups.

Troubleshooting Steps:

  • Cell-Free vs. Cell-Based Assays: If possible, test your compound in a cell-free assay (e.g., an isolated enzyme assay) and compare the potency to your cell-based assay. A significant drop in potency in the cell-based assay (a high "cell-free to cell-based shift") suggests a problem with cellular uptake or efflux.

  • Direct Measurement of Intracellular Concentration: This is the most definitive method but also the most technically challenging.

    • Protocol:

      • Treat cells with the compound for a defined period.

      • Thoroughly wash the cells to remove any compound bound to the outside of the membrane.

      • Lyse the cells and extract the compound from the lysate.

      • Quantify the intracellular concentration of the compound using LC-MS/MS.

  • Use of Efflux Pump Inhibitors: If you suspect active efflux is a problem, you can co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). An increase in efficacy in the presence of an inhibitor points to efflux as a contributing factor.

Some studies have shown that for certain fatty acid derivatives, cellular uptake is dependent on the length of the fatty acid chain, with very short chains showing limited uptake.[21]

Q5: My assay medium contains serum. Could this be affecting my results?

A5: The Impact of Serum Protein Binding

Many propanoic acid derivatives, such as ketoprofen and naproxen, are known to bind to serum proteins, particularly albumin.[3][4][5][22] This binding is reversible, but it means that only the unbound ("free") fraction of the compound is available to interact with the target. If your assay medium contains serum (e.g., FBS), the effective concentration of your compound could be significantly reduced.

Troubleshooting Steps:

  • Reduce or Remove Serum: If your cell line can tolerate it, try running the assay in a low-serum or serum-free medium. If the efficacy of your compound increases, serum protein binding is likely the cause.

  • Measure Protein Binding: The extent of protein binding can be quantified using methods like equilibrium dialysis or ultrafiltration.

    • Protocol (Equilibrium Dialysis):

      • A semi-permeable membrane separates a chamber containing your compound in buffer from a chamber containing a serum protein solution (e.g., bovine serum albumin).

      • The system is allowed to equilibrate.

      • The concentration of the compound is measured in both chambers. The difference is used to calculate the percentage of the compound that is bound to the protein.

Solutions for High Serum Protein Binding:

  • Increase Compound Concentration: You may need to use higher concentrations in assays containing serum to achieve the desired free concentration.

  • Structural Modification: In a drug development context, medicinal chemists may aim to design analogs with lower affinity for serum proteins while maintaining target activity.

By systematically working through these potential issues, you can identify the root cause of the low efficacy of your propanoic acid derivatives and take the appropriate steps to optimize your experiments for success.

References

Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. The following content, presented in a direct question-and-answer format, addresses common challenges and provides in-depth, field-proven insights to enhance your experimental success.

Core Principles of Optimization

The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and asymmetrical ethers via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] Success hinges on the careful selection of four key parameters: the alcohol (nucleophile) , the organohalide (electrophile) , the base , and the solvent . Optimizing these variables is critical to maximizing yield and minimizing side reactions.

Diagram: The Williamson Ether Synthesis Workflow

Williamson_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Alcohol Select Alcohol (R-OH) Alkoxide Generate Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Select Base Base->Alkoxide Solvent_Prep Choose Anhydrous Aprotic Solvent Solvent_Prep->Alkoxide Reaction Sₙ2 Reaction (50-100 °C) Alkoxide->Reaction Alkyl_Halide Select Alkyl Halide (R'-X) Alkyl_Halide->Reaction Workup Aqueous Workup Reaction->Workup 1-8 hours Purification Purification (e.g., Chromatography) Workup->Purification Product Final Ether Product (R-O-R') Purification->Product

Caption: A generalized workflow for the Williamson ether synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low. What are the most common causes and how can I fix them?

Low yields are a frequent issue and can often be traced back to one of several factors. A systematic approach is the best way to troubleshoot.

A1: Common Causes & Solutions for Low Yield:

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a highly nucleophilic alkoxide or phenoxide ion. If the base is not strong enough to fully deprotonate the starting alcohol, the concentration of the active nucleophile will be low, slowing the reaction.

    • Causality: The acidity (pKa) of the alcohol determines the required base strength. Alcohols typically have pKa values of 16-18, while phenols are much more acidic with pKa values around 10.[3][4] The base's conjugate acid (pKaH) must be significantly higher than the alcohol's pKa for efficient deprotonation.

    • Solution:

      • For alcohols (pKa ~16-18) , use a very strong base like sodium hydride (NaH) or potassium hydride (KH).[2][5] These bases react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium forward.[2][6]

      • For more acidic phenols (pKa ~10) , weaker bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[1][5]

  • Competing Elimination (E2) Reaction: This is the most common side reaction and a primary cause of low ether yield.[1][7] The alkoxide is not only a good nucleophile but also a strong base. It can abstract a proton from a carbon adjacent to the leaving group, leading to an alkene byproduct instead of the desired ether.

    • Causality: The E2 pathway competes directly with the SN2 pathway.[8][9] This competition is highly dependent on the structure of the alkyl halide.

    • Solution:

      • Use Primary or Methyl Halides: These substrates are ideal for SN2 reactions as they are sterically unhindered.[2][10]

      • Avoid Tertiary Halides: Tertiary halides will almost exclusively yield elimination products.[2][11]

      • Use Secondary Halides with Caution: Secondary halides often produce a mixture of substitution and elimination products.[2][12] To favor substitution, use a less sterically hindered base/nucleophile and lower reaction temperatures.

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing the reactants and intermediates. The wrong solvent can drastically slow down the reaction rate.

    • Causality: The SN2 mechanism is fastest in polar aprotic solvents. Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity.[1] Apolar solvents do not sufficiently dissolve the ionic alkoxide.

    • Solution: Use polar aprotic solvents like acetonitrile (ACN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) .[1][13] These solvents solvate the cation of the alkoxide salt, leaving the "naked" anion highly reactive.[13]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[14][15]

    • Causality: Strong bases like NaH react violently with water. Less reactive bases will be consumed by water, reducing the amount available to deprotonate the alcohol. Water can also hydrolyze the alkyl halide.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle hygroscopic reagents (like NaH) under an inert atmosphere (e.g., nitrogen or argon).

Diagram: Troubleshooting Low Yields

Troubleshooting_Yield Start Low Yield Observed Check_Substrate Check Alkyl Halide Structure Start->Check_Substrate Result_E2 High E2 Competition. Use Me or 1° Halide. Check_Substrate->Result_E2 No (2°/3°) Result_OK_Substrate Substrate is Me or 1° Check_Substrate->Result_OK_Substrate Yes Check_Base Is Base Strong Enough? Result_Base_Weak Incomplete Deprotonation. Use Stronger Base (e.g., NaH). Check_Base->Result_Base_Weak No Result_Base_OK Base is Appropriate Check_Base->Result_Base_OK Yes Check_Conditions Check Reaction Conditions Result_Wet Moisture Present. Use Anhydrous Conditions. Check_Conditions->Result_Wet No Result_Conditions_OK Conditions are Anhydrous Check_Conditions->Result_Conditions_OK Yes Check_Solvent Is Solvent Polar Aprotic? Result_Solvent_Bad Solvent is Protic/Apolar. Switch to DMF, ACN, or DMSO. Check_Solvent->Result_Solvent_Bad No Result_Solvent_OK Solvent is Correct Check_Solvent->Result_Solvent_OK Yes Success Yield Improved Result_E2->Success Result_OK_Substrate->Check_Base Result_Base_Weak->Success Result_Base_OK->Check_Conditions Result_Wet->Success Result_Conditions_OK->Check_Solvent Result_Solvent_Bad->Success

Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis.

Q2: I'm observing significant elimination byproducts. How can I favor the Sₙ2 pathway?

This is a classic SN2 vs. E2 competition problem.[8] Several factors influence this balance.

A2: Strategies to Minimize Elimination:

  • Substrate Choice is Paramount: As detailed above, the structure of the alkyl halide is the single most important factor.

    • Best: Methyl halides and primary alkyl halides.[2]

    • Acceptable (with optimization): Secondary alkyl halides.

    • Unsuitable: Tertiary alkyl halides.[2][11]

    • Retrosynthetic Tip: When planning the synthesis of an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the combination where the halide is the less sterically hindered component.[16] For example, to synthesize tert-butyl methyl ether, you must use methoxide and a tert-butyl halide is incorrect. The correct approach is to use tert-butoxide and a methyl halide.

  • Use a Less Sterically Bulky Base/Nucleophile: While the alkoxide is determined by your target molecule, if you are using a secondary halide, a less bulky alkoxide will favor SN2. For example, ethoxide is less likely to cause elimination than tert-butoxide.[16]

  • Control the Temperature: Higher temperatures generally favor elimination over substitution.[1] E2 reactions have a higher activation energy, and their rates increase more significantly with temperature than SN2 reactions.

    • Actionable Advice: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C, but for sensitive substrates, starting at room temperature or 50 °C is advisable.[1]

  • Solvent Choice: The use of polar aprotic solvents (DMF, DMSO) can help minimize elimination side products.[5]

Diagram: Sₙ2 vs. E2 Competition

SN2_vs_E2 cluster_paths Reactants Alkoxide (RO⁻) + Alkyl Halide (R'-X) SN2_Node Sₙ2 Pathway Nucleophilic Attack Favored by: • Methyl, 1° Halides • Less Bulky Nucleophile • Lower Temperature Reactants->SN2_Node Substitution E2_Node E2 Pathway Proton Abstraction Favored by: • 2°, 3° Halides • Bulky Base • Higher Temperature Reactants->E2_Node Elimination Product_Ether Ether (R-O-R') SN2_Node->Product_Ether Product_Alkene Alkene + R-OH E2_Node->Product_Alkene

Caption: Factors influencing the competition between Sₙ2 and E2 pathways.

Q3: My alcohol isn't deprotonating completely. How do I choose the right base?

Base selection is critical and depends entirely on the pKa of your alcohol.

A3: A Guide to Base Selection:

The fundamental principle is that the conjugate acid of your chosen base must be significantly weaker (i.e., have a much higher pKa) than the alcohol you are trying to deprotonate.

Starting MaterialTypical pKaRecommended BasespKaH (of conjugate acid)Rationale & Comments
Aliphatic Alcohols (e.g., Ethanol)16 - 18[3][4]Sodium Hydride (NaH) , Potassium Hydride (KH) ~35 (for H₂)[2]These are the most effective choices. The reaction is irreversible as H₂ gas evolves.[2][6] Must be used under strictly anhydrous conditions.
Phenols (e.g., Phenol)~10[3][17]Potassium Carbonate (K₂CO₃) , Sodium Hydroxide (NaOH) , Potassium Hydroxide (KOH) ~10.3 (for HCO₃⁻), ~15.7 (for H₂O)[4]These bases are strong enough for the more acidic phenols and are easier and safer to handle than hydrides.[5]
Substituted Phenols 7 - 11K₂CO₃ , Cs₂CO₃ , NaOH , KOH VariesElectron-withdrawing groups (e.g., -NO₂) increase acidity (lower pKa), making deprotonation easier.[18][19] Electron-donating groups (e.g., -CH₃) decrease acidity.
Q4: My reagents are not soluble, or the reaction is very slow in a two-phase system. What can I do?

This issue often arises when using inorganic bases like NaOH or K₂CO₃ with organic substrates in a non-polar solvent, creating a heterogeneous mixture.

A4: Employing Phase-Transfer Catalysis (PTC):

For reactions involving an aqueous phase (containing the base and phenoxide) and an organic phase (containing the alkyl halide), a phase-transfer catalyst can dramatically increase the reaction rate.[1][15]

  • Mechanism: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6, transports the alkoxide/phenoxide anion from the aqueous phase into the organic phase.[1][20] The large organic groups on the catalyst make the ion pair soluble in the organic solvent, where it can react with the alkyl halide.[20]

  • Advantages:

    • Eliminates the need for expensive, anhydrous polar aprotic solvents.[15][21]

    • Allows the use of inexpensive and easy-to-handle inorganic bases.

    • Often results in faster reaction times and cleaner reactions.[15]

Sample Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol describes a standard Williamson ether synthesis using a strong base and an aprotic solvent.

Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.

Reagents & Materials:

  • Phenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for workup)

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl solution (brine)

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel

Procedure:

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Alkoxide Formation:

    • To the flask, add phenol (e.g., 1.0 eq).

    • Dissolve the phenol in anhydrous DMF (e.g., 20 mL).

    • While stirring, carefully add NaH (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of sodium phenoxide.

  • Sₙ2 Reaction:

    • Add benzyl bromide (1.05 eq) to the reaction mixture dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl phenyl ether.

References

Technical Support Center: Purification of Crude 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the purification of crude 2-(4-Bromophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the purification of this compound.

Q1: My crude this compound has a yellow or brown tint. What is the likely cause and how can I remove the color?

A1: A yellow or brown discoloration in your crude product is typically due to the presence of residual colored impurities from the synthesis, such as oxidized organic by-products.[1] To address this, a treatment with activated carbon (charcoal) is highly effective. This is usually performed by adding a small amount of activated carbon to the hot solution of your crude product during recrystallization, followed by a hot filtration to remove the carbon before allowing the solution to cool.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The most common impurities will depend on your synthetic route. However, you can generally expect to find unreacted starting materials (e.g., 4-bromophenol or the propanoic acid derivative), and potentially regioisomers if the synthesis involves aromatic substitution. For analogous compounds, ortho- and meta-isomers are common and can be challenging to separate due to similar solubility profiles.[2][3]

Q3: Which analytical techniques are best for assessing the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for determining the chemical purity by quantifying the main peak area relative to impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any impurities. Melting point analysis can also provide a good indication of purity, as impurities will typically depress and broaden the melting range.

Q4: I am losing a significant amount of product during purification. What are the common causes of low yield?

A4: Low yield can stem from several factors. During recrystallization, using too much solvent will result in a significant portion of your product remaining in the mother liquor. In acid-base extraction, incomplete precipitation upon acidification or some solubility of your product in the wash solvents can lead to losses.[4] Mechanical losses during transfers of solids and solutions can also contribute to a lower overall yield.

Troubleshooting Guides

This section provides a more in-depth, problem-solution format for specific challenges you may encounter during the purification process.

Challenge 1: Product Fails to Crystallize or Oils Out During Recrystallization

Potential Causes & Solutions

Potential CauseRecommended Solution(s)
The solution is too dilute. If the solution is not saturated, crystallization will not occur. Try boiling off some of the solvent to concentrate the solution.
The chosen solvent is too effective. If the product is too soluble in the cold solvent, the yield will be poor. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.[5][6]
Supersaturation. The solution may be supersaturated and require nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[1]
Rapid cooling. Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Challenge 2: Formation of an Emulsion During Acid-Base Extraction

Potential Causes & Solutions

Potential CauseRecommended Solution(s)
Vigorous shaking. Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. Instead, gently invert the funnel several times to mix the layers.
Similar densities of the aqueous and organic layers. This can make layer separation difficult. Try adding a small amount of a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous phase, which can help to break the emulsion.[7]
Presence of surfactants or fine solid particles. If your crude product contains impurities that act as surfactants, they can stabilize emulsions. Filtering the crude solution before extraction may help.

Purification Workflow Diagram

PurificationWorkflow cluster_start cluster_decision cluster_methods cluster_analysis cluster_end Crude_Product Crude this compound Initial_Purity Assess Purity (TLC/HPLC) Crude_Product->Initial_Purity Recrystallization Recrystallization Initial_Purity->Recrystallization High initial purity Acid_Base_Extraction Acid-Base Extraction Initial_Purity->Acid_Base_Extraction Significant acidic/basic impurities Column_Chromatography Column Chromatography Initial_Purity->Column_Chromatography Complex mixture/ Isomers present Final_Purity Check Purity (HPLC/NMR/MP) Recrystallization->Final_Purity Acid_Base_Extraction->Final_Purity Column_Chromatography->Final_Purity Final_Purity->Recrystallization Purity not acceptable Pure_Product Pure Product Final_Purity->Pure_Product Purity acceptable

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. Solvent selection is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, toluene/hexanes)[5][8]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of the chosen solvent. A good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for separating the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, dichloromethane)[3][9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) (e.g., 2M)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. Gently invert the funnel to mix the layers, periodically venting to release any CO₂ pressure.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the base wash with the organic layer one or two more times and combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add hydrochloric acid with stirring until the solution is acidic (test with pH paper). The pure this compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Troubleshooting Purification Workflow

TroubleshootingWorkflow cluster_recrystallization Recrystallization Issues cluster_extraction Extraction Issues cluster_solutions Start Start Purification Problem Problem Encountered? Start->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Colored_Product Product is Colored Problem->Colored_Product Emulsion Emulsion Forms Problem->Emulsion Low_Precipitate Low Precipitation on Acidification Problem->Low_Precipitate End Pure Product Problem->End No Sol_Oiling - Change solvent system - Cool slower - Scratch flask/add seed Oiling_Out->Sol_Oiling Sol_No_Crystals - Concentrate solution - Add anti-solvent - Scratch/seed No_Crystals->Sol_No_Crystals Sol_Color - Treat with activated carbon Colored_Product->Sol_Color Sol_Emulsion - Add brine - Gentle mixing - Filter before extraction Emulsion->Sol_Emulsion Sol_Low_Precipitate - Ensure sufficient acidification (check pH) - Cool in ice bath longer Low_Precipitate->Sol_Low_Precipitate Sol_Oiling->End Sol_No_Crystals->End Sol_Color->End Sol_Emulsion->End Sol_Low_Precipitate->End

Caption: Troubleshooting decision tree for purification issues.

References

preventing byproduct formation in phenoxy propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Byproduct Formation and Optimizing Purity

Introduction: Navigating the Synthesis of Phenoxypropionic Acids

The synthesis of phenoxypropionic acids, key intermediates in the pharmaceutical and herbicide industries, is most commonly achieved via the Williamson ether synthesis.[1][2] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide (typically an α-halo propionate or its precursor). While seemingly straightforward, the reaction is often plagued by competing pathways that lead to significant byproduct formation, complicating purification and reducing overall yield.

The phenoxide ion is an ambident nucleophile, meaning it possesses two reactive sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][3] This duality is the primary source of the most common byproduct, the C-alkylated isomer. Furthermore, the basic conditions required to generate the phenoxide can promote a competing E2 elimination reaction, especially with sterically hindered reagents, leading to the formation of alkene byproducts.[4][5]

This guide provides a comprehensive troubleshooting framework in a practical question-and-answer format. It is designed to help you, the research scientist, diagnose and resolve common issues related to byproduct formation, thereby improving the selectivity, yield, and purity of your phenoxypropionic acid synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be looking for in my phenoxypropionic acid synthesis?

A1: There are two main classes of byproducts that commonly arise during the Williamson ether synthesis of phenoxypropionic acids. Identifying which one is prevalent in your reaction is the first critical step in troubleshooting.

  • C-Alkylation Products: These byproducts result from the alkylating agent reacting with the carbon atoms of the phenol ring (ortho or para positions) instead of the desired oxygen atom.[3][6] This occurs because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ring.[1] The formation of C-alkylated isomers is heavily influenced by reaction conditions, particularly the choice of solvent.[4][7]

  • Elimination Products (Alkenes): This issue arises from a competing E2 elimination reaction, where the base or phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene.[4][5] This pathway is particularly favored when using secondary or tertiary alkyl halides, or when the reaction is run at elevated temperatures.[1][4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: Primary reaction pathways in phenoxypropionic acid synthesis.

Q2: My main impurity is a C-alkylated isomer. How can I improve selectivity for O-alkylation?

A2: This is the most frequent challenge. Selectivity between O- and C-alkylation is predominantly controlled by the choice of solvent, which alters the solvation environment of the phenoxide nucleophile.

The Causality:

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for promoting O-alkylation.[1][4] They are excellent at solvating the cation (e.g., Na⁺ or K⁺) but poorly solvate the phenoxide anion. This leaves the oxygen atom, the site of highest negative charge density, "naked" and highly accessible for nucleophilic attack.

  • Protic Solvents (To Avoid): Solvents like ethanol, methanol, or water will strongly solvate the phenoxide oxygen through hydrogen bonding.[3] This "shields" the oxygen, hindering its ability to act as a nucleophile. Consequently, the less-solvated carbon atoms of the aromatic ring become relatively more accessible, leading to a higher proportion of the C-alkylated byproduct.[6]

Troubleshooting Steps:

  • Solvent Exchange: If you are using a protic or non-polar solvent, switch to a polar aprotic solvent like DMF or acetonitrile. This is the most impactful change you can make.[7][8]

  • Counter-ion Effect: The choice of base can also have an influence. While less pronounced than the solvent effect, using a larger, "softer" cation like cesium (from Cs₂CO₃) can sometimes improve O-alkylation selectivity.

  • Temperature Control: While higher temperatures can increase reaction rates, they can sometimes decrease selectivity. Run the reaction at a moderate temperature (typically 50-100 °C) and monitor for completion to avoid side reactions.[1]

SolventTypical O/C Alkylation RatioRationale
Acetonitrile 97 : 3 Polar aprotic; poorly solvates phenoxide anion, favoring O-attack.[7][8]
DMF High O-selectivity Polar aprotic; similar mechanism to acetonitrile.[1][9]
Methanol 72 : 28 Protic; solvates and shields the oxygen via H-bonding, favoring C-attack.[7]
Trifluoroethanol High C-selectivity Strongly H-bonding protic solvent, significantly shields oxygen.[3]

Data adapted from studies on sodium β-naphthoxide, demonstrating the general principle of solvent effects on phenoxide alkylation.[7][8]

Q3: My reaction is sluggish, and I'm not achieving full conversion of my starting material. What should I do?

A3: A slow or incomplete reaction is typically due to either insufficient deprotonation of the phenol or low reactivity of the nucleophile/electrophile pair.

Troubleshooting Steps:

  • Verify Base Strength: The pKa of a typical phenol is around 10. You must use a base strong enough to deprotonate it completely. While NaOH or KOH can be used, they introduce water which can be detrimental. A stronger base like sodium hydride (NaH) or potassium hydride (KH) is often a better choice as it irreversibly deprotonates the phenol, and the H₂ byproduct simply bubbles out of the reaction.[4][10][11]

  • Ensure Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and can also hinder the activity of the base. Ensure your solvent and reagents are thoroughly dry.

  • Check Your Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[2] If your reaction with a chloro-propionate is slow, switching to the bromo-propionate will significantly increase the reaction rate.

  • Increase Temperature (with caution): Gently increasing the temperature can improve the reaction rate. However, be mindful that excessive heat can promote the E2 elimination byproduct.[4] Monitor the reaction progress closely by TLC or GC to find the optimal balance.

Q4: I'm seeing a significant amount of an alkene byproduct. How can I minimize this E2 elimination reaction?

A4: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 reaction. This is governed almost entirely by steric hindrance.

The Causality: The Williamson ether synthesis is a classic SN2 reaction, which requires the nucleophile (phenoxide) to perform a backside attack on the carbon bearing the leaving group. If the alkyl halide is sterically bulky (e.g., a secondary or tertiary halide), this backside attack is physically blocked. In this scenario, the phenoxide is more likely to act as a base, abstracting a proton from an adjacent carbon, which leads to the elimination of the leaving group and the formation of a double bond.[5]

Troubleshooting Steps:

  • Use a Primary Alkyl Halide: This is the most critical factor. The synthesis of phenoxypropionic acid uses a secondary halide (e.g., ethyl 2-bromopropionate), which is inherently more susceptible to elimination than a primary halide. While unavoidable for this specific product, it is crucial to avoid any additional steric bulk.

  • Control the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running your reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the SN2 product.[4] A typical range is 50-80 °C.[1]

  • Use a Less Bulky Base: If you are forming your phenoxide in situ with a bulky base, consider a smaller one. However, for phenoxide generation, NaH is generally ideal as the hydride ion is very small.[11]

dot graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Problem: Byproduct Formation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ID_Byproduct [label="Identify Byproduct\n(TLC, NMR, MS)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_C_Alk [label="Is it C-Alkylation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Elim [label="Is it Elimination (Alkene)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_C_Alk [label="Solution:\n1. Switch to Polar Aprotic Solvent (DMF, MeCN)\n2. Ensure Anhydrous Conditions\n3. Moderate Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", align=left]; Solution_Elim [label="Solution:\n1. Lower Reaction Temperature\n2. Use Less Hindered Reagents (if possible)\n3. Avoid Excessively Strong/Bulky Bases", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", align=left]; End [label="Optimized Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start --> ID_Byproduct; ID_Byproduct --> Check_C_Alk; Check_C_Alk -- "Yes" --> Solution_C_Alk; Check_C_Alk -- "No" --> Check_Elim; Check_Elim -- "Yes" --> Solution_Elim; Solution_C_Alk --> End; Solution_Elim --> End; end Caption: A troubleshooting flowchart for byproduct formation.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 2-Phenoxypropionate

This protocol is designed to maximize O-alkylation and minimize byproduct formation.

Materials:

  • Phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl 2-bromopropionate (1.05 eq)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing (Optional but Recommended): Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully via cannula after each wash. Dry the NaH in vacuo.

  • Phenoxide Formation: Add anhydrous DMF to the flask to create a slurry. In the dropping funnel, prepare a solution of phenol in a small amount of anhydrous DMF.

  • Addition: Cool the NaH slurry to 0 °C using an ice bath. Add the phenol solution dropwise to the slurry over 30 minutes. Hydrogen gas will evolve. Causality: Slow, cooled addition prevents a dangerous exotherm and ensures controlled deprotonation.

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add the ethyl 2-bromopropionate dropwise over 30 minutes.

  • Reaction: After addition, allow the reaction to warm to room temperature, then heat to 50-60 °C. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-4 hours). Causality: Moderate heat ensures a reasonable rate without promoting the E2 side reaction.

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then saturated brine. Causality: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-phenoxypropionate.

  • Purification: The crude product can be purified by vacuum distillation or silica gel chromatography. The final phenoxypropionic acid is obtained by subsequent hydrolysis of the ester.

References

Technical Support Center: Resolving Emulsions During Aqueous Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions during aqueous workups. An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, which can significantly hinder the isolation and purification of your target compounds.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you efficiently resolve these common experimental hurdles.

Understanding the Enemy: Why Do Emulsions Form?

Before diving into solutions, it's crucial to understand the root cause. Emulsions form when vigorous mixing creates fine droplets of one liquid dispersed within another.[3] Their stability is often enhanced by the presence of emulsifying agents—compounds that possess both hydrophilic and lipophilic properties and accumulate at the oil-water interface, preventing the droplets from coalescing.[4]

Common culprits in a laboratory setting include:

  • Surfactant-like compounds: Phospholipids, free fatty acids, and proteins, especially in biological or natural product extractions, can act as emulsifiers.[5]

  • Finely divided solids: Insoluble particulate matter can collect at the interface, physically preventing the layers from separating.[6]

  • High viscosity: Thick, viscous solutions can slow down the natural process of droplet coalescence.

  • Certain solvent and solute combinations: Chlorinated solvents paired with strongly basic aqueous solutions are particularly prone to forming emulsions.[7]

Troubleshooting Guide: Strategies for Breaking Emulsions

When faced with a stubborn emulsion, a systematic approach is key. Start with the least invasive methods and progress to more aggressive techniques as needed.

Q1: I've just shaken my separatory funnel and a thick emulsion has formed. What's the first thing I should do?

A1: Patience and Gentle Persuasion.

The simplest solution is often the most effective. First, allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own with time.[6][7][8] You can gently swirl the funnel or tap the sides to encourage the droplets to coalesce.[8]

Q2: Waiting didn't work. What is the next step?

A2: Altering the Aqueous Phase with Salt.

This technique, known as "salting out," is one of the most common and effective methods. Adding a saturated solution of sodium chloride (brine) or even solid sodium chloride increases the ionic strength of the aqueous layer.[3][5][9]

  • Mechanism: The increased ionic strength makes the aqueous phase more polar. This forces the organic molecules to become less soluble in the water, promoting their separation into the organic layer and disrupting the emulsion.[1][10] The salt ions also hydrate, reducing the amount of "free" water available to solvate the organic phase.

Experimental Protocol: Salting Out

  • Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Add a small volume of the brine solution to the separatory funnel containing the emulsion.

  • Gently swirl or rock the funnel to mix the brine with the aqueous layer. Avoid vigorous shaking, which could reform the emulsion.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If necessary, add more brine incrementally. Alternatively, solid salt can be added directly.[11]

Q3: The emulsion is still present after adding brine. Are there other chemical modifications I can try?

A3: Yes, consider pH adjustment or solvent addition.

  • pH Adjustment: If the emulsifying agent is an acid or a base, changing the pH of the aqueous layer can alter its solubility and break the emulsion. For example, if the emulsion is caused by an acidic compound, adding a dilute base (like NaHCO₃) can convert it into a water-soluble salt. Conversely, adding a dilute acid (like HCl) can protonate basic emulsifiers, making them more water-soluble.[1][8] Be cautious with this method if your target compound is pH-sensitive.[1]

  • Solvent Addition:

    • Adding more of the organic solvent can sometimes break an emulsion by diluting the emulsifying agent.[11]

    • Adding a small amount of a different, miscible organic solvent like ethanol or methanol can disrupt the intermolecular forces stabilizing the emulsion.[1][7] However, be aware that this may also increase the solubility of your product in the aqueous layer.

Q4: Chemical methods are failing or are not suitable for my product. What physical methods can I use?

A4: Physical disruption can be highly effective. The main techniques are filtration, centrifugation, and thermal methods.

1. Filtration through a Filter Aid (e.g., Celite®)

  • Causality: This method is particularly effective when the emulsion is stabilized by fine solid particles.[6] Celite (diatomaceous earth) is a porous, inert material that acts as a physical barrier, trapping the fine particulates and allowing the separated liquid phases to pass through.[6][12][13]

Experimental Protocol: Filtration with Celite®

  • Set up a Büchner or Hirsch funnel for vacuum filtration.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent.

  • Prepare a slurry of Celite in your organic solvent.

  • With the vacuum on, pour the Celite slurry into the funnel to form a uniform pad (typically 1-2 cm thick).

  • Gently pour the entire emulsified mixture onto the Celite pad.

  • The filtrate collected in the flask should consist of two clear liquid layers.

2. Centrifugation

  • Causality: Centrifugation is a powerful mechanical method that applies high g-forces to the mixture.[14][15][16] This force accelerates the sedimentation process, forcing the denser droplets to coalesce and separate from the less dense phase.[3][17] It is often the most effective method for breaking very stable emulsions.[8][18]

3. Thermal Methods (Heating or Cooling)

  • Heating: Gently warming the mixture in a warm water bath can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, promoting coalescence.[1] Exercise caution to avoid degrading your compound or boiling the solvent.[1]

  • Cooling/Freezing: Lowering the temperature can also be effective. Freezing the aqueous layer can physically disrupt the emulsion structure. As ice crystals form, they can break apart the emulsified droplets.[1] Once thawed, the layers may separate cleanly.

Advanced Tools & Prevention

Q5: Are there any specialized lab tools that can help with separations?

A5: Yes, Phase Separator Paper.

Phase separator paper is a hydrophobic filter paper impregnated with silicone.[19][20][21] It allows the organic solvent phase to pass through while retaining the aqueous phase.[22][23] This can be a very rapid and convenient alternative to a separatory funnel for certain applications, completely avoiding the issue of emulsions.[5][19]

Q6: How can I prevent emulsions from forming in the first place?

A6: Prevention is always the best strategy.

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This increases the surface area for extraction without the high energy input that creates fine droplets.[5]

  • Pre-emptive Salting Out: If you know a particular extraction is prone to emulsion formation, add brine to the aqueous solution before adding the organic solvent.[8][18]

  • Solvent Choice: If possible, avoid solvent systems known to cause emulsions, such as chlorinated solvents with basic solutions.[7]

  • Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on a solid support (like diatomaceous earth). The organic solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[5]

Summary & Decision-Making Workflow

The following table summarizes the troubleshooting techniques, their underlying principles, and key considerations.

MethodPrinciple of ActionBest ForConsiderations
Patience & Gentle Swirling Allows time for natural coalescence.Minor, unstable emulsions.May not work for stable emulsions.
Salting Out (Brine) Increases ionic strength of the aqueous phase, reducing organic solubility ("salting out" effect).[9]Most common emulsions.May affect the solubility of certain compounds.
pH Adjustment Changes the charge and solubility of acidic/basic emulsifying agents.[1][8]Emulsions stabilized by pH-sensitive compounds.Can degrade pH-sensitive target compounds.
Filtration (Celite®) Physically removes fine solid particles that stabilize the emulsion.[6][12]Emulsions caused by suspended solids.Requires vacuum filtration setup.
Centrifugation Applies high g-force to accelerate droplet coalescence and phase separation.[17]Stubborn, persistent emulsions.Requires access to a centrifuge of appropriate size.
Heating/Cooling Alters viscosity and droplet kinetics (heating) or physically disrupts the emulsion via ice crystal formation (cooling).[1]Thermally stable compounds.Risk of product degradation with heat.
Solvent Addition Dilutes the emulsifier or alters the polarity of the organic phase.[3]When other methods fail.Can affect product solubility and requires subsequent removal of the added solvent.

Below is a decision-making workflow to guide you through the process of resolving an emulsion.

Emulsion_Workflow Start Emulsion Formed Wait 1. Wait & Swirl Gently Start->Wait Resolved Layers Separated Wait->Resolved Separation Occurs Unresolved Still Emulsified Wait->Unresolved No Separation Brine 2. Add Saturated Brine Brine->Resolved Unresolved_2 Unresolved_2 Brine->Unresolved_2 No Separation pH_Adjust 3. Adjust pH pH_Adjust->Resolved Unresolved_3 Unresolved_3 pH_Adjust->Unresolved_3 No Separation/Not Suitable Filter 4a. Filter (Celite®) Filter->Resolved Centrifuge 4b. Centrifuge Centrifuge->Resolved Thermal 4c. Thermal (Heat/Cool) Thermal->Resolved Unresolved->Brine Unresolved_2->pH_Adjust Unresolved_3->Filter Solids Present? Unresolved_3->Centrifuge No Solids Unresolved_3->Thermal No Centrifuge

Caption: A stepwise decision-making guide for resolving emulsions.

References

Technical Support Center: Troubleshooting "Oiling Out" During Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crystallization processes. This guide is designed for researchers, scientists, and drug development professionals who encounter the phenomenon of "oiling out" during recrystallization. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. This resource is structured to provide quick answers through FAQs and in-depth troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) rather than as solid crystals.[1][2][3] This is problematic because the oily droplets often entrap impurities more readily than a crystalline lattice.[1][4] If the oil solidifies, it typically forms an amorphous, impure solid, which compromises the primary goal of recrystallization: purification.[2] This can lead to products with low purity, poor yield, and difficult handling characteristics, such as sticky or gummy solids.[4][5]

Q2: What are the primary causes of oiling out?

Several factors can contribute to oiling out:

  • Melting Point Depression: The most common cause is when the boiling point of the recrystallization solvent is higher than the melting point of the impure compound.[6] Impurities can significantly lower the melting point of a substance.[1]

  • High Degree of Supersaturation: Rapidly cooling a solution or using too little solvent can create a high level of supersaturation, which can favor the formation of a disordered liquid phase over an ordered crystal lattice.[2][5]

  • Poor Solvent Choice: A solvent that is too different in polarity from the solute can lead to oiling out.[6] The liquid melt of your compound may be immiscible with the chosen solvent.[6]

  • Presence of Impurities: Certain impurities can interfere with the crystallization process and promote the formation of an oil.[6][7]

Q3: My compound has oiled out. Can I still salvage my experiment?

Yes, in many cases, you can. The general approach is to reheat the solution to redissolve the oil, and then modify the conditions to favor crystallization.[1] This may involve adding more solvent, slowing the cooling rate, or introducing seed crystals.[5]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Cause of Oiling Out

A systematic approach to troubleshooting begins with identifying the likely cause. The following workflow can guide your investigation.

G start Oiling Out Observed q1 Is the solution temperature above the melting point of the impure compound? start->q1 cause1 Likely Cause: Melting Point Depression q1->cause1 Yes q2 Was the solution cooled rapidly? q1->q2 No end Address the likely cause using the appropriate protocol cause1->end cause2 Likely Cause: High Supersaturation q2->cause2 Yes q3 Is the solvent polarity significantly different from the solute? q2->q3 No cause2->end cause3 Likely Cause: Poor Solvent Choice q3->cause3 Yes q3->end Address cause q3->end No (Consider multiple factors) cause3->end

Caption: A decision tree to diagnose the cause of oiling out.

Guide 2: Immediate Corrective Actions for Oiling Out

If you observe oiling out, here are the immediate steps you can take:

Protocol 1: Reheat, Dilute, and Slow Cool

This is the most common and often successful first-line approach.

Step-by-Step Methodology:

  • Reheat the Solution: Place the flask back on the heat source and gently heat until the oil redissolves completely into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to the solution. This decreases the saturation level.[1]

  • Slow Cooling: This is a critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, allow it to cool slowly. You can achieve this by:

    • Leaving the flask on the hotplate and turning the heat off.

    • Placing the flask in a Dewar filled with warm water.[8]

    • Insulating the flask with glass wool or another insulating material.

  • Induce Crystallization (if necessary): If crystals do not form upon cooling, you may need to induce crystallization.

Guide 3: Advanced Strategies to Prevent Oiling Out

If the initial corrective actions fail, or if you are developing a new crystallization protocol, consider these more advanced strategies.

Strategy 1: Solvent System Modification

The choice of solvent is paramount in preventing oiling out.

  • Single Solvent System: If you suspect a mismatch between the solvent's boiling point and the compound's melting point, choose a solvent with a lower boiling point.[9]

  • Mixed Solvent System (Co-solvent/Anti-solvent): This technique can be highly effective. The compound should be highly soluble in the "good" solvent and poorly soluble in the "bad" (or anti-) solvent. The two solvents must be miscible.

Protocol 2: Recrystallization from a Mixed Solvent System

  • Dissolve the compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Allow the solution to cool slowly.

Strategy 2: Seeding

Introducing a seed crystal provides a template for crystal growth and can bypass the kinetic barrier to nucleation, thus preventing the formation of an oil.[2][10]

Protocol 3: Seeding a Supersaturated Solution

  • Prepare the hot, saturated solution as you normally would.

  • Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out. This is known as the metastable zone.

  • Add one or two small, pure seed crystals of your compound.

  • Continue to cool the solution slowly. Crystal growth should initiate from the seed crystals.

Strategy 3: Impurity Removal

If impurities are suspected to be the cause of oiling out, they must be removed prior to crystallization.

Protocol 4: Activated Charcoal Treatment

  • Dissolve the crude solid in the appropriate amount of hot solvent.

  • Cool the solution slightly to prevent boiling over when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-2% by weight of the solute).[11]

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtered solution to cool slowly.

Data Presentation: Common Recrystallization Solvents

The selection of an appropriate solvent is critical. The following table provides properties of common solvents used in recrystallization.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds, but its high boiling point can be problematic for low-melting solids.[12]
Ethanol78HighA versatile and commonly used solvent.[12]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56MediumA good solvent for a wide range of compounds. Its low boiling point is advantageous.[12]
Ethyl Acetate77MediumAnother versatile solvent.[12]
Dichloromethane40MediumUseful for less polar compounds, has a very low boiling point.
Hexane69LowGood for non-polar compounds, but prone to causing oiling out if not used carefully.[13]
Toluene111LowHigh boiling point, useful for compounds that are sparingly soluble in other solvents.

Visualization of the Oiling Out Phenomenon

The following diagram illustrates the thermodynamic landscape of crystallization versus oiling out.

G cluster_0 Thermodynamic Pathways A Supersaturated Solution B Oiling Out (LLPS) A->B High Supersaturation / Rapid Cooling C Crystallization A->C Controlled Supersaturation / Slow Cooling / Seeding D Impure Amorphous Solid B->D Solidification E Pure Crystalline Solid C->E

Caption: Thermodynamic pathways of crystallization versus oiling out.

References

Technical Support Center: Purification of 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to identifying and removing impurities from 2-(4-Bromophenoxy)propanoic acid, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the identification and removal of impurities encountered during the synthesis and purification of this compound. The methodologies described are grounded in established chemical principles to ensure robust and reproducible results.

Part 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the most common impurities, their origins, and their analytical signatures.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. The most common method is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with a 2-halopropanoic acid derivative (like ethyl 2-bromopropionate) followed by hydrolysis.[1] Potential impurities from this process include:

  • Starting Materials: Unreacted 4-bromophenol and 2-chloropropionic acid (or its salt).

  • Intermediate Products: The unhydrolyzed ester, such as ethyl 2-(4-bromophenoxy)propanoate.

  • Isomeric Byproducts: If the synthesis involves bromination of a phenylpropanoic acid precursor, you may encounter ortho- and meta-isomers, such as 2-(2-bromophenoxy)propanoic acid and 2-(3-bromophenoxy)propanoic acid.[2][3]

  • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-like impurities, especially if the reaction is exposed to air at high temperatures.[4]

Q2: My final product has a yellow or brownish tint. What causes this discoloration and how can I prevent it?

A2: A colored product typically indicates the presence of oxidized phenolic impurities.[4] 4-bromophenol is susceptible to air oxidation, forming highly colored byproducts.

  • Causality: This oxidation is often accelerated by heat and the presence of base.

  • Prevention & Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4]

    • High-Purity Reagents: Ensure the 4-bromophenol starting material is pure and not already discolored.

    • Decolorization: If the final product is colored, it can often be purified by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by filtration.[4][5]

Q3: How do I differentiate between the desired product and its unhydrolyzed ester intermediate using analytical techniques?

A3: The key difference is the presence of a carboxylic acid (-COOH) group in the product versus an ester (-COOR) group in the intermediate. This can be clearly distinguished using NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The carboxylic acid proton of this compound will appear as a broad singlet far downfield, typically above 10 ppm, which is absent in the ester spectrum.[6] The ester will instead show signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm).

  • IR Spectroscopy: The product will show a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch around 1700-1720 cm⁻¹. The ester will lack the broad O-H stretch and its C=O stretch will appear at a slightly higher wavenumber (around 1735-1750 cm⁻¹).[6][7]

  • HPLC: The carboxylic acid is more polar than its corresponding ester. Therefore, in reversed-phase HPLC, the acid will have a shorter retention time than the ester.[8]

Part 2: Troubleshooting Guide - Impurity Identification

This section provides structured workflows and protocols for identifying known and unknown impurities.

Q4: My ¹H NMR spectrum shows unexpected signals. How can I use this data to identify the impurity?

A4: Unexpected signals in the ¹H NMR spectrum are a primary indicator of impurities. A systematic analysis of these signals can often lead to a confident identification.

  • Signals in the Aromatic Region (6.5-8.0 ppm): If you observe more than the expected two doublets for the 1,4-disubstituted benzene ring, you may have isomeric impurities or unreacted 4-bromophenol.[2]

  • Broad Singlet > 10 ppm: This confirms the presence of a carboxylic acid. If its integration is less than 1H relative to other signals, it may indicate incomplete hydrolysis.[6]

  • Signals around 4.2 ppm (quartet) and 1.2 ppm (triplet): These are characteristic of an ethyl ester intermediate.[9]

  • Sharp Singlet around 9-10 ppm: This could indicate the phenolic -OH of unreacted 4-bromophenol.

Impurity Identification Workflow

The following diagram outlines a decision-making process for identifying impurities based on initial analytical data.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Impurity Hypothesis cluster_3 Phase 4: Confirmation A Crude Product Analysis (HPLC, ¹H NMR) B Multiple Peaks in HPLC? A->B C Unexpected Signals in ¹H NMR? A->C F Hypothesize Oxidation Products (Color) A->F Product is colored D Hypothesize Starting Materials / Intermediates B->D Yes C->D Yes, matches known shifts E Hypothesize Isomeric Byproducts C->E Yes, complex aromatic signals G Spike HPLC with Standards D->G H LC-MS for Mass ID E->H F->G If standards are available

Caption: Decision tree for impurity identification.

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of this compound and its related impurities.[10] This protocol provides a general reversed-phase method.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is protonated and gives a sharp peak).[11][12]

    • Gradient Elution: Start with a higher water percentage (e.g., 70% water) and gradually increase the acetonitrile percentage (e.g., to 95%) over 15-20 minutes. This will elute polar impurities first, followed by the main product, and finally less polar impurities like the ester intermediate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or acetonitrile. Filter through a 0.45 µm syringe filter before injection.[13]

  • Analysis: The relative percentage of each impurity can be determined from the peak area in the chromatogram. For accurate quantification, reference standards of the expected impurities are required.[14]

Part 3: Troubleshooting Guide - Impurity Removal

This section provides practical, step-by-step protocols for purifying the crude product.

Q5: My crude product is only 85-90% pure by HPLC. What is the most effective way to purify it to >99%?

A5: For acidic compounds like this compound, a combination of acid-base extraction followed by recrystallization is highly effective.

  • Acid-Base Extraction: This technique is excellent for removing neutral impurities (like the ester intermediate) and basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a basic aqueous solution (e.g., 1 M sodium bicarbonate). The desired acidic product will move into the aqueous layer as its carboxylate salt, while neutral impurities remain in the organic layer.

    • Separate the layers.

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of 1-2. The pure product will precipitate out of the solution.[15]

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: This is the final and most critical step for achieving high purity. It works by exploiting the differences in solubility between the product and the remaining impurities at different temperatures.[4]

Protocol 2: Recrystallization of this compound
  • Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Procedure: a. Place the crude, dry solid in an Erlenmeyer flask. b. Add the minimum amount of hot recrystallization solvent to completely dissolve the solid. c. If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. d. Perform a hot filtration to remove the charcoal and any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature. Crystals of the pure product should form. f. For maximum yield, cool the flask in an ice bath for 30 minutes. g. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. h. Dry the crystals under vacuum.

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemTypeRationale
TolueneSingle SolventGood for dissolving the compound when hot and allowing crystallization upon cooling.
Hexane/Ethyl AcetateSolvent PairThe compound is soluble in ethyl acetate (good solvent) and insoluble in hexane (poor solvent). Dissolve in minimal hot ethyl acetate and add hot hexane dropwise until turbidity appears, then cool.[2][3]
Ethanol/WaterSolvent PairThe compound is soluble in ethanol. Dissolve in minimal hot ethanol and add hot water until the solution becomes cloudy, then cool.[9]
General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a highly pure final product.

G A Crude Reaction Mixture B Acid-Base Workup (Extraction) A->B Removes neutral/basic impurities C Isolate Crude Solid B->C Acidification & Filtration D Recrystallization (with optional charcoal treatment) C->D Removes closely related impurities E Pure Crystalline Product (>99%) D->E F Check Purity (HPLC, NMR) E->F F->D Purity <99%, re-crystallize F->E Purity OK

Caption: General workflow for purification.

References

Technical Support Center: Troubleshooting Over-Alkylation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. This guide is structured to help you diagnose, understand, and resolve issues related to over-alkylation, a common challenge in organic synthesis, particularly in drug development.

Part 1: Diagnosis - Is Over-Alkylation the Problem?

This section addresses the initial and most critical step: correctly identifying over-alkylation in your reaction.

Q1: What are the common signs of over-alkylation in my reaction mixture?

A1: Over-alkylation, or polyalkylation, manifests as a complex product mixture, reducing the yield of your desired mono-alkylated product.[1] Key indicators include:

  • Unexpected Spots on TLC: The appearance of multiple product spots, often with decreasing polarity as more alkyl groups are added.

  • Complex Chromatographic Profiles: In HPLC or GC analysis, you will observe multiple peaks close to your expected product peak, corresponding to di-, tri-, or even quaternary alkylated species.

  • Mass Spectrometry Data: The most definitive sign is the detection of ions with masses corresponding to the addition of multiple alkyl groups to your starting material. For example, if you are adding a methyl group (mass ≈ 14 Da), you might see peaks at [M+14], [M+28], [M+42], etc., in addition to your desired [M+14] product.

  • NMR Spectroscopy: The NMR spectrum of your crude product will be difficult to interpret, showing multiple sets of signals for similar protons or carbons, indicating a mixture of related compounds.

Q2: Which analytical techniques are best for detecting and quantifying over-alkylation products?

A2: A multi-faceted analytical approach is most effective for both detection and quantification. High-resolution mass spectrometry is invaluable for identifying the presence and nature of over-alkylation side reactions.[2]

Technique Principle Information Gained Pros Cons
LC-MS/MS Separation by chromatography followed by mass-to-charge ratio detection.Confirms the molecular weights of all components, allowing for unambiguous identification of poly-alkylated species.High sensitivity and specificity; provides both separation and identification.[3]Requires specialized equipment; quantification can be complex.
GC-MS Separation of volatile compounds followed by mass detection.Ideal for volatile and thermally stable alkylated products.Excellent separation for complex mixtures; provides structural information through fragmentation.[3]Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information and allows for quantification of product ratios by integrating characteristic peaks.Gives definitive structural proof; excellent for quantification of major components.Lower sensitivity than MS; complex mixtures can lead to overlapping signals.
TLC Thin-Layer Chromatography.A quick, qualitative assessment of reaction completion and mixture complexity.Fast, inexpensive, and simple to perform.Provides limited information; not quantitative.

Part 2: Root Cause Analysis - Why Is This Happening?

Understanding the "why" is crucial for developing an effective solution. This section explores the fundamental chemical principles driving over-alkylation.

Q3: What is the fundamental chemical reason for over-alkylation, especially with amines?

A3: The primary driver of over-alkylation, particularly in the N-alkylation of amines, is a change in the nucleophilicity of the product relative to the starting material. When a primary amine is alkylated to a secondary amine, the product is often more nucleophilic than the starting amine.[1] This increased reactivity makes the newly formed secondary amine more likely to compete for the alkylating agent, leading to the formation of a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.[4][5] This creates a runaway reaction cascade that is difficult to control.[1]

Caption: The over-alkylation cascade of a primary amine.

Q4: How do reaction conditions contribute to over-alkylation?

A4: Reaction conditions are critical parameters that can either promote or prevent over-alkylation.[5][6]

  • Stoichiometry: Using a 1:1 ratio of nucleophile to electrophile is often insufficient. Because the product is more reactive, it will effectively compete with the starting material for the alkylating agent.[4]

  • Rate of Addition & Concentration: Adding the alkylating agent too quickly or running the reaction at high concentrations increases the likelihood that a newly formed, more nucleophilic product molecule will encounter and react with another molecule of the alkylating agent before all of the starting material has reacted.

  • Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for subsequent alkylation steps.[7][8] In some cases, this can shift the reaction from kinetic to thermodynamic control, which may favor the poly-alkylated, more stable product.[9]

  • Base and Solvent: The choice of base and solvent can significantly influence the reaction.[10][11] A strong, non-nucleophilic base is needed to deprotonate the nucleophile without competing in the alkylation. The solvent's polarity can affect the solubility and reactivity of the species involved, altering the reaction course.[10]

Q5: Are certain reaction types more prone to over-alkylation?

A5: Yes. Friedel-Crafts alkylation is a classic example. The introduction of an alkyl group (an activating group) onto an aromatic ring makes the product more nucleophilic than the starting material.[12] This activates the ring toward further electrophilic substitution, often leading to polyalkylation, which can be difficult to stop at the mono-substituted stage.[13][14][15]

Part 3: Troubleshooting and Mitigation Strategies

This section provides actionable solutions and alternative approaches to gain control over your alkylation reaction.

Troubleshooting_Workflow A Symptom: Complex Product Mixture (Low Yield of Desired Product) B Step 1: Analysis Confirm Over-Alkylation (LC-MS, NMR) A->B C Step 2: Identify Root Cause B->C D Is the product more nucleophilic than reactant? C->D E Are reaction conditions too harsh? (Temp, Conc.) C->E F Strategy 1: Modify Reaction Conditions D->F No/Maybe G Strategy 2: Use Protecting Groups D->G Yes H Strategy 3: Alternative Synthesis (e.g., Reductive Amination) D->H Yes E->D No E->F Yes

Caption: A logical workflow for troubleshooting over-alkylation.

Q6: How can I adjust my reaction setup to minimize over-alkylation?

A6: Careful optimization of reaction parameters is the first line of defense.[4]

  • Use a Large Excess of One Reagent: If you are performing an N-alkylation and the starting amine is inexpensive, using a large excess (5-10 fold) statistically favors the reaction of the alkylating agent with the starting amine over the mono-alkylated product.[1]

  • Slow Addition/High Dilution: Add the limiting reagent slowly (e.g., via syringe pump) to the reaction mixture. This keeps its instantaneous concentration low, reducing the chance of a second alkylation event. Running the reaction under high dilution has a similar effect.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often provide selectivity. It reduces the overall reaction rate, and if the activation energy for the second alkylation is higher than the first, it will be disproportionately suppressed.[7][11]

Q7: What is the role of kinetic vs. thermodynamic control, and how can I manipulate it?

A7: Understanding this concept can be key to selectively forming one product over another.[8]

  • Kinetic Control: Favors the product that is formed fastest. This pathway has a lower activation energy.[7][9] These conditions are typically achieved at low temperatures with irreversible reaction steps.[16] To favor a mono-alkylated product that forms quickly but might be less stable, use a strong, sterically hindered base (like LDA) at very low temperatures (e.g., -78 °C).[17] The bulky base will preferentially deprotonate the most accessible site, and the low temperature prevents equilibrium from being established.[16]

  • Thermodynamic Control: Favors the product that is the most stable. This pathway may have a higher activation energy but leads to a lower overall energy state.[7][9] These conditions are achieved at higher temperatures where the reaction is reversible, allowing the products to equilibrate to the most stable form.[16] If your over-alkylated product is the thermodynamic product, you must use kinetic control to avoid it.

Kinetic_vs_Thermodynamic cluster_main Reaction Energy Profile Reactants Reactants (Ketone + Base) TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Lower Ea (Low Temp, Bulky Base) TS_Thermo TS_Thermo Reactants->TS_Thermo Higher Ea (High Temp, Small Base) Product_Kinetic Kinetic Product (Less Substituted Enolate) Forms Faster TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Substituted Enolate) More Stable TS_Thermo->Product_Thermo

Caption: Kinetic vs. Thermodynamic pathways in enolate alkylation.

Q8: When should I use a protecting group strategy?

A8: A protecting group is a powerful tool when simple procedural changes are insufficient. This strategy involves temporarily masking the reactive functional group to prevent it from reacting.[18][19]

  • When to Use: Use a protecting group when you need to perform an alkylation at a different site in the molecule, or when you want to introduce exactly one alkyl group onto a highly reactive site (like a primary amine).

  • How it Works: For an amine, you can protect it as a carbamate (e.g., Boc or Cbz group). This converts the nucleophilic amine into a non-nucleophilic amide-like functional group.[18] After performing the desired reaction elsewhere, the protecting group is removed in a separate deprotection step to reveal the original amine.[19] This adds steps to your synthesis but provides excellent control.[20][21]

Q9: Are there alternative synthetic routes that avoid over-alkylation?

A9: Yes. Changing your synthetic strategy is often the most robust solution. For controlled mono-N-alkylation of amines, reductive amination is one of the most reliable and widely used methods.[1]

  • Mechanism: This method involves reacting an amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the alkylated amine.[1]

  • Why it Works: The reaction product, a secondary or tertiary amine, does not react with the aldehyde/ketone starting material or the imine intermediate under the reaction conditions. This completely avoids the problem of the product being more reactive than the starting material, effectively preventing over-alkylation.[1]

Part 4: Protocols and Standard Operating Procedures

Protocol 1: General Procedure for Reaction Monitoring by LC-MS
  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

  • Analysis: Inject the diluted sample into the LC-MS system.

  • Data Interpretation: Monitor the extracted ion chromatograms for the masses corresponding to your starting material, desired product, and potential over-alkylation products (e.g., [M+H]⁺, [M+Alkyl+H]⁺, [M+2*Alkyl+H]⁺). Track the disappearance of starting material and the appearance of products over time to assess reaction progress and selectivity.

Protocol 2: Reductive Amination for Controlled Mono-N-Alkylation
  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Monitor for any gas evolution.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Protocol 3: Boc Protection of a Primary Amine
  • Setup: Dissolve the amine (1.0 eq) in a solvent such as THF, DCM, or acetonitrile. Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).[1]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can often be used without further purification.

References

Technical Support Center: A Guide to Common Side Reactions and Their Minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during experimentation. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying principles governing reaction outcomes, thereby enabling you to design more robust and efficient experiments.

Section 1: Side Reactions in Organic Synthesis

Organic synthesis is a cornerstone of drug discovery and materials science, but it is often plagued by unwanted side reactions that can diminish yield and complicate purification.[1][2][3][4] This section addresses some of the most common challenges and provides strategies for their mitigation.

FAQ 1: My reaction is producing a complex mixture of unexpected side products. Where do I start troubleshooting?

When faced with a complex reaction mixture, a systematic approach is crucial.[5][6][7] The first step is to isolate and characterize the major side products using techniques like NMR, MS, and IR. Understanding the structure of these byproducts provides vital clues about the unintended reaction pathways that are occurring.

Troubleshooting Workflow for Unexpected Side Products:

G start Complex Mixture Observed isolate Isolate & Characterize Side Products (NMR, MS, IR) start->isolate propose Propose Mechanism for Side Product Formation isolate->propose modify Modify Reaction Conditions to Disfavor Side Reaction propose->modify reevaluate Re-evaluate Reagent Choice/Purity modify->reevaluate success Minimized Side Products & Improved Yield reevaluate->success

Causality Behind the Workflow:

  • Isolate and Characterize: Identifying the structures of side products is paramount. For instance, the presence of an N-acylurea byproduct strongly suggests a side reaction involving a carbodiimide coupling reagent.

  • Propose Mechanism: With the structures identified, you can deduce the likely mechanistic pathways leading to their formation. This allows for targeted intervention.

  • Modify Conditions: Temperature, concentration, solvent, and order of addition can all influence the relative rates of desired and undesired reactions.[8][9][10] For example, lowering the reaction temperature can often increase selectivity by favoring the reaction with the lower activation energy.[10]

  • Re-evaluate Reagents: The purity of your starting materials and reagents is critical.[7] Impurities can act as catalysts for side reactions or participate in them directly. Ensure solvents are anhydrous and reagents are of appropriate grade.

FAQ 2: I'm observing significant racemization in my stereoselective reaction. How can I minimize this?

Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a common problem in stereoselective synthesis, particularly when dealing with chiral centers prone to enolization.

Factor Contributing to Racemization Mechanism Minimization Strategy
High Temperature Provides sufficient energy to overcome the activation barrier for epimerization.Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C).[10][11]
Strong Bases Can deprotonate the chiral center, leading to a planar, achiral enolate intermediate.Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[11]
Prolonged Reaction Times Increases the opportunity for the product to racemize under the reaction conditions.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Solvent Effects Polar, protic solvents can facilitate proton exchange and promote racemization.Screen a variety of solvents, including non-polar and aprotic options.[11]

Protocol for Minimizing Racemization in a Base-Mediated Aldol Reaction:

  • Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.

  • Reaction Setup: Dissolve the ketone in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a sterically hindered base, such as lithium diisopropylamide (LDA), to the cooled ketone solution. Stir for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup and Analysis: Allow the reaction to warm to room temperature, perform an aqueous workup, and analyze the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.

Section 2: Mitigating Side Reactions in Biochemical and Immunoassays

Biochemical and immunoassays are powerful tools, but their accuracy can be compromised by various side reactions and interferences.[12][13][14][15] Understanding and controlling these factors is essential for generating reliable data.

FAQ 1: I'm seeing high background noise and non-specific binding in my ELISA. What are the likely causes and how can I fix it?

Non-specific binding (NSB) occurs when antibodies or other reagents bind to unintended sites on the microplate or to other proteins in the sample, leading to a high background signal and reduced assay sensitivity.[16][17][18][19][20]

Common Causes and Solutions for Non-Specific Binding:

Cause Explanation Solution
Inadequate Blocking Unoccupied sites on the microplate surface can bind assay reagents.Use an effective blocking buffer (e.g., BSA, casein, or a commercial blocker) and ensure sufficient incubation time.[17][20]
Hydrophobic Interactions Proteins can non-specifically adhere to the plastic surface of the microplate.Add a non-ionic surfactant (e.g., Tween-20) to the wash and antibody dilution buffers.[16][17]
Ionic Interactions Charged molecules can interact with the surface or other proteins.Increase the salt concentration of the buffers to disrupt these interactions.[16]
Cross-Reactivity The detection antibody may be binding to other molecules in the sample that are similar to the target analyte.Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies. Perform a cross-reactivity test.[12]

Troubleshooting Workflow for High Background in Immunoassays:

G start High Background Signal check_blocking Optimize Blocking Step (Agent, Concentration, Time) start->check_blocking add_surfactant Incorporate Surfactant (e.g., Tween-20) in Buffers check_blocking->add_surfactant increase_salt Increase Salt Concentration in Buffers add_surfactant->increase_salt check_antibody Evaluate Antibody Specificity/Cross-Reactivity increase_salt->check_antibody success Reduced Background & Improved Signal-to-Noise check_antibody->success

FAQ 2: My immunoassay is giving inconsistent or irreproducible results. What should I investigate?

Inconsistent results can stem from a variety of factors, from reagent preparation to equipment handling.[13] A logical investigation is key to identifying the source of the variability.

Key Areas to Investigate for Inconsistent Immunoassay Results:

  • Reagents:

    • Preparation: Was there any variability in the reconstitution of lyophilized reagents? Is the water quality sufficient?[13]

    • Storage: Have the reagents been stored at the correct temperature and protected from light? Have they undergone multiple freeze-thaw cycles?[15]

  • Equipment:

    • Pipetting: Are the pipettes calibrated and being used correctly? Inconsistent pipetting is a major source of error.[13]

    • Washer: Is the plate washer functioning correctly and are all wells being washed with equal efficiency?

    • Incubator/Reader: Is the temperature consistent across the plate during incubations? Is the plate reader calibrated?[13]

  • Technique:

    • Incubation Times: Are incubation times being strictly adhered to?

    • Plate Handling: Are plates being stacked during incubation, which can lead to temperature gradients?[13]

Section 3: Minimizing Off-Target Effects in Drug Development

A major challenge in drug development is minimizing off-target effects, where a drug interacts with unintended molecular targets, leading to adverse side effects.[21][22][23][24]

FAQ 1: What are the primary strategies for reducing off-target effects during drug design?

Minimizing off-target effects begins early in the drug discovery process and involves a combination of computational and experimental approaches.[21]

Strategies to Minimize Off-Target Effects:

  • Rational Drug Design: Utilize computational tools and structural biology to design drug candidates with high specificity for the intended target.[21] Analyzing the molecular structures of the target and potential off-targets can help in designing molecules that bind selectively.[21]

  • High-Throughput Screening (HTS): Screen large compound libraries against the target and a panel of known off-targets to identify selective hits early in the process.[21]

  • Genetic and Phenotypic Screening: Employ technologies like CRISPR-Cas9 or RNA interference to identify the potential off-target interactions of a drug candidate in cellular models.[21]

  • Dose Optimization: Use the lowest effective dose to minimize the chances of the drug binding to lower-affinity off-targets.[23]

Workflow for Off-Target Effect Mitigation:

G start Identify Lead Compound in_silico In Silico Off-Target Prediction start->in_silico in_vitro In Vitro Off-Target Profiling (e.g., Kinase Panel) in_silico->in_vitro cellular Cell-Based Phenotypic & Genetic Screening in_vitro->cellular in_vivo In Vivo Toxicity & Pharmacodynamic Studies cellular->in_vivo optimized Optimized Drug Candidate with Reduced Off-Target Profile in_vivo->optimized clinical Post-Marketing Surveillance optimized->clinical

Section 4: Side Reactions in Peptide Synthesis

Peptide synthesis, while a powerful technique, is susceptible to a number of side reactions that can lead to impurities and low yields.[25][26][27][28]

FAQ 1: I'm observing deletion sequences in my solid-phase peptide synthesis. What is causing this and how can I prevent it?

Deletion peptides are sequences that are missing one or more amino acids due to incomplete coupling or deprotection steps.[26]

Causes and Prevention of Deletion Peptides:

Cause Mechanism Prevention Strategy
Incomplete Coupling Steric hindrance or aggregation of the growing peptide chain can prevent the incoming amino acid from coupling efficiently.[25][26]Use a stronger coupling reagent, increase the excess of amino acid, or switch to a more suitable solvent like N-methylpyrrolidone (NMP).[25][26]
Incomplete Deprotection The Fmoc protecting group may not be completely removed, preventing the next amino acid from coupling.Increase the deprotection time or use a stronger base in the deprotection solution (e.g., DBU).[25]
Peptide Aggregation The peptide chain can fold and form intermolecular hydrogen bonds, making reactive sites inaccessible.[25]Use a resin with a lower substitution level, sonicate the reaction mixture, or perform the coupling at a higher temperature.[25]
FAQ 2: My peptide contains an Asp-Gly sequence and I'm seeing a major impurity. What is likely happening?

The Asp-Gly sequence is particularly prone to the formation of an aspartimide intermediate, especially under basic or acidic conditions.[25] This five-membered ring can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[25]

Minimizing Aspartimide Formation:

  • During Fmoc Deprotection: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[25]

  • Protecting Groups: Utilize protecting groups on the backbone amide of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), to sterically hinder the side reaction.[11]

References

Technical Support Center: Enhancing the Stability of 2-(4-Bromophenoxy)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Bromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with solutions of this compound, offering explanations and actionable solutions.

Issue 1: My solution of this compound has turned yellow and/or a precipitate has formed.

Possible Causes and Solutions:

  • Photodegradation: This is a primary cause of discoloration. Brominated aromatic compounds are known to be sensitive to light, particularly UV wavelengths.[1] The energy from light can cause the cleavage of the carbon-bromine bond, leading to debromination and the formation of colored degradation products.[1][2]

    • Immediate Action: Prepare fresh solutions and ensure they are protected from light. Use amber vials or wrap your containers in aluminum foil.[3]

    • Long-Term Strategy: Store stock solutions in the dark at recommended low temperatures (-20°C or -80°C).[3]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents in your solvent can lead to degradation. The propanoic acid side chain is a potential site for oxidative degradation.[3]

    • Immediate Action: Use high-purity, degassed solvents for your experiments. Avoid any potential sources of radical initiators in your experimental setup.

    • Long-Term Strategy: When preparing stock solutions, consider sparging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Low Solubility/Precipitation: this compound has limited solubility in water. Precipitation can occur if the concentration is too high for the solvent system, especially when an organic stock solution is diluted into an aqueous buffer.[3]

    • Immediate Action: Ensure the final concentration of the compound in your aqueous solution does not exceed its solubility limit. You may need to perform a solubility test to determine this limit in your specific buffer system.

    • Long-Term Strategy: When preparing aqueous solutions, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before slowly adding it to the aqueous buffer with vigorous stirring.[3] Keep the final percentage of the organic solvent low and consistent across experiments.

Issue 2: My biological assay results are inconsistent, showing a loss of activity over time.

Possible Causes and Solutions:

  • Degradation of the Active Compound: The concentration of the active this compound may be decreasing during the course of your experiment due to instability in the assay medium.

    • Immediate Action: Prepare fresh dilutions from a stock solution for each experiment. If your experiment is lengthy, it is advisable to run a parallel stability test of the compound in the assay medium under the same conditions (e.g., 37°C, CO₂). Analyze samples at different time points using HPLC to quantify the amount of remaining active compound.[4][5]

    • Long-Term Strategy: Optimize the pH of your assay buffer. For phenoxyalkanoic acids, a slightly acidic to neutral pH (around 5.0-7.0) is often optimal for stability, minimizing hydrolysis.[6]

  • Interaction with Media Components: Components in your cell culture or assay media could be reacting with the compound, leading to its degradation or a loss of activity.

    • Immediate Action: Review the composition of your media for any potentially reactive components.

    • Long-Term Strategy: Conduct a stability study of the compound directly in the complete assay medium to identify any potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to first dissolve the solid compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For long-term storage, stock solutions should be kept in amber vials at -20°C or -80°C to minimize degradation from light and temperature.[3] It is also good practice to avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways are:

  • Photodegradation: Primarily through the cleavage of the C-Br bond.[1]

  • Hydrolysis: The ether linkage can be susceptible to hydrolysis, especially at elevated temperatures and non-optimal pH.[3]

  • Oxidation: The propanoic acid side chain can be oxidized.[3]

Q3: How can I monitor the stability of my this compound solution?

A3: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[4][5][7] An appropriate HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.

Q4: What is a forced degradation study and why is it useful?

A4: A forced degradation study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to accelerate its degradation.[3] This helps to identify potential degradation products and establish the stability-indicating capability of your analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution
  • Prepare Stock Solution: Accurately weigh the desired amount of solid this compound. Dissolve the solid in a minimal volume of high-purity DMSO.

  • Prepare Buffer: Prepare your desired aqueous buffer and adjust the pH to a slightly acidic to neutral range (e.g., pH 6.0).

  • Dilution: While vigorously stirring the aqueous buffer, slowly add the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) and consistent across all experiments.

  • Storage: Immediately protect the working solution from light by using an amber vial or wrapping the container in aluminum foil. Use the solution fresh, or if temporary storage is needed, keep it at 2-8°C.

Protocol 2: Forced Degradation Study

This protocol is designed to understand the stability profile of this compound under various stress conditions.

  • Prepare Sample Solution: Prepare a solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Aliquot for Stress Conditions: Divide the solution into separate, appropriately labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60-80°C for several hours.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[3]

    • Thermal Degradation: Heat the solution at 60-80°C.

    • Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw an aliquot from each condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Factors Affecting Stability and Recommended Mitigation Strategies

Stability ConcernKey FactorsRecommended Mitigation Strategies
Photodegradation Light exposure (especially UV)Use amber vials or foil wrapping; store in the dark.[3]
Hydrolysis pH, TemperatureMaintain pH in the optimal range (e.g., 5.0-7.0); avoid high temperatures.[6]
Oxidation Dissolved oxygen, Oxidizing agentsUse high-purity, degassed solvents; avoid contact with oxidizing agents.
Precipitation Concentration, Solvent choiceDo not exceed solubility limits; use a co-solvent like DMSO for aqueous solutions.[3]

Visualizations

cluster_degradation Potential Degradation Pathways A This compound B Photodegradation (Light Exposure) A->B C Hydrolysis (Suboptimal pH, High Temp) A->C D Oxidation (e.g., H₂O₂) A->D Deg1 Debrominated Products B->Deg1 Deg2 Hydrolyzed Products (e.g., 4-Bromophenol) C->Deg2 Deg3 Oxidized Side-Chain Products D->Deg3

Caption: Key degradation pathways for this compound.

cluster_workflow Stability Testing Workflow Start Prepare Solution Stress Apply Stress Conditions (Light, Heat, pH, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify End Determine Stability Profile Quantify->End

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Selective Bromination of 2-Methyl-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective bromination of 2-methyl-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthesis.

Introduction

The selective bromination of 2-methyl-2-phenylpropanoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high regioselectivity, favoring the substitution at the desired position on the phenyl ring, while minimizing the formation of unwanted isomers and byproducts. This guide will focus on the electrophilic aromatic substitution pathway, as the benzylic position of the starting material is a quaternary carbon, precluding benzylic radical bromination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the selective bromination of 2-methyl-2-phenylpropanoic acid.

Issue 1: Low Yield of the Desired para-Bromo Isomer

Symptoms:

  • The final product contains a significant amount of unreacted starting material.

  • The overall isolated yield of the brominated product is below expectations.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The bromination reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the brominating agent.Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[1] Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time or temperature. For instance, reactions in an aqueous medium may require heating to 75-80°C.[1][2] Adjust Reagent Stoichiometry: Ensure at least one to two equivalents of bromine are used per equivalent of the substrate. Less than one equivalent will likely result in an incomplete reaction.[2][3]
Poor Solubility of Starting Material 2-methyl-2-phenylpropanoic acid has limited solubility in purely aqueous media, which can hinder the reaction rate.Consider a Co-solvent: While water is key for selectivity, adding a minimal amount of a miscible organic solvent can improve solubility. However, this may impact selectivity, so it should be optimized carefully. Use of a Phase Transfer Catalyst: In heterogeneous mixtures, a phase transfer catalyst can facilitate the reaction between the aqueous and organic phases.
Decomposition of Reagents The brominating agent can degrade over time or under certain conditions, leading to a lower effective concentration.Use Fresh Reagents: Always use freshly opened or properly stored brominating agents. Protect from Light: Bromine is light-sensitive and can decompose. Conduct the reaction in a flask protected from light.
Issue 2: Poor Regioselectivity (Presence of ortho and meta Isomers)

Symptoms:

  • NMR or GC-MS analysis of the product mixture shows significant peaks corresponding to 2-(ortho-bromophenyl)-2-methylpropanoic acid and/or 2-(meta-bromophenyl)-2-methylpropanoic acid.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Solvent System Traditional bromination in non-polar organic solvents like carbon tetrachloride with a Lewis acid catalyst (e.g., iron) is known to be non-selective, yielding a mixture of isomers.[2]Switch to an Aqueous Medium: Performing the bromination in water has been shown to surprisingly and significantly enhance the selectivity for the para-isomer.[2][3] This is a key innovation for this specific transformation.
Incorrect pH of the Reaction Medium The pH of the aqueous medium can influence the selectivity of the bromination.Control the pH: The reaction can be performed under acidic, neutral, or alkaline conditions. Neutral conditions (pH ~7), achieved by using an alkali solution like sodium bicarbonate or sodium carbonate, have been reported to yield a higher purity of the para-isomer (around 99%).[2][4]
Reaction Temperature Too High Extremely high temperatures can sometimes reduce the selectivity of electrophilic aromatic substitutions.Optimize Temperature: While heating may be necessary for a reasonable reaction rate, avoid excessive temperatures. A range of 75-80°C is a good starting point for aqueous reactions.[1][2]
Issue 3: Formation of Di-brominated Byproducts

Symptoms:

  • Mass spectrometry analysis indicates the presence of a product with a mass corresponding to the addition of two bromine atoms.

  • Over-bromination can be a common side reaction in benzylic brominations, but can also occur in electrophilic aromatic substitution.[5]

Possible Causes & Solutions:

Cause Explanation Recommended Action
Excess Brominating Agent Using a large excess of bromine can lead to a second bromination on the already substituted phenyl ring.Control Stoichiometry: Carefully control the amount of bromine used. A slight excess (1.05-1.2 equivalents) is often sufficient. Stepwise addition of the brominating agent can also help maintain a low concentration at any given time.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the starting material is consumed can increase the likelihood of di-bromination.Monitor and Quench: Closely monitor the reaction's progress. Once the starting material is consumed, promptly quench the reaction by adding a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining bromine.

Frequently Asked Questions (FAQs)

Q1: Why is benzylic bromination with N-Bromosuccinimide (NBS) not a suitable method for 2-methyl-2-phenylpropanoic acid?

A1: Benzylic bromination with NBS proceeds via a radical mechanism, which involves the abstraction of a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical.[6][7] In 2-methyl-2-phenylpropanoic acid, the benzylic carbon (the carbon atom directly attached to the phenyl ring) is a quaternary carbon, meaning it has no hydrogen atoms attached. Without a benzylic hydrogen to abstract, the radical chain reaction cannot be initiated at this position.

Q2: What is the proposed mechanism for the high para-selectivity in an aqueous medium?

A2: While the exact mechanism is a subject of ongoing study, the high para-selectivity in an aqueous medium is thought to be due to steric and electronic effects. The bulky tertiary carboxylic acid group sterically hinders the ortho positions. In an aqueous medium, the carboxylic acid group can be deprotonated, forming a carboxylate anion. This negatively charged group is a deactivating, ortho, para-director for electrophilic aromatic substitution. The combination of steric hindrance at the ortho positions and the electronic direction towards the para position leads to the high selectivity observed.

Q3: Can I use bromine directly, or are there safer alternatives?

A3: While elemental bromine is effective, it is highly corrosive and toxic. For electrophilic aromatic bromination, pyridinium tribromide is a solid, less hazardous alternative that can be used. However, for the specific substrate 2-methyl-2-phenylpropanoic acid, the patented method using bromine in water has shown excellent results in terms of selectivity.[2][3] When working with bromine, always use appropriate personal protective equipment and conduct the reaction in a well-ventilated fume hood.

Q4: How can I purify the final product if I have a mixture of isomers?

A4: Separating the ortho, meta, and para isomers of brominated 2-methyl-2-phenylpropanoic acid can be challenging due to their similar solubility properties.[2][3] If a mixture is obtained, recrystallization from a suitable solvent system, such as aqueous methanol, may be attempted.[3] In some cases, converting the carboxylic acids to their methyl esters can facilitate separation by distillation under reduced pressure, followed by hydrolysis back to the acid.[2][3]

Q5: What is the best way to monitor the reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. A suitable solvent system might be a mixture of ethyl acetate and hexane with a small amount of acetic acid. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[1]

Visualizing the Process

Workflow for Troubleshooting Poor Yield and Selectivity

Caption: A flowchart for troubleshooting common issues in the bromination of 2-methyl-2-phenylpropanoic acid.

Proposed Mechanism for Electrophilic Aromatic Bromination

ReactionMechanism Reactants 2-methyl-2-phenylpropanoic acid + Br2 PiAttack π-bond of phenyl ring attacks Br2 Reactants->PiAttack SigmaComplex Formation of resonance-stabilized sigma complex (arenium ion) PiAttack->SigmaComplex Deprotonation Base (e.g., H2O) removes proton from the ring SigmaComplex->Deprotonation Product 2-(4-bromophenyl)-2-methylpropanoic acid Deprotonation->Product

Caption: Simplified mechanism of electrophilic aromatic bromination on the phenyl ring.

References

Validation & Comparative

A Guide to the Structural Validation of 2-(4-Bromophenoxy)propanoic acid via NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For a compound such as 2-(4-Bromophenoxy)propanoic acid, a key intermediate in various synthetic pathways, rigorous structural validation is not merely a procedural step but a critical checkpoint. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural elucidation of this compound. We will explore the "why" behind experimental choices and present a self-validating system of analysis.

The Compound of Interest: this compound

This compound is an organic compound featuring a brominated aromatic ring linked via an ether bond to a propanoic acid moiety. Its synthesis can sometimes lead to isomeric impurities, making precise structural confirmation essential.[1][2]

The Analytical Gauntlet: A Multi-technique Approach

While numerous analytical techniques can provide pieces of the structural puzzle, a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry offers a comprehensive and confirmatory dataset. This guide will focus on these core techniques, while also considering the complementary role of methods like Fourier-transform infrared (FTIR) spectroscopy and elemental analysis.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound. This process is designed to be self-validating, where the results from each technique corroborate the others, leading to a single, unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_complementary Complementary Techniques cluster_validation Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA Data_Integration Data Integration & Interpretation H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration EA->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A comprehensive workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: Mapping the Protons

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is typically observed as a broad singlet.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpreting the ¹H NMR Spectrum of this compound

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~11-13Singlet (broad)1HCarboxylic acid proton (-COOH)
2~7.4-7.6Doublet2HAromatic protons ortho to the bromine
3~6.8-7.0Doublet2HAromatic protons ortho to the ether linkage
4~4.7-4.9Quartet1HMethine proton (-CH)
5~1.5-1.7Doublet3HMethyl protons (-CH₃)

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The aromatic region shows a classic AA'BB' system, characteristic of a para-substituted benzene ring. The quartet for the methine proton and the doublet for the methyl protons are indicative of the ethyl group fragment split by each other.

¹³C NMR: Unveiling the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation and instrument setup are similar to that of ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, where each unique carbon atom appears as a single line.

Interpreting the ¹³C NMR Spectrum of this compound

Chemical Shift (δ, ppm) Assignment
~170-175Carboxylic acid carbonyl carbon (-COOH)
~155-160Aromatic carbon attached to the ether oxygen
~130-135Aromatic carbons ortho to the bromine
~115-120Aromatic carbons ortho to the ether linkage
~110-115Aromatic carbon attached to the bromine
~70-75Methine carbon (-CH)
~15-20Methyl carbon (-CH₃)

The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a non-volatile compound like this, electrospray ionization (ESI) is a suitable technique.

  • Ionization: Ionize the sample using ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

Interpreting the Mass Spectrum of this compound

The molecular weight of this compound (C₉H₉BrO₃) is approximately 245.07 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • [M-H]⁻: In negative ion mode, a prominent peak should be observed at m/z ≈ 243 and 245.

  • Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Comparison with Alternatives: Ensuring Specificity

A crucial aspect of validation is to ensure that the observed data is unique to the target compound and not an impurity or isomer.

Potential Impurities

The synthesis of this compound could potentially yield isomeric byproducts, such as 2-(2-bromophenoxy)propanoic acid or 2-(3-bromophenoxy)propanoic acid.[1][2]

  • NMR: The aromatic region of the ¹H NMR spectrum would be distinctly different for these isomers. The ortho and meta isomers would exhibit more complex splitting patterns compared to the simple two-doublet pattern of the para isomer.

  • MS: While the isomers would have the same molecular weight, their fragmentation patterns might differ, although this is often less definitive than NMR.

Complementary Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. For this compound, one would expect to see:

    • A very broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.[3][4]

    • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.[3][4][5]

    • C-O stretching from the ether and carboxylic acid in the 1000-1300 cm⁻¹ region.[6]

    • C-H stretching from the aromatic and aliphatic portions around 2850-3100 cm⁻¹.[7]

  • Elemental Analysis: This technique determines the elemental composition of the compound. For C₉H₉BrO₃, the expected percentages are approximately: C, 44.11%; H, 3.70%; Br, 32.61%; O, 19.58%. Experimental values within ±0.4% of the theoretical values provide strong evidence for the molecular formula.[8][9][10]

Conclusion: A Triad of Confidence

The structural validation of this compound is most robustly achieved through the synergistic use of ¹H NMR, ¹³C NMR, and Mass Spectrometry. NMR provides the detailed architectural blueprint of the molecule, while MS confirms its molecular weight and key structural motifs through fragmentation. When further supported by complementary techniques like FTIR and elemental analysis, this multi-faceted approach provides an unshakeable foundation for the compound's identity and purity, a critical requirement for its application in research and development.

References

comparative study of different synthetic routes to 2-(4-Bromophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-(4-Bromophenoxy)propanoic Acid

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The objective is to equip researchers, chemists, and process development professionals with the critical data and procedural insights necessary to select the most suitable synthesis strategy based on specific laboratory or industrial requirements, such as yield, purity, scalability, and cost-effectiveness.

We will dissect three principal synthetic strategies:

  • The Classic Williamson Ether Synthesis , including a discussion on Phase-Transfer Catalysis (PTC) as a significant process enhancement.

  • The Copper-Catalyzed Ullmann Condensation , a powerful cross-coupling alternative.

  • Electrophilic Bromination , a direct approach starting from a non-halogenated precursor.

Each route is evaluated based on its chemical mechanism, procedural execution, and a critical analysis of its advantages and limitations, supported by experimental data and authoritative references.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is arguably the most traditional and widely adopted method for preparing ethers.[1] The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide to form the ether linkage.[1][2]

Principle and Mechanism

The synthesis involves two main steps:

  • Deprotonation of Phenol : 4-Bromophenol is treated with a suitable base (e.g., NaOH, KOH, K₂CO₃) to generate the more nucleophilic 4-bromophenoxide ion.

  • Nucleophilic Substitution : The resulting phenoxide attacks an ethyl 2-halopropanoate (typically the bromo or chloro derivative). This is a classic SN2 reaction, favoring less sterically hindered alkyl halides.[3]

  • Hydrolysis : The resulting ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

The choice of base and solvent is critical. Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenol.[4] The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

Experimental Protocol: Williamson Ether Synthesis followed by Hydrolysis

Step 1: Synthesis of Ethyl 2-(4-Bromophenoxy)propanoate

  • To a solution of 4-bromophenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq). Stir the mixture at room temperature until the phenol is completely dissolved, forming the sodium 4-bromophenoxide.[5]

  • To this solution, add ethyl 2-bromopropionate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 78-80°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-(4-bromophenoxy)propanoate in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.[5]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold 6M HCl until the pH is ~2.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Ether Formation (SN2) cluster_step2 Step 2: Hydrolysis A 4-Bromophenol C Sodium 4-Bromophenoxide A->C Deprotonation B Base (e.g., NaOH) in Ethanol B->A E Ethyl 2-(4-Bromophenoxy)propanoate C->E SN2 Attack D Ethyl 2-Bromopropionate D->E H Final Product: This compound E->H Saponification F Base (NaOH) & Heat F->E G Acidification (HCl) H->G Workup

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Enhancement with Phase-Transfer Catalysis (PTC)

A significant drawback of the traditional Williamson synthesis is the need for anhydrous conditions or the use of a single-phase solvent system. Phase-Transfer Catalysis (PTC) elegantly circumvents this by using a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to shuttle the phenoxide anion from the aqueous phase (where it is formed with NaOH) into the organic phase containing the alkyl halide.[6]

Advantages of PTC:

  • Eliminates the need for expensive, anhydrous polar aprotic solvents.

  • Often allows for lower reaction temperatures and shorter reaction times.[7]

  • Simplifies the workup procedure.

In a PTC setup, 4-bromophenol, aqueous NaOH, the organic solvent (e.g., toluene), and ethyl 2-bromopropionate are mixed with a catalytic amount of TBAB. The Q⁺ (quaternary ammonium cation) pairs with the bromophenoxide anion, forming a lipophilic ion pair [Q⁺ ArO⁻] that migrates into the organic phase to react.[8]

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction used to form carbon-oxygen bonds, particularly for aryl ethers.[9] This method is especially useful when the SN2 pathway of the Williamson synthesis is inefficient, for example, with sterically hindered reactants.

Principle and Mechanism

The modern Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol (or phenol) in the presence of a copper catalyst, a base, and often a ligand. The mechanism is believed to involve the formation of a copper(I) alkoxide or phenoxide species.[10] This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[11]

Traditional Ullmann conditions were harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[9][12] Modern protocols utilize soluble copper(I) salts (e.g., CuI) with ligands (such as phenanthroline or diamines) that facilitate the catalytic cycle under much milder conditions.[12]

Experimental Protocol: Ullmann Condensation
  • To a sealable reaction vessel, add 4-bromophenol (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), copper(I) iodide (CuI) (0.1 eq), and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add ethyl 2-bromopropanoate (1.0 eq) and dioxane as the solvent.

  • Seal the vessel and heat the mixture to 110 °C for 12-24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude ester is then hydrolyzed to the target acid using the same procedure described in Route 1 (Step 2).

Workflow Diagram: Ullmann Condensation

Ullmann_Condensation cluster_step1 Step 1: C-O Coupling cluster_step2 Step 2: Hydrolysis A 4-Bromophenol D Ethyl 2-(4-Bromophenoxy)propanoate A->D Coupling B Ethyl 2-Bromopropanoate B->D C Cu(I) Catalyst + Ligand (DMEDA) + Base (K3PO4) C->A G Final Product: This compound D->G Saponification E Base (NaOH) & Heat E->D F Acidification (HCl) G->F Workup

Caption: Workflow for the Ullmann Condensation route to this compound.

Route 3: Electrophilic Bromination

This strategy involves synthesizing the phenoxypropanoic acid core first and then introducing the bromine atom onto the aromatic ring via electrophilic aromatic substitution. The success of this route hinges on achieving high regioselectivity for the para-position.

Principle and Mechanism

The ether group (-OR) on the benzene ring is an ortho-, para-directing and activating group. Direct bromination of 2-phenoxypropanoic acid with a brominating agent (e.g., Br₂ or N-Bromosuccinimide) will yield a mixture of ortho- and para-isomers. The steric bulk of the propanoic acid side chain can favor para-substitution. The reaction is typically carried out in a suitable solvent, and conditions can be tuned to optimize the yield of the desired 4-bromo isomer. A patent for a similar structure, 2-(4-bromophenyl)-2-methylpropanoic acid, describes performing the bromination in an aqueous medium to achieve high selectivity.[13][14]

Experimental Protocol: Electrophilic Bromination
  • Synthesize the precursor, 2-phenoxypropanoic acid, via Williamson synthesis from phenol and ethyl 2-bromopropanoate, followed by hydrolysis (as described in Route 1, but starting with phenol instead of 4-bromophenol).

  • Dissolve 2-phenoxypropanoic acid (1.0 eq) in water.

  • Add sodium carbonate solution dropwise until the pH is neutral (~7).

  • Slowly add liquid bromine (1.0-1.1 eq) dropwise while maintaining the neutral pH by the concurrent addition of sodium carbonate solution.[15]

  • Stir the reaction mixture at room temperature until GC or TLC analysis shows complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~2 with 5N HCl.

  • Extract the aqueous solution with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to dryness to yield the crude product.[15] Further purification can be achieved by recrystallization.

Workflow Diagram: Electrophilic Bromination

Bromination_Route cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A Phenol + Ethyl 2-Bromopropanoate B 2-Phenoxypropanoic acid A->B Williamson Ether Synthesis & Hydrolysis E Final Product: This compound B->E Electrophilic Aromatic Substitution C Bromine (Br2) in H2O, pH 7 C->B D Acidification (HCl) E->D Workup

Caption: Workflow for the Electrophilic Bromination route.

Comparative Analysis

ParameterWilliamson Ether SynthesisUllmann CondensationElectrophilic Bromination
Starting Materials 4-Bromophenol, Ethyl 2-halopropanoate4-Bromophenol, Ethyl 2-halopropanoatePhenol, Ethyl 2-halopropanoate, Bromine
Key Reagents Strong Base (NaOH, KOH)Cu(I) salt, Ligand, Base (K₃PO₄)Bromine, Base (Na₂CO₃)
Typical Conditions Reflux in Ethanol (or PTC)110 °C in DioxaneRoom Temperature in Water
Reaction Time 5-9 hours (total)14-28 hours (total)4-8 hours (total)
Yield Generally Good to High (75-90%)Moderate to Good (60-85%)Good (80-95%), selectivity-dependent
Scalability Excellent, well-established industrially.Moderate, catalyst cost/removal can be an issue.Good, but handling bromine at scale requires care.
Cost & Availability Reagents are common and inexpensive.Copper catalysts and ligands add cost.Bromine is inexpensive but hazardous.
Key Advantages Simple, reliable, high yield, low cost. PTC variant is very efficient.Tolerant of more sterically hindered substrates.Milder reaction conditions for the key step.
Key Disadvantages Can have side reactions (elimination).[5] Requires ester hydrolysis step.Higher cost, catalyst toxicity, longer reaction times, ligand sensitivity.Potential for isomer formation (ortho-bromo), requires an extra synthesis step for the precursor.

Conclusion and Recommendations

For the synthesis of this compound, the Williamson Ether Synthesis, particularly when enhanced with Phase-Transfer Catalysis (PTC), stands out as the most practical and efficient method for both laboratory and industrial scales. This route utilizes inexpensive and readily available starting materials, follows a robust and well-understood mechanism, and consistently provides high yields. The PTC modification further enhances its appeal by allowing for milder conditions and simpler operations.

The Ullmann Condensation serves as a viable, albeit more expensive and complex, alternative. It should be considered primarily in cases where the SN2 pathway is disfavored, which is not the case for this specific target molecule. The higher cost of the catalyst and ligands, coupled with longer reaction times and potential issues with heavy metal contamination, makes it less attractive for large-scale production.

The Electrophilic Bromination route is an interesting academic alternative that operates under mild conditions for the bromination step. However, its overall efficiency is hampered by the need to first synthesize the 2-phenoxypropanoic acid precursor and the inherent risk of forming the undesired ortho-bromo isomer, which would necessitate a challenging purification step. The handling of elemental bromine also presents safety concerns that must be carefully managed.

Therefore, for researchers and drug development professionals seeking a reliable, cost-effective, and scalable synthesis of this compound, the Williamson Ether Synthesis is the recommended primary choice.

References

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Aryloxypropanoic Acids: A Comparative Analysis of Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chirality in 2-Aryloxypropanoic Acids

In the realms of pharmaceutical and agrochemical development, the stereochemistry of a molecule is of paramount importance. For the class of 2-aryloxypropanoic acids, which includes compounds like the herbicide Mecoprop and precursors to drugs such as Lofexidine, the biological activity is often enantiomer-specific.[1] For instance, only the (R)-(+)-enantiomer of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) exhibits herbicidal properties.[1] This necessitates the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution.

This guide provides a comprehensive comparison of common chiral resolving agents for the resolution of 2-aryloxypropanoic acids, with a focus on classical diastereomeric salt formation. While 2-(4-Bromophenoxy)propanoic acid is a member of this class, there is a notable lack of published data on its use as a resolving agent. Therefore, this guide will focus on the resolution of 2-aryloxypropanoic acids and related compounds, providing researchers, scientists, and drug development professionals with a practical framework for selecting an appropriate resolving agent and optimizing the resolution process.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for industrial-scale chiral resolution is the formation of diastereomeric salts. This technique leverages the fact that while enantiomers possess identical physical properties, diastereomers do not. The process involves reacting a racemic acid, such as a 2-aryloxypropanoic acid, with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be recovered from the purified diastereomeric salt.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Enantiomer Liberation racemic_acid Racemic 2-Aryloxypropanoic Acid (R-acid and S-acid) salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation resolving_agent Enantiopure Chiral Base (e.g., S-base) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-acid•S-base and S-acid•S-base) salt_formation->diastereomeric_salts crystallization Cooling & Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., R-acid•S-base) (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (e.g., S-acid•S-base) (in Mother Liquor) crystallization->more_soluble liberation Acid/Base Treatment less_soluble->liberation pure_enantiomer Pure Enantiomer (R-acid) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent (S-base) liberation->recovered_agent

A generalized workflow for chiral resolution via diastereomeric salt formation.

Comparative Analysis of Common Chiral Resolving Agents

The success of a chiral resolution is highly dependent on the choice of the resolving agent. An ideal resolving agent should form well-defined crystalline salts with one of the enantiomers, leading to efficient separation with high yield and enantiomeric excess (e.e.). Below is a comparison of commonly used chiral bases for the resolution of acidic compounds like 2-aryloxypropanoic acids.

Chiral Amines: The Workhorses of Resolution

Chiral amines are the most widely used resolving agents for acidic racemates. Their basicity allows for the formation of salts with carboxylic acids, and their structural diversity provides a range of steric and electronic interactions that can lead to effective chiral recognition.

  • (R)-(+)- and (S)-(-)-1-Phenylethylamine: This is often the first choice for the resolution of chiral acids due to its commercial availability, relatively low cost, and proven efficacy in resolving a wide range of acidic compounds. The aromatic ring can participate in π-π stacking interactions within the crystal lattice, which can contribute to the stability and differential solubility of the diastereomeric salts.

  • Brucine and Strychnine: These naturally occurring alkaloids are historically significant and effective resolving agents. Their rigid, complex structures can provide excellent chiral recognition. However, their high toxicity is a significant drawback, limiting their use in pharmaceutical applications.

  • Other Chiral Amines: A variety of other chiral amines, such as ephedrine and its derivatives, are also employed. The choice of amine is often determined through empirical screening to find the optimal match for the specific racemic acid.

Tartaric Acid Derivatives (for resolution of bases)

While this guide focuses on resolving acidic 2-aryloxypropanoic acids with chiral bases, it is important to note that tartaric acid and its derivatives are premier resolving agents for racemic bases. Their di-carboxylic acid functionality and chiral hydroxyl groups allow for the formation of diastereomeric salts with a wide variety of amines.

Performance Data: A Survey of the Literature

Direct comparative studies of different resolving agents for a single 2-aryloxypropanoic acid are scarce in the literature. However, by examining the resolution of structurally similar compounds, we can infer the potential efficacy of these agents.

Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
p-Chloromandelic Acid(R)-phenylethylamineEthanol/WaterHigh (not specified)>99[2]
2-Phenylpropionic Acid(S)-(-)-α-phenylethylamineMethanolNot specifiedHigh (not specified)[3]
DL-Leucine(+)-di-1,4-toluoyl-D-tartaric acidWater/EthanolNot specified91.20 (D-Leu)[4]
2-(p-chloro-o-methylphenoxy)propanoic acidKinetic Resolution with (+)-BTMNot applicable4688[1]

Note: The data in this table is compiled from various sources and may not represent fully optimized conditions. The efficiency of a resolution is highly dependent on the specific substrate, resolving agent, solvent, and crystallization conditions.

Experimental Protocol: A Step-by-Step Guide to Chiral Resolution of a 2-Aryloxypropanoic Acid

This protocol provides a general procedure for the chiral resolution of a racemic 2-aryloxypropanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials:

  • Racemic 2-aryloxypropanoic acid

  • (R)-(+)-1-Phenylethylamine (enantiomerically pure)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Filter paper and vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of the racemic 2-aryloxypropanoic acid in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve a stoichiometric equivalent of (R)-(+)-1-phenylethylamine in 50 mL of methanol.

    • Slowly add the amine solution to the acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For optimal crystallization, it is advisable to let the solution stand undisturbed for several hours or overnight.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a low temperature.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2). This will protonate the amine and liberate the free carboxylic acid.

    • Extract the aqueous solution with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with a small amount of brine.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched 2-aryloxypropanoic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

Conclusion and Future Perspectives

The chiral resolution of 2-aryloxypropanoic acids is a critical step in the production of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. While a variety of chiral resolving agents are available, chiral amines, particularly 1-phenylethylamine, remain a popular choice due to their effectiveness and accessibility.

The selection of an optimal resolving agent and the right crystallization conditions are paramount for a successful resolution. As this guide has highlighted, a systematic screening approach is often necessary to identify the most efficient system for a given racemic compound. Future advancements in this field may involve the development of novel resolving agents with enhanced chiral recognition capabilities and the application of high-throughput screening methods to accelerate the optimization of resolution processes.

References

A Senior Application Scientist's Guide to Analytical Standards for 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Chromatographic Methodologies for Quality Control

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials and intermediates are paramount. This guide provides a comprehensive technical overview of the analytical standards for 2-(4-Bromophenoxy)propanoic acid, a key building block in organic synthesis. We will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into the causality behind experimental choices and providing self-validating protocols.

The Critical Role of Analytical Standards

Analytical standards are the bedrock of accurate and reproducible scientific data.[1] In the context of pharmaceutical development, well-characterized reference materials are essential for:

  • Purity Assessment: Quantifying the analyte of interest and identifying any impurities.[2]

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[3]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and ICH.[2]

This compound (C₉H₉BrO₃, MW: 245.07 g/mol ) is a carboxylic acid derivative whose purity is crucial for the successful synthesis of downstream products.[4][5]

A Comparative Analysis of Analytical Techniques: HPLC vs. GC

The two most powerful and prevalent chromatographic techniques for the analysis of organic compounds are HPLC and GC. The choice between them hinges on the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[6][7][8]

Gas Chromatography (GC) , on the other hand, is best suited for volatile and thermally stable compounds.[6][7][8] Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable ester.[9]

The following table provides a comparative overview of HPLC and GC for the analysis of this compound:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Sample Volatility Not required; suitable for non-volatile compounds.Required; suitable for volatile or semi-volatile compounds.
Thermal Stability Not required; analysis is typically at or near room temperature.Required; high temperatures are used in the injector and column.
Derivatization Generally not required for this compound.Required to increase volatility and thermal stability.
Speed Generally slower run times (10-60 minutes).[7]Generally faster run times (minutes to seconds).[7]
Resolution Excellent, especially with modern UHPLC systems.Very high, with sharp peaks.[6]
Sensitivity High, dependent on the detector used (e.g., UV, MS).Very high, especially with sensitive detectors like FID and MS.
Cost Higher initial investment and solvent costs.[7]Lower initial investment and operational costs.[7]
Visualizing the Analytical Workflows

The following diagrams illustrate the typical workflows for HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Standard/ Sample B Dissolve in Diluent A->B C Filter B->C F Injector C->F D Mobile Phase E Pump D->E E->F G Column F->G H Detector (e.g., UV-Vis) G->H I Data Acquisition H->I J Chromatogram Integration I->J K Quantification J->K L Report K->L

A typical workflow for HPLC analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_analysis Data Analysis A Weigh Standard/ Sample B Add Derivatizing Agent A->B C Heat B->C D Dilute in Solvent C->D F Injector D->F E Carrier Gas E->F G Column F->G H Detector (e.g., FID, MS) G->H I Data Acquisition H->I J Chromatogram Integration I->J K Quantification J->K L Report K->L

A typical workflow for GC analysis including a derivatization step.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method validation according to ICH guidelines is essential before use in a regulated environment.[10][11][12]

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This method is based on a validated approach for the analysis of similar bromophenolic compounds and is suitable for both assay and impurity profiling.[10][13]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-22 min: Linear gradient to 95% A, 5% B

      • 22-25 min: Hold at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • System Suitability:

    • Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • The theoretical plates for the this compound peak should be not less than 2000.

Protocol 2: Gas Chromatography (GC) Method with Derivatization

This protocol describes a general approach for the analysis of carboxylic acids by GC, involving a derivatization step to form a methyl ester.[14][15][16]

  • Instrumentation:

    • GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 270 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Derivatization and Sample Preparation:

    • Standard and Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a vial.

    • Derivatization: Add 1 mL of a derivatizing agent (e.g., 14% Boron trifluoride in methanol). Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex for 1 minute and allow the layers to separate.

    • Analysis: Transfer the upper hexane layer to an autosampler vial for GC analysis.

  • System Suitability:

    • Inject the derivatized standard solution five times. The RSD of the peak area for the derivatized this compound should be not more than 5.0%.

Data Interpretation and Purity Assessment

Potential Impurities

The purity of this compound is influenced by the starting materials and the synthesis process. Potential impurities may include:

ImpurityPotential Source
4-BromophenolUnreacted starting material
2-Bromopropanoic acidUnreacted starting material
2-(2-Bromophenoxy)propanoic acidIsomeric impurity from the starting phenol
2-(3-Bromophenoxy)propanoic acidIsomeric impurity from the starting phenol
1,4-Bis(1-carboxyethoxy)benzeneDi-alkylation of hydroquinone impurity in 4-bromophenol
Unidentified related substancesByproducts of the synthesis
The Role of Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is a standard of the highest quality, for which the property values have been certified by a technically valid procedure, and is accompanied by a certificate.[17][18] The use of CRMs provides traceability to national or international standards, ensuring the accuracy and comparability of analytical results.

Below is an example of what a Certificate of Analysis for a this compound analytical standard might contain.

ParameterSpecification
Product Name This compound
CAS Number 32019-08-2[19]
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07
Certified Purity (Assay) 99.8% (by HPLC)
Uncertainty ± 0.1%
Method of Analysis HPLC-UV
Identification Conforms to ¹H-NMR, ¹³C-NMR, and Mass Spectrometry
Appearance White to off-white solid
Solubility Soluble in methanol and acetonitrile
Storage Conditions Store at 2-8 °C, protected from light
Expiry Date December 2028

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • HPLC is the recommended technique for routine quality control, including assay and impurity profiling. It is robust, reliable, and does not require a derivatization step, simplifying sample preparation and reducing potential sources of error.

  • GC-FID or GC-MS can be a valuable orthogonal technique , particularly for the identification and quantification of volatile impurities and for confirmatory analysis. The requirement for derivatization, however, makes it less suitable for high-throughput screening.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, the available instrumentation, and the regulatory context. A thorough validation of the chosen method is crucial to ensure the generation of accurate and reliable data, which is the cornerstone of quality in scientific research and drug development.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in organic synthesis, particularly within the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] The judicious selection of a catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall process economy. This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki-Miyaura reaction, moving beyond a mere catalog of options to explain the fundamental principles that govern their efficacy. The experimental data presented herein is contextualized with mechanistic insights to empower researchers to make informed decisions for their specific synthetic challenges.

The Crucial Role of the Catalyst: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium or nickel catalyst.[1][3] Understanding this cycle is fundamental to appreciating the nuances of catalyst performance. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of each step is profoundly influenced by the nature of the catalyst, specifically the metal center and its associated ligands.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Reductive_Elimination Reductive Elimination Pd(0)L2->Reductive_Elimination Oxidative_Addition Oxidative Addition Oxidative_Addition->Pd(0)L2 Ar-Pd(II)-X(L2) Aryl-Palladium(II) Complex Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L2)->Oxidative_Addition R-X Transmetalation Transmetalation Transmetalation->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Diaryl-Palladium(II) Complex Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L2)->Transmetalation Ar'-B(OR)₂ Reductive_Elimination->Ar-Pd(II)-Ar'(L2) Ar-Ar' Biaryl Product Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction's success, particularly when dealing with challenging substrates such as sterically hindered aryl halides or less reactive aryl chlorides. Below is a comparative analysis of various palladium-based catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction.

Performance Metrics of Common Palladium Catalysts
Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710033194

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

Interpreting the Data: The "Why" Behind the Performance

The data above reveals significant disparities in catalyst performance. These differences are not arbitrary; they are a direct consequence of the catalyst's structure and its interaction with the reactants.

  • The Power of Ligands: The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly effective for coupling challenging substrates.[5][6] The steric bulk of these ligands promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[6] Their electron-donating nature increases the electron density on the palladium center, facilitating the cleavage of the aryl-halide bond.[1]

  • N-Heterocyclic Carbenes (NHCs) as Robust Ligands: NHC-ligated palladium complexes, such as [Pd(IPr)(allyl)Cl], offer a stable and highly active catalytic system. The strong σ-donating ability of NHC ligands creates a robust Pd-C bond, leading to thermally stable catalysts that can resist decomposition pathways.[1]

  • Palladacycles: The Pinnacle of Activity: Palladacycles exhibit exceptional turnover numbers (TON) and turnover frequencies (TOF), making them ideal for industrial applications where catalyst loading is a critical cost factor.[7] These pre-catalysts are typically highly stable and can be activated under the reaction conditions to generate the active Pd(0) species with great efficiency.

  • Heterogeneous Catalysts: A Green Alternative? Heterogeneous catalysts like palladium on carbon (Pd/C) offer the significant advantage of easy separation and recyclability. However, their catalytic activity in terms of TON and TOF is often lower than their homogeneous counterparts for this specific transformation. The accessibility of the catalytic sites on the solid support can be a limiting factor.

The Rise of Nickel: An Economical and Effective Alternative

While palladium has long dominated the field, nickel catalysis has emerged as a cost-effective and powerful alternative.[8][9] Nickel is more earth-abundant and significantly cheaper than palladium. Mechanistically, nickel catalysts can exhibit different reactivity patterns compared to palladium, sometimes offering complementary selectivity.[10][11] Studies have shown that for certain substrates, particularly challenging aryl chlorides, nickel catalysts can outperform palladium systems.[9] However, nickel catalysts can be more sensitive to air and moisture, and their catalytic cycles can be more complex, sometimes involving Ni(I) and Ni(III) intermediates.[12][13]

Experimental Protocols: A Practical Guide

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a detailed, step-by-step methodology for conducting a comparative catalyst study for the Suzuki-Miyaura reaction.

General Procedure for Catalyst Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

This protocol is designed for the systematic evaluation of different catalyst systems under consistent reaction conditions.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or pre-formed catalyst

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Internal standard (e.g., dodecane) for GC analysis

  • Schlenk tubes or reaction vials

  • Magnetic stirrer and heating block

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup 1. Assemble and dry reaction vessel under inert atmosphere Reagents 2. Add catalyst, ligand, base, and phenylboronic acid Setup->Reagents Solvent 3. Add anhydrous solvent and 4-chlorotoluene Reagents->Solvent Stir 4. Stir and heat the reaction mixture for the specified time Solvent->Stir Quench 5. Cool the reaction and quench with water Stir->Quench Extract 6. Extract with an organic solvent Quench->Extract Analyze 7. Analyze by GC to determine yield Extract->Analyze

Caption: A generalized workflow for catalyst screening in the Suzuki-Miyaura reaction.

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source, ligand (if applicable), and base to a dry reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add phenylboronic acid, followed by the anhydrous solvent.

  • Initiation: Add 4-chlorotoluene to the reaction mixture.

  • Reaction: Seal the vial and place it in a preheated heating block at the desired temperature. Stir the reaction for the specified amount of time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analysis: Analyze the crude product by Gas Chromatography (GC) using an internal standard to determine the yield.

Conclusion: A Framework for Rational Catalyst Selection

The selection of a catalyst for the Suzuki-Miyaura cross-coupling is a multifaceted decision that extends beyond simply achieving a high yield. A thorough understanding of the catalytic cycle, the role of ligands, and the comparative performance of different metal systems provides a rational framework for this choice. For routine couplings of activated substrates, a simple Pd/C catalyst might suffice, offering ease of use and recyclability. For more challenging transformations involving deactivated aryl chlorides or sterically demanding substrates, high-performance homogeneous systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often necessary. In the context of large-scale synthesis, the exceptional activity of palladacycles or the economic advantage of nickel-based catalysts become compelling factors. This guide serves as a starting point for researchers to navigate the diverse landscape of Suzuki-Miyaura catalysts and to design more efficient and robust synthetic methodologies.

References

A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates

2-(4-Bromophenoxy)propanoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, the purity of this compound is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[1][2] This guide provides an in-depth analysis of the common impurities found in commercial this compound and presents a comparative study of the analytical methodologies best suited for their detection, quantification, and characterization.

Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind the selection of each analytical technique. We will explore the orthogonal capabilities of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and the definitive structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the Impurity Landscape: From Synthesis to Degradation

A thorough analysis begins with understanding the potential sources of impurities. For this compound, these can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.

A plausible and common synthetic route for analogous phenoxypropanoic acids is the Williamson ether synthesis .[2][3][4] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In the context of our target molecule, this would likely involve the reaction of 4-bromophenol with a 2-halopropanoate ester, followed by hydrolysis.

cluster_synthesis Plausible Williamson Ether Synthesis Route 4-Bromophenol 4-Bromophenol Intermediate_Ester Intermediate Ester 4-Bromophenol->Intermediate_Ester Williamson Ether Synthesis Base Base Base->Intermediate_Ester 2-Halopropanoate_Ester 2-Halopropanoate_Ester 2-Halopropanoate_Ester->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Caption: Plausible synthesis of this compound.

This synthetic pathway can introduce several predictable impurities:

  • Unreacted Starting Materials: Residual 4-bromophenol and 2-halopropanoic acid.

  • Isomeric Impurities: If the bromination of a precursor phenylpropanoic acid is not perfectly regioselective, ortho- and meta-isomers (2-(2-bromophenoxy)propanoic acid and 2-(3-bromophenoxy)propanoic acid) can be formed.[5][6]

  • C-Alkylation Products: As phenoxides are ambident nucleophiles, alkylation can occur on the aromatic ring as well as on the oxygen, leading to the formation of carbon-carbon bonds.[2]

  • Elimination Byproducts: The base-catalyzed elimination of the alkylating agent can occur as a competing side reaction.[2][3]

Degradation products can also be present, typically formed through:

  • Hydrolysis: Cleavage of the ether bond under acidic or basic conditions.

  • Oxidation: Oxidative degradation of the molecule, potentially at the ether linkage or the aromatic ring.

Comparative Analytical Methodologies

No single analytical technique is sufficient for a comprehensive impurity profile. A multi-faceted approach, employing orthogonal methods, is essential for robust characterization.

Analytical Technique Primary Application Strengths Limitations
HPLC-UV Quantification of known and unknown impurities. Stability-indicating assays.High precision and accuracy for quantification. Robust and widely available. Can separate a wide range of non-volatile compounds.[7]Requires chromophores for UV detection. Structural identification is limited.
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents, certain starting materials).Excellent separation efficiency for volatile compounds. High sensitivity and specificity with MS detection.[7]Requires derivatization for non-volatile analytes like carboxylic acids, adding complexity.[8][9]
LC-MS Identification and quantification of trace-level impurities.High sensitivity and selectivity. Provides molecular weight information for impurity identification.Matrix effects can influence ionization. Quantification can be less precise than HPLC-UV without isotope-labeled standards.
NMR Spectroscopy Unambiguous structural elucidation of unknown impurities.Provides detailed structural information, including connectivity and stereochemistry.[8]Lower sensitivity compared to chromatographic techniques. Requires higher concentrations of isolated impurities.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Quantification

This protocol is designed to separate the main component, this compound, from its potential process-related and degradation impurities. The choice of a reversed-phase C18 column is based on its versatility for separating moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, ensures good peak shape for the carboxylic acid and provides the necessary resolution.[10]

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1100 or equivalent with DAD/UV detector
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05% TFA in Water
Mobile Phase B 0.05% TFA in Acetonitrile
Gradient 0-2 min: 20% B; 2-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Perform forced degradation studies (see Protocol 3) to demonstrate that the method can separate the main peak from all degradation products and potential impurities.

  • Linearity: Prepare a series of solutions of the main compound and any available impurity standards over a range of concentrations (e.g., LOQ to 150% of the specification limit). Plot peak area against concentration and determine the correlation coefficient (should be >0.999).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Accuracy: Perform recovery studies by spiking a placebo or a known pure sample with known amounts of impurities at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Sample Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Quantify Quantify Impurities Detect->Quantify

Caption: HPLC analysis workflow for this compound.

Protocol 2: GC-MS Analysis of Volatile Impurities (with Derivatization)

Direct GC-MS analysis of this compound is not feasible due to its low volatility and the potential for thermal degradation in the injector port. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for this purpose.[3]

Instrumentation and Conditions:

Parameter Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Ion Source Electron Ionization (EI), 70 eV
MS Quadrupole Temp 150 °C
Scan Range 50-550 m/z

Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Rationale for Derivatization:

The silylation reaction replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This significantly increases the volatility of the analyte, allowing it to be vaporized and passed through the GC column without decomposition. The resulting TMS ester is also more thermally stable.

Sample Sample Derivatize Derivatize with BSTFA/Pyridine Sample->Derivatize Heat Heat (70°C, 30 min) Derivatize->Heat Inject_GC Inject into GC-MS Heat->Inject_GC Separate_GC Separation on HP-5ms Column Inject_GC->Separate_GC Detect_MS Mass Spectrometry Detection Separate_GC->Detect_MS Identify Identify Impurities via Mass Spectra Detect_MS->Identify

Caption: GC-MS analysis workflow with derivatization.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method and to identify potential degradation products that may form under various stress conditions.[11][12]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (254 nm) and visible light for an extended period.

After exposure to each stress condition, prepare the samples as described in the HPLC protocol and analyze. Compare the chromatograms to an unstressed sample to identify any new peaks, which represent degradation products.

Structural Elucidation by NMR Spectroscopy

When an unknown impurity is detected at a significant level (as defined by ICH guidelines), its structure must be elucidated. NMR spectroscopy is the most powerful tool for this purpose.[8]

Expected ¹H and ¹³C NMR Spectral Features of this compound:

  • ¹H NMR:

    • A doublet in the aromatic region (around 7.4 ppm) and another doublet (around 6.9 ppm) corresponding to the protons on the brominated phenyl ring.

    • A quartet in the aliphatic region (around 4.7 ppm) for the methine proton (-CH).

    • A doublet (around 1.6 ppm) for the methyl protons (-CH₃).

    • A broad singlet for the carboxylic acid proton (-COOH), which may be concentration-dependent and exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid (around 175 ppm).

    • Signals in the aromatic region for the carbons of the phenyl ring, with the carbon attached to the bromine showing a characteristic shift.

    • A signal for the methine carbon (around 70 ppm).

    • A signal for the methyl carbon (around 18 ppm).

By comparing the NMR spectra of the isolated impurity with that of the parent compound and by employing 2D NMR techniques (such as COSY, HSQC, and HMBC), the structure of the unknown impurity can be determined.

Conclusion: A Holistic Approach to Impurity Analysis

The analysis of impurities in this compound requires a strategic and multi-faceted approach. A validated, stability-indicating HPLC method serves as the cornerstone for quantification and routine quality control. GC-MS, with appropriate derivatization, provides a valuable orthogonal technique for the analysis of volatile impurities and can be used to confirm the absence of certain starting materials. When unknown impurities are detected, their isolation and subsequent structural elucidation by NMR spectroscopy are essential.

By integrating these techniques within a framework of sound scientific principles and regulatory awareness, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity of analytical data is paramount. Every decision, from preclinical toxicokinetics to pivotal clinical trials, rests on the assurance that the methods used to quantify analytes in biological matrices are reliable, reproducible, and accurate. When analytical workloads are transferred between laboratories, or when different methods are used across a program, a critical process known as cross-validation becomes the bedrock of data comparability and regulatory trust.

This guide provides an in-depth, objective comparison of the principles and practices of analytical method cross-validation. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental design, delve into regulatory expectations, and provide practical, data-supported protocols to ensure your analytical methods are robust and defensible.

The Imperative of Cross-Validation: Why Data Comparability Matters

An analytical method, once validated, is considered fit for its intended purpose within the laboratory that performed the validation. However, in the globalized and often collaborative environment of pharmaceutical development, it is common for samples from a single study to be analyzed at multiple sites or for data from different analytical techniques to be combined in a regulatory submission.[1][2] Cross-validation is the formal process of verifying that two or more analytical methods provide equivalent results for the same analyte in a given biological matrix.[1]

The core objective is to demonstrate inter-laboratory or inter-method reliability.[5][6] This is crucial in scenarios such as:

  • Method Transfer: Moving a validated method from a development lab to a quality control (QC) lab or a contract research organization (CRO).[7][8]

  • Multi-Site Studies: When clinical or non-clinical samples from a single study are analyzed at different laboratories.[1][9]

  • Technology Change: When a new analytical technology (e.g., transitioning from ELISA to LC-MS/MS) is introduced to measure the same analyte.[1]

  • Cross-Study Comparison: When data from different studies, which may have used different methods, need to be compared or pooled for a regulatory submission.[4]

Designing a Cross-Validation Study: A Comparative Framework

There is no one-size-fits-all approach to cross-validation. The design of the study depends on the reason for the validation and the nature of the methods being compared. The main types of validation include full, partial, and abbreviated (or cross-validation).[2]

Validation Type Triggering Scenario Key Experimental Components Typical Rationale
Full Validation - New analytical method development.- Significant changes to a validated method (e.g., change in analytical platform).Comprehensive evaluation of all validation parameters: accuracy, precision, selectivity, sensitivity, linearity, range, recovery, matrix effects, and stability.[10][11]To establish that a new method is fundamentally sound and fit for its intended purpose.
Partial Validation - Minor modifications to a validated method (e.g., change in instrument model, reagent lot).- Method transfer to a new laboratory with similar equipment.A targeted subset of the full validation experiments, focusing on parameters most likely to be affected by the change (e.g., accuracy, precision).[2]To demonstrate that minor changes have not impacted the method's performance characteristics.
Cross-Validation - Comparing two distinct, fully validated methods.- Comparing the same method across different laboratories.Analysis of the same set of quality control (QC) samples and/or incurred study samples by both methods/labs.[1][2]To formally document the equivalency of results and ensure data can be reliably combined or compared.

The following diagram illustrates the decision-making process for initiating a cross-validation study.

Cross-Validation Decision Workflow Figure 1: Decision Workflow for Initiating Cross-Validation start New or Modified Analytical Method is_new Is this a completely new method? start->is_new is_major_change Is there a major change to a validated method? is_new->is_major_change No full_validation Perform Full Validation is_new->full_validation Yes is_minor_change Is there a minor change to a validated method? is_major_change->is_minor_change No is_major_change->full_validation Yes is_transfer Is the method being transferred to a new lab? is_minor_change->is_transfer No partial_validation Perform Partial Validation is_minor_change->partial_validation Yes is_comparison Are results from different methods/labs being compared? is_transfer->is_comparison No cross_validation Perform Cross-Validation is_transfer->cross_validation Yes is_comparison->cross_validation Yes end_process Method is Ready for Sample Analysis is_comparison->end_process No full_validation->end_process partial_validation->end_process cross_validation->end_process Cross-Validation_Analysis_Workflow Figure 2: General Sample Analysis Workflow start Receive & Thaw Samples (QC and/or Incurred) add_is Add Internal Standard (IS) start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifuge to Pellet Precipitate precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evap_recon Evaporate & Reconstitute transfer->evap_recon inject Inject into LC-MS/MS evap_recon->inject acquire_data Data Acquisition inject->acquire_data process_data Process Data (Integrate Peaks, Calculate Concentrations) acquire_data->process_data report Report Results for Statistical Comparison process_data->report

References

A Comparative Guide to the Applications of 2-(4-Bromophenoxy)propanoic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical review of 2-(4-Bromophenoxy)propanoic acid, a versatile molecule belonging to the aryloxyphenoxypropionic acid class. We will objectively explore its synthesis, established applications, and potential uses by comparing its performance and characteristics with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Chemical Identity and Potential of this compound

This compound (Br-PPA) is an organic compound with the molecular formula C₉H₉BrO₃[1]. As a derivative of phenoxypropanoic acid, its structure is characterized by a propanoic acid moiety linked to a 4-bromophenyl group via an ether bond. This structure is significant because compounds within the broader phenoxy acid family are known to exhibit potent biological activities, serving as foundational scaffolds in diverse fields ranging from agriculture to medicine.[2][3][4] The presence and position of the bromine atom on the phenyl ring are critical, influencing the molecule's lipophilicity, electronic properties, and, consequently, its interaction with biological targets.

This guide will dissect the primary applications of Br-PPA, focusing on its role as a key intermediate in pharmaceutical synthesis, its potential as an active ingredient in agrochemicals, and its emerging utility in antimicrobial research. We will provide a comparative analysis against established compounds and detail the experimental protocols necessary to validate its efficacy.

Core Synthesis Strategies: From Precursors to Product

The most prevalent and robust method for synthesizing this compound and its analogues is the Williamson ether synthesis . This reaction provides a reliable pathway for forming the critical ether linkage.

The causality behind this choice lies in its efficiency and versatility. The reaction involves the deprotonation of a phenol (4-bromophenol) by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (an ethyl 2-halopropanoate, such as ethyl 2-bromopropionate). The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.[5] The choice of a relatively strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is crucial to ensure complete deprotonation of the phenol, driving the reaction forward.[5]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Bromophenol + Ethyl 2-bromopropionate Reaction Williamson Ether Synthesis (Base, Solvent) Start->Reaction Intermediate Ethyl 2-(4-bromophenoxy)propanoate (Ester Intermediate) Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) followed by Acidification Intermediate->Hydrolysis Purification Purification (Recrystallization or Column Chromatography) Hydrolysis->Purification Product Final Product: This compound Purification->Product Analysis Structural Analysis (NMR, MS, IR) Product->Analysis caption General workflow for synthesis and purification.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for synthesizing this compound.

Materials:

  • 4-Bromophenol

  • Ethyl 2-bromopropionate

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Acetonitrile (solvent)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in the chosen solvent (e.g., ethanol). Add a strong base such as NaOH (1.1 equivalents) and stir until a clear solution of the sodium phenoxide is formed.[5]

  • Alkylation: To this solution, add ethyl 2-bromopropionate (1.2 equivalents) dropwise. The use of a slight excess of the alkylating agent helps ensure the complete consumption of the phenoxide.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the ester product.[5]

  • Hydrolysis: Once the initial reaction is complete, add an aqueous solution of NaOH to the reaction mixture and continue to reflux to hydrolyze the ester.

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted alkyl halide.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application Area 1: Agrochemicals - A Potential Phenoxy Herbicide

Phenoxypropionic acids are a well-established class of herbicides that function as synthetic auxins.[4] Compounds like Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) and Mecoprop selectively kill broadleaf weeds by inducing uncontrolled growth, while monocot crops like wheat and corn remain largely unaffected.[2][4] Given its structural similarity, this compound is a strong candidate for herbicidal applications.

Auxin_Mechanism BrPPA This compound (Synthetic Auxin) Receptor Auxin Receptors (e.g., TIR1/AFB) BrPPA->Receptor Binds to Ubiquitin SCF-TIR1/AFB E3 Ubiquitin Ligase Complex Receptor->Ubiquitin Activates Repressor Aux/IAA Repressor Proteins Ubiquitin->Repressor Targets for Degradation ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Cell Division & Elongation Gene->Growth Death Plant Death Growth->Death caption Postulated mechanism of auxin-like herbicides.

Comparative Analysis: Br-PPA vs. Commercial Herbicides

The efficacy of a phenoxy herbicide is determined by its substitution pattern. The halogen's nature and position on the phenyl ring dictate its binding affinity to auxin receptors and its metabolic stability within the plant.

CompoundStructureKey Features & Application
This compound C₉H₉BrO₃Potential selective broadleaf herbicide. The bromo-group offers a different electronic and steric profile compared to chloro- analogues.
2,4-D C₈H₆Cl₂O₃One of the most widely used herbicides; highly effective against broadleaf weeds but is a phenoxyacetic acid.[2][6]
Dichlorprop (2,4-DP) C₉H₈Cl₂O₃A phenoxypropionic acid closely related to Br-PPA; used for controlling broadleaf weeds in cereal crops.[4]
Mecoprop (MCPP) C₁₀H₁₁ClO₃Another phenoxypropionic herbicide, often used in turf and commercial lawn care products.[4]

The substitution of chlorine with bromine in Br-PPA could potentially alter its selectivity profile or environmental persistence, making it a subject of interest for developing new agrochemical formulations with improved properties.

Application Area 2: Pharmaceutical Synthesis and Drug Development

The bromophenyl moiety is a valuable pharmacophore in drug design. This compound serves as a crucial building block, particularly for creating non-sedating antihistamines and potentially for developing novel anti-inflammatory agents.

Case Study: Intermediate for Fexofenadine Analogues

A structurally related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the industrial synthesis of Fexofenadine, the active metabolite of the antihistamine terfenadine.[7][8][9] The synthesis of this intermediate requires highly selective bromination to ensure the bromine is in the para-position, as separation of ortho- and meta-isomers is challenging and costly.[9] This underscores the importance of the 4-bromo substitution pattern for specific pharmaceutical targets. While not identical, this compound provides a scaffold that can be explored for the synthesis of novel Fexofenadine analogues or other compounds targeting the H1 histamine receptor.

Alternative Application: Anti-inflammatory Drug Candidates

Phenoxy acetic acid derivatives have been successfully designed as selective COX-2 inhibitors, which are a cornerstone of modern anti-inflammatory therapy.[3] The design of these inhibitors often features two aryl groups attached to a central ring. The para-substituted aryl group is critical for binding within the COX-2 active site. By modifying the this compound scaffold, researchers can develop novel candidates for selective COX-2 inhibition, potentially offering improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Derivative ClassBiological TargetTherapeutic AreaRationale for Use
Phenoxypropionic Acids Auxin ReceptorsAgrochemicalsMimics plant hormones to induce selective herbicidal effects.[4]
Bromophenyl-propanoic Acids H1 Histamine ReceptorAllergy MedicationServes as a key intermediate for antihistamines like Fexofenadine.[8][9]
Di-aryl Phenoxy Acetic Acids Cyclooxygenase-2 (COX-2)Anti-inflammatoryThe para-substituted phenyl ring is crucial for selective binding to the COX-2 enzyme.[3]

Application Area 3: Antimicrobial and Antioxidant Research

Emerging research has highlighted the antimicrobial potential of halogenated phenoxy acids. A study on the closely related para-bromophenoxyacetic acid demonstrated significant inhibitory activity against a range of bacteria and fungi, including Bacillus subtilis, E. coli, and Candida albicans.[10] The bromo-group was noted to enhance its effectiveness compared to standard drugs.[10] This suggests that this compound is a promising candidate for antimicrobial drug discovery. The proposed mechanism involves the disruption of microbial cell membranes or interference with essential cellular processes like protein or nucleic acid synthesis.[10][11]

Additionally, various bromophenols isolated from natural sources have shown potent antioxidant activity.[12] This opens another avenue for investigating this compound in studies related to oxidative stress.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is essential for quantifying the antimicrobial efficacy of a test compound.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

  • Negative control (media + solvent).

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the appropriate sterile broth/medium.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Controls: Include wells with only the microorganism and media (growth control), wells with media and the test compound (sterility control), and wells with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Comparative Data: Antimicrobial Activity

The following table, adapted from data on para-bromophenoxyacetic acid, illustrates the type of results expected from an antimicrobial assay.[10]

MicroorganismZone of Inhibition (mm) for p-bromophenoxyacetic acidZone of Inhibition (mm) for Gentamicin (Standard)
Bacillus subtilis1820
Enterobacter sp.1518
Escherichia coli1619
Klebsiella pneumoniae1417
Candida albicans17Not Reported
Trichoderma15Not Reported

Conclusion

This compound is more than a simple chemical reagent; it is a highly versatile scaffold with significant, demonstrated potential across multiple scientific disciplines. Its applications are rooted in the well-established biological activity of the phenoxy acid class, while the specific 4-bromo substitution provides unique properties that can be exploited for developing next-generation herbicides, pharmaceuticals, and antimicrobial agents. The comparative analysis and detailed protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to unlock the full potential of this valuable compound.

References

A Researcher's Guide to the Rigorous Comparison of Spectroscopic Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of experimental findings against established literature is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the meticulous comparison of spectroscopic data with literature values. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring that your comparative analysis is not only accurate but also scientifically robust.

The Foundational Principles of Spectroscopic Comparison

Spectroscopic techniques are instrumental in elucidating the structure, composition, and purity of substances.[1][2] A comparison with literature data serves two primary purposes: to verify the identity of a known compound or to validate a new experimental finding. However, a meaningful comparison hinges on a thorough understanding of the factors that can influence spectral outcomes.

A common pitfall is to treat literature spectra as an immutable ground truth. In reality, variations in experimental conditions can lead to shifts in spectral features.[3] Therefore, a critical eye and a systematic approach are paramount.

The Crucial Role of Meticulous Sample Preparation

A staggering 60% of all spectroscopic analytical errors can be traced back to inadequate sample preparation.[4] This underscores the criticality of this initial step. The goal is to obtain a sample that is both representative and homogeneous, minimizing any potential for misleading data.[4][5][6]

Key Considerations for Sample Preparation:
  • Homogeneity: Ensure that the portion of the sample being analyzed is representative of the entire batch.[4][5] Techniques like grinding, milling, and mixing are essential for solid samples to achieve homogeneity and yield reproducible results.[4]

  • Purity: The presence of impurities can introduce extraneous signals in your spectrum. Purification techniques appropriate for your analyte and potential contaminants are crucial.

  • Physical State: The physical state of the sample (solid, liquid, gas, or solution) will dictate the appropriate spectroscopic technique and sample handling procedures. For solid samples, methods like pelletizing or creating a mull may be necessary.[4]

  • Concentration: For solution-state spectroscopy, the concentration of the analyte must be carefully controlled to be within the linear range of the instrument's response, as dictated by the Beer-Lambert Law.[7]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of your data.

Step 1: Instrument Calibration and Performance Verification

Before any measurements are taken, it is imperative to verify the performance of your spectrometer.

  • Wavelength Accuracy: Use certified reference materials with known spectral peaks to confirm that the instrument's wavelength scale is accurate.[8]

  • Photometric Accuracy: Verify the accuracy of the absorbance/transmittance scale using neutral density filters or standard solutions with known absorbance values.[8]

  • Resolution: Ensure the instrument's resolution is sufficient to resolve the spectral features of interest. As a general guideline, the spectral resolution should be at least one-eighth of the bandwidth of the peaks being analyzed.[9]

Step 2: Meticulous Control of Experimental Parameters

The comparability of your spectrum to a literature source is directly dependent on the congruence of the experimental conditions.

  • Solvent Selection: The choice of solvent is critical as it can significantly impact the absorption spectrum, causing shifts in peak positions (solvatochromism) and changes in intensity.[7][10][11][12][13] Always use a solvent that is transparent in the spectral region of interest and in which the analyte is highly soluble.[11][13] The solvent used should be identical to that reported in the literature.

  • Temperature and pH: For sensitive samples, temperature and pH must be carefully controlled and matched to the literature conditions. Changes in these parameters can alter the conformation and electronic structure of molecules, leading to spectral changes.

  • Instrumental Parameters: Record and report all relevant instrument parameters, such as the type of instrument, spectral resolution, and scan speed.[14]

Step 3: Data Acquisition
  • Background Correction: Always acquire a background spectrum of the solvent or sample matrix and subtract it from the sample spectrum. An unclean attenuated total reflectance (ATR) element during background collection can introduce negative features into the absorbance spectrum.[15]

  • Replicate Measurements: Obtain multiple spectra of the same sample to ensure reproducibility and to calculate statistical measures of uncertainty.

Below is a Graphviz diagram illustrating the workflow for acquiring and validating spectroscopic data.

G cluster_prep Sample Preparation cluster_inst Instrument Validation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Homogeneity Ensure Homogeneity (Grinding, Mixing) Purity Verify Purity (Purification) Homogeneity->Purity Concentration Optimize Concentration (Beer's Law) Purity->Concentration Parameters Set Experimental Parameters (Solvent, Temp, pH) Concentration->Parameters Wavelength Wavelength Accuracy (Reference Standards) Photometric Photometric Accuracy (Neutral Density Filters) Wavelength->Photometric Resolution Set Appropriate Resolution Photometric->Resolution Resolution->Parameters Background Background Correction Parameters->Background Replicates Acquire Replicate Spectra Background->Replicates Processing Data Processing (Baseline Correction, Normalization) Replicates->Processing Comparison Compare with Literature Data Processing->Comparison Validation Validate Findings Comparison->Validation

Caption: Workflow for Spectroscopic Data Acquisition and Validation.

Data Analysis and Interpretation: A Quantitative Approach

Visual overlay of spectra is a good starting point, but a quantitative comparison is essential for a rigorous analysis.

Data Processing:
  • Baseline Correction: Correct for any baseline drift that may be present in the spectra.

  • Normalization: Normalize the spectra to a common scale to facilitate direct comparison of peak intensities.

  • Data Transformation: For certain techniques like diffuse reflectance, it's crucial to use the correct data processing, such as converting absorbance to Kubelka-Munk units, to avoid distorted spectra.[15]

Quantitative Comparison:

The following table outlines key parameters for comparing experimental and literature spectroscopic data.

Spectroscopic TechniqueKey Comparison ParametersAcceptable Variance (General Guideline)
UV-Visible λmax (Wavelength of maximum absorbance)± 2-5 nm
Molar Absorptivity (ε)Within 10-20%
Overall spectral shape and vibronic fine structureQualitatively similar
Infrared (IR) Peak positions (cm⁻¹)± 2-4 cm⁻¹ (for sharp peaks)
Relative intensities of major peaksQualitatively similar
Presence or absence of characteristic functional group bandsMust be consistent
NMR Chemical shifts (δ) in ppm± 0.02-0.05 ppm
Coupling constants (J) in Hz± 0.5 Hz
Integration values (relative number of protons)Within 10% of theoretical values
Multiplicity (singlet, doublet, etc.)Must be consistent
Mass Spectrometry Molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺, [M-H]⁻) m/zWithin instrumental mass accuracy
Major fragmentation pattern and relative intensities of fragment ionsQualitatively similar

Note: Acceptable variance can depend on the specific instrument, technique, and sample.

For a more advanced analysis, mathematical methods like calculating the sum of squared differences or using correlation coefficients can provide a quantitative measure of the similarity between two spectra.[16]

Navigating Common Pitfalls and Challenges

Even with careful execution, discrepancies can arise. Understanding the potential sources of these differences is key to a sound interpretation.

  • Instrumental Artifacts: Be aware of potential artifacts from your instrument, such as noise, stray light, or baseline instabilities.[3][8]

  • Sample-Induced Effects: The interaction of the sample with its environment can cause spectral shifts.[17] For example, in IR spectroscopy, the use of KBr pellets versus a Nujol mull can lead to slight differences in peak positions.[17]

  • Wavenumber Shifts: In techniques like Raman spectroscopy, wavenumber shifts can occur due to instrumental or experimental variability, complicating direct spectral comparison.[3]

  • Literature Data Quality: Critically evaluate the source of the literature data. Is it from a peer-reviewed journal? Are the experimental conditions well-documented? Reputable databases such as the NIST Atomic Spectra Database provide critically evaluated data.[18][19][20][21]

Reporting and Citing Your Comparison

Clear and transparent reporting is essential for the reproducibility of your work.

  • Detailed Experimental Section: Provide a thorough description of your sample preparation, instrumentation, and all experimental parameters.[22]

  • Data Presentation: Present your data in a clear and organized manner, using tables to summarize key quantitative comparisons.[22]

  • Proper Citation: When using literature data, it is crucial to cite the original source correctly. For spectral libraries and databases, cite the specific database and version used.[23][24] When referencing data from a specific record in a database like PubChem, use the full record URL, including the section name suffix.[25]

Conclusion

References

A Senior Scientist's Guide to Assessing and Mitigating Lot-to-Lot Variability of Commercial Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of commercial reagents is the bedrock of reproducible and reliable results. Yet, lot-to-lot variability—subtle but significant differences between manufacturing batches of the same product—remains a persistent challenge.[1] This guide provides an in-depth framework for prospectively assessing and managing this variability, ensuring the long-term integrity of your research and development programs. We will move beyond simple verification checks to build a robust, self-validating system grounded in established regulatory principles and field-proven analytical strategies.

The Imperative of Proactive Variability Assessment

Lot-to-lot variation can arise from numerous sources, including alterations in the manufacturing process, raw material sourcing, or even reagent transport and storage conditions.[2] For complex biologicals like antibodies, recombinant proteins, and cell culture media, these shifts can manifest as changes in purity, activity, or the presence of neo-epitopes, all of which can compromise experimental outcomes.[2][3][4] In a regulated environment, managing this variability is not just good science; it is a requirement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that any chemistry, manufacturing, and controls (CMC) change that could affect a product's identity, strength, quality, purity, or potency must be thoroughly evaluated.[5][6][7] A prospectively written plan, or a "comparability protocol," is the formal mechanism for assessing the effect of such changes.[5][6][7][8][9]

This guide adopts the spirit of a comparability protocol, providing a tiered strategy that can be adapted for both research-grade and GMP-compliant materials. The core principle is to establish a well-characterized internal reference standard or "gold standard" lot against which all new lots are rigorously compared.

A Multi-Tiered Framework for Lot Assessment

A comprehensive assessment strategy relies on a multi-faceted analytical approach. We advocate for a tiered system that progresses from fundamental physicochemical properties to complex biological function. This ensures that a new lot is not only structurally similar but also performs identically within the intended application.

G cluster_0 Lot Assessment Workflow cluster_1 Tier 1: Physicochemical Analysis cluster_2 Tier 2: Functional Characterization cluster_3 Tier 3: In-Application Performance RefStd Establish In-House Reference Standard T1_Identity Identity & Purity (e.g., SEC-HPLC, SDS-PAGE) RefStd->T1_Identity T1_Quantity Concentration (e.g., A280, BCA) RefStd->T1_Quantity T2_Binding Binding Kinetics (e.g., SPR, BLI) RefStd->T2_Binding T2_Potency Biological Potency (Cell-Based Assay) RefStd->T2_Potency T3_Assay Full Application Assay (e.g., ELISA, Western Blot) RefStd->T3_Assay NewLot Receive New Commercial Lot NewLot->T1_Identity NewLot->T1_Quantity T1_Identity->T2_Binding T1_Quantity->T2_Binding T2_Binding->T3_Assay T2_Potency->T3_Assay Decision Accept or Reject Lot T3_Assay->Decision

Caption: A tiered workflow for assessing lot-to-lot variability against a reference standard.
Tier 1: Physicochemical Characterization

The goal of this tier is to confirm the fundamental identity, purity, and quantity of the material. These are foundational tests outlined in guidelines such as the International Council for Harmonisation (ICH) Q6B, which sets specifications for biological products.[10][11][12]

  • Identity and Purity: Techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) are workhorses for assessing protein purity and detecting aggregation or fragmentation.[13] For antibodies and other complex proteins, peptide mapping can be employed to confirm the primary structure.[14]

  • Concentration: Accurate concentration determination is crucial, as errors here can propagate through all subsequent functional assays.[15][16] While standard spectrophotometric methods (A280) are common, it's important to recognize that they measure total protein, not just the active fraction.[15][16][17]

Tier 2: Functional Characterization

Physicochemical similarity does not guarantee identical biological function. This tier directly measures the product's intended biological activity, a critical component of its quality profile.

  • Binding Assays: For reagents like antibodies or recombinant ligands, quantifying binding kinetics (e.g., via Surface Plasmon Resonance - SPR) and affinity is essential. A change in binding can dramatically alter assay performance.

  • Potency Assays: A biological assay (or bioassay) is the ultimate measure of a product's function.[18] As described in United States Pharmacopeia (USP) chapter <1032>, these assays measure the dose-response relationship of the product in a biological system, such as a cell-based proliferation or signaling assay.[19][20][21] The goal is to determine the relative potency of the new lot compared to the reference standard.

Tier 3: In-Application Performance

The final tier involves testing the new lot in the specific, end-use application. This could be a qualified ELISA, a Western blot protocol, or a complex cell culture experiment.[22] The objective is to confirm that the new lot performs within established system suitability and acceptance criteria when integrated into the full experimental context.

Case Study: Qualifying a New Lot of Recombinant Growth Factor (rGF)

To illustrate this framework, let's consider a scenario where a drug development lab must qualify a new lot of a critical recombinant growth factor (rGF) used in a cell-based potency assay. The lab has an established reference standard (Lot #A100). A new lot (Lot #B200) has been received from the vendor.

Acceptance Criteria

Before testing begins, clear, prospectively defined acceptance criteria are established. These are justified based on historical performance, assay validation data, and clinical relevance.[2][10]

ParameterMethodAcceptance Criteria for Lot #B200
Purity SEC-HPLC≥ 95% Monomer Peak Area
Aggregate SEC-HPLC≤ 5% High Molecular Weight Species
Concentration A280 (E1% = 12.5)0.95 - 1.05 mg/mL (within 5% of target)
Relative Potency Cell Proliferation Assay80% - 125% of Reference Standard
EC50 Cell Proliferation AssayWithin 2-fold of Reference Standard EC50
Assay Performance In-Assay ControlSignal-to-Basal ratio within ± 2 SD of historical mean
Comparative Data Summary

The new lot is tested in parallel with the reference standard.

ParameterMethodReference (Lot #A100)New Lot (Lot #B200)Result
Purity SEC-HPLC98.2%97.5%PASS
Aggregate SEC-HPLC1.8%2.5%PASS
Concentration A2801.01 mg/mL0.99 mg/mLPASS
Relative Potency Cell Proliferation100% (by definition)108%PASS
EC50 Cell Proliferation1.5 ng/mL1.3 ng/mLPASS
Assay Performance In-Assay Control12.111.5PASS

Detailed Experimental Protocols

Trustworthy data comes from well-designed and meticulously executed protocols. Below are example methodologies for the key assays in our case study.

Protocol 1: SEC-HPLC for Purity and Aggregation

This protocol provides a quantitative assessment of the monomeric purity and the presence of high molecular weight species (aggregates).

G start Start prep_mobile Prepare Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) start->prep_mobile equilibrate Equilibrate SEC Column (e.g., TSKgel G3000SWxl) prep_mobile->equilibrate prep_sample Dilute rGF Samples (Ref & New Lot) to 0.5 mg/mL inject Inject 20 µL of Sample prep_sample->inject equilibrate->inject run Run Isocratic Elution (e.g., 0.5 mL/min for 30 min) inject->run detect Detect at UV 280 nm run->detect integrate Integrate Peak Areas (HMW, Monomer, LMW) detect->integrate calculate Calculate % Purity and % Aggregate integrate->calculate end End calculate->end

Caption: Workflow for SEC-HPLC analysis of protein purity and aggregation.

Methodology:

  • System Preparation: Prepare and degas the mobile phase (e.g., Phosphate Buffered Saline, pH 7.4). Equilibrate the SEC column and HPLC system until a stable baseline is achieved.

  • Sample Preparation: Dilute the reference standard and the new lot to a final concentration of 0.5 mg/mL in mobile phase.

  • Injection and Run: Inject 20 µL of each sample. Run the isocratic method for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Data Analysis: Integrate the chromatogram to determine the peak areas for high molecular weight (HMW) species, the main monomer peak, and any low molecular weight (LMW) fragments.

  • Calculation:

    • % Purity = (Area_Monomer / Area_Total) * 100

    • % Aggregate = (Area_HMW / Area_Total) * 100

  • Comparison: Compare the results for the new lot against the acceptance criteria.

Protocol 2: Cell-Based Proliferation Assay for Relative Potency

This protocol determines the biological activity of the new rGF lot relative to the reference standard, a cornerstone of functional assessment.[19][20][21]

Methodology:

  • Cell Seeding: Plate a growth factor-dependent cell line (e.g., Ba/F3) in a 96-well plate at a pre-determined density (e.g., 10,000 cells/well) in starvation media and incubate for 4-6 hours.

  • Standard/Sample Preparation:

    • Prepare serial dilutions of the reference standard and the new lot in assay medium. A typical curve might range from 100 ng/mL to 0.1 ng/mL in 8-10 steps.

    • It is critical that both lots are prepared in parallel using the same diluents and equipment to minimize procedural variability.

  • Dosing: Add the prepared dilutions to the appropriate wells on the cell plate. Include "no growth factor" controls.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Readout: Add a metabolic indicator reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Plot the dose-response curves for both lots using a four-parameter logistic (4PL) fit.

    • Confirm that the curves are parallel, a prerequisite for calculating relative potency.[19]

    • Calculate the relative potency of the new lot against the reference standard using specialized statistical software. The software will compare the dose required to achieve 50% of the maximal response (EC50) for each lot.

  • Comparison: The calculated relative potency must fall within the 80-125% acceptance range.

Conclusion: Building a Culture of Consistency

References

A Senior Application Scientist's Guide to 2-[4-(Bromomethyl)phenyl]propionic Acid: Synthesis & Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of key intermediates is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of synthetic routes to 2-[4-(Bromomethyl)phenyl]propionic acid, a pivotal precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.[1][2][3] We will also explore its utility in creating novel therapeutic agents and contrast its synthetic pathways with alternative strategies.

The Strategic Importance of 2-[4-(Bromomethyl)phenyl]propionic Acid

2-[4-(Bromomethyl)phenyl]propionic acid serves as a critical building block in medicinal chemistry. Its phenylpropionic acid scaffold is a well-established pharmacophore for cyclooxygenase (COX) enzyme inhibition, the mechanism behind the anti-inflammatory and analgesic effects of many NSAIDs.[4] The bromomethyl group introduces a reactive handle, allowing for facile derivatization and the construction of more complex molecules.[5] This dual functionality makes it a valuable intermediate for developing new chemical entities with potentially enhanced efficacy and safety profiles.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-[4-(Bromomethyl)phenyl]propionic acid has been approached through various routes, each with its own set of advantages and challenges. Below is a comparative analysis of prominent methods found in peer-reviewed literature and patents.

Method 1: Bromination of 2-(4-Methylphenyl)propionic Acid

A common and direct approach involves the bromination of the readily available 2-(4-methylphenyl)propionic acid.

Experimental Protocol:

  • Dissolve 2-(4-Methylphenyl)propionic acid (1.0 eq) in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of hydrobromic acid (HBr).

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.2 eq) dissolved in ethyl acetate dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Evaporate the solvent.

  • Wash the resulting precipitate with water, dry it, and recrystallize from ethanol to obtain the final product.[6]

Performance Metrics:

ParameterValueSource
Yield79%[6]
PurityHigh after recrystallization[6]
Reaction Time~3-4 hours[6]
Key ReagentsBromine, HBr[6]
Safety ConsiderationsBromine is highly corrosive and toxic. Requires careful handling in a well-ventilated fume hood.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of HBr helps to initiate the radical bromination of the benzylic methyl group.

  • The reaction is performed at a low temperature initially to control the exothermic reaction with bromine.

  • Recrystallization is a crucial step to remove any unreacted starting material and byproducts, ensuring high purity of the final compound.

Method 2: Multi-step Synthesis from 4-Methylstyrene

This route offers an alternative starting from a different commercially available material and involves a series of transformations.

Experimental Workflow Diagram:

G start 4-Methylstyrene step1 Reaction with HBr start->step1 step2 Grignard Reaction step1->step2 step3 Carboxylation (CO2) step2->step3 step4 Bromination step3->step4 end_product 2-[4-(Bromomethyl)phenyl]propionic acid step4->end_product

A multi-step synthesis of 2-[4-(Bromomethyl)phenyl]propionic acid.

Performance Metrics:

ParameterValueSource
Overall YieldGood, with individual steps having high yields (e.g., 92-94% for some steps)[3]
PurityHigh, with purification at intermediate stages[3]
Reaction TimeLonger due to multiple steps[3]
Key ReagentsHBr, Mg, CO2, Bromine[3]
Safety ConsiderationsGrignard reagents are highly reactive and moisture-sensitive. Bromine handling requires precautions.

Causality Behind Experimental Choices:

  • This pathway avoids the direct handling of large quantities of bromine in the initial step.

  • The Grignard reaction is a powerful tool for carbon-carbon bond formation, allowing the introduction of the carboxylic acid group.

  • The final bromination step is selective for the benzylic position activated by the phenyl ring.

Application in the Synthesis of Bioactive Molecules

The primary application of 2-[4-(Bromomethyl)phenyl]propionic acid is as a key intermediate in the synthesis of Loxoprofen, a potent NSAID.[1][2]

Loxoprofen Synthesis Workflow:

G start 2-[4-(Bromomethyl)phenyl]propionic acid step1 Condensation with 2-oxocyclopentanecarboxylate start->step1 step2 Decarboxylation step1->step2 end_product Loxoprofen step2->end_product

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Vigilance

In the synthesis of Active Pharmaceutical Ingredients (APIs), a complex sequence of reactions involving various reagents, catalysts, and solvents is standard.[1][2] A consequence of this complexity is the potential for the formation of impurities. While most are benign and controlled under ICH Q3A/B guidelines, a specific class—genotoxic impurities (GTIs)—presents a significant concern.[1][2][3] These are compounds that, even at trace levels, can interact with DNA, potentially leading to mutations and increasing the risk of cancer.[4][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over GTIs, guided by the International Council for Harmonisation (ICH) M7 guideline.[1][6][7][8]

This guide provides a comparative analysis of the principal analytical techniques for GTI determination, explains the rationale behind methodological choices, and offers actionable protocols for researchers in drug development.

The Regulatory Framework: Understanding the Threshold of Toxicological Concern (TTC)

The cornerstone of GTI regulation is the Threshold of Toxicological Concern (TTC). This principle establishes a generic exposure level for chemicals below which there is no appreciable risk to human health.[9][10] For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure, which is considered to be associated with an acceptable cancer risk (<1 in 100,000 over a lifetime).[6][11][12] This TTC value dictates the required sensitivity of the analytical methods used for their control; the analytical challenge is to reliably detect and quantify impurities often at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[13]

Strategic Analytical Workflow for GTI Assessment

A robust GTI control strategy is not merely about testing; it's a multi-stage process of risk assessment, method development, validation, and routine analysis. The process ensures that analytical resources are focused on genuine risks identified during process development.

GTI_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Analytical Development cluster_2 Phase 3: Control & Monitoring RA1 Identify Potential GTIs (Synthesis Route Analysis) RA2 In Silico Assessment ((Q)SAR Analysis) RA1->RA2 RA3 Categorize Impurity (ICH M7 Class) RA2->RA3 AD1 Select Analytical Technique (LC/GC-MS) RA3->AD1 If Class 1, 2, or 3 and above TTC AD2 Method Development & Optimization AD1->AD2 AD3 Method Validation (ICH Q2(R1)) AD2->AD3 CM1 Set Specification (Based on TTC) CM2 Routine Testing of Batches CM1->CM2

Caption: High-level workflow for GTI identification, assessment, and control.

Comparative Analysis of Core Analytical Techniques

The selection of an appropriate analytical technique is paramount and depends on the physicochemical properties of the impurity and the required sensitivity.[1] Mass spectrometry (MS) coupled with a chromatographic separation is the state-of-the-art approach due to its unparalleled sensitivity and selectivity.[13]

Technique Principle Best Suited For Strengths Limitations
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.Non-volatile, polar, and thermally labile compounds (e.g., sulfonate esters, anilines).[6]High sensitivity and selectivity; applicable to a wide range of compounds.[6][14]Can be susceptible to matrix effects; may require derivatization for compounds lacking ionizable groups.[1]
GC-MS Gas chromatography separation followed by mass spectrometry detection.Volatile and semi-volatile compounds (e.g., alkyl halides, nitrosamines, residual solvents).[6][14]Excellent for volatile impurities; techniques like headspace analysis minimize matrix interference.[6][13]Not suitable for non-volatile or thermally unstable compounds; derivatization may be required to increase volatility.[14]
ICP-MS Inductively Coupled Plasma Mass Spectrometry.Elemental impurities (e.g., heavy metals like Pb, As, Cd, Hg).Extremely high sensitivity for trace metals; provides isotopic information.Not applicable to organic impurities; requires sample digestion which can be complex.[1]
Choosing the Right Tool: A Decision-Making Framework

The choice between LC-MS and GC-MS is a critical first step in method development.[13] This decision is driven primarily by the analyte's volatility and thermal stability.

Method_Selection Start Analyte Properties? Volatility Is the impurity volatile & thermally stable? Start->Volatility GCMS Use GC-MS Volatility->GCMS Yes LCMS Use LC-MS/MS Volatility->LCMS No Polarity Is the impurity polar? Polarity->LCMS No / Moderately Use Reversed-Phase LC-MS HILIC Consider HILIC or Mixed-Mode LC-MS Polarity->HILIC Yes, highly polar HS_GCMS Consider Headspace GC-MS GCMS->HS_GCMS API is non-volatile LCMS->Polarity

Caption: Decision tree for selecting the primary analytical technique for a GTI.

In-Depth Protocol: LC-MS/MS Method for Sulfonate Ester GTIs

This section provides a detailed, self-validating protocol for the analysis of methyl, ethyl, and isopropyl 4-nitrobenzenesulfonate impurities—common GTIs arising from synthesis—in an API.[15]

Causality Behind Experimental Choices
  • Technique (UPLC-MS/MS): Sulfonate esters are non-volatile and possess structures that are easily ionizable, making LC-MS/MS the ideal choice for achieving the required low detection limits.[15] Ultra-Performance Liquid Chromatography (UPLC) is selected over conventional HPLC to enhance resolution and reduce analysis time.[14][15]

  • Ionization Mode (MRM): Multiple Reaction Monitoring (MRM) is a tandem MS technique that provides exceptional specificity and sensitivity.[15] It works by isolating a specific parent ion (precursor) for the analyte, fragmenting it, and then monitoring for a specific fragment ion (product). This two-stage filtering process drastically reduces background noise and allows for quantification at trace levels, even in the presence of a high concentration of the API.[16]

  • Mobile Phase: A mobile phase of ammonium acetate and methanol is chosen. The volatile buffer (ammonium acetate) is compatible with mass spectrometry and helps to promote efficient ionization of the analytes.[16]

Detailed Experimental Protocol

a) Sample & Standard Preparation:

  • Stock Standard (100 µg/mL): Accurately weigh ~10 mg of each sulfonate ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile:water mixture.

  • Working Standard (1 µg/mL): Dilute 1 mL of the Stock Standard to 100 mL with the same diluent.

  • Spiked Sample (Targeting 1.5 ppm): Assuming a 100 mg daily dose of API, the TTC limit of 1.5 µ g/day corresponds to a 15 ppm concentration limit (1.5 µg / 100 mg). To prepare a sample at a lower, more realistic control level (e.g., 1.5 ppm), accurately weigh 50 mg of the API into a 10 mL volumetric flask. Add 75 µL of the 1 µg/mL Working Standard. Dissolve and dilute to volume with the diluent. This yields a final API concentration of 5 mg/mL and an impurity concentration of 7.5 ng/mL (1.5 ppm relative to the API).

  • Unspiked Sample (Blank): Prepare a 5 mg/mL solution of the API in the diluent.

b) UPLC-MS/MS Conditions:

  • Column: Waters Acquity UPLC C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions (Example):

    • Methyl 4-nitrobenzenesulfonate: Monitor specific precursor/product ion pair.

    • Ethyl 4-nitrobenzenesulfonate: Monitor specific precursor/product ion pair.

    • Isopropyl 4-nitrobenzenesulfonate: Monitor specific precursor/product ion pair.

    • Note: Specific m/z values must be determined by infusing pure standards.

Method Validation (as per ICH Q2(R1))

A method for trace impurity analysis is only trustworthy if it is properly validated.[17][18][19]

Parameter Purpose Execution Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of the API and other potential components.[18][20]Analyze blank diluent, unspiked API solution, and spiked API solution. Check for interfering peaks at the retention times of the GTIs.No significant interference at the retention time of each GTI in the blank and unspiked samples.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[20]Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify by analyzing 6 independent preparations at the proposed LOQ.S/N ≥ 10. Precision (%RSD) ≤ 10%. Accuracy (recovery) within 80-120%.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Prepare a series of 5-6 standards spanning from the LOQ to 150% of the specification limit (e.g., LOQ to 22.5 ppm).Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Accuracy To demonstrate the closeness of the measured value to the true value.Analyze the API spiked with the GTIs at three levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate.Mean recovery should be within 80-120% for each level.
Precision (Repeatability) To demonstrate the method's consistency with repeated measurements of the same sample.Analyze six independent preparations of the API spiked at 100% of the specification limit.Relative Standard Deviation (%RSD) ≤ 15%.
Robustness To demonstrate the method's reliability with respect to deliberate small variations in method parameters.[15]Slightly vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%).System suitability parameters must still be met. %RSD of results should remain acceptable.

Conclusion

The determination of genotoxic impurities is a critical component of ensuring pharmaceutical safety. A successful strategy is built upon a foundation of regulatory understanding (ICH M7), a risk-based approach to identify target analytes, and the judicious selection of highly sensitive analytical technology.[2][7] Techniques like LC-MS/MS and GC-MS are indispensable tools, providing the necessary sensitivity and selectivity to meet the stringent control limits dictated by the Threshold of Toxicological Concern.[13][21] By pairing these powerful technologies with rigorous, ICH Q2(R1)-compliant method validation, scientists can build a self-validating system that ensures data integrity and, ultimately, patient safety.[17][22]

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and specialized chemical compounds. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Bromophenoxy)propanoic acid, ensuring that its lifecycle in our laboratories concludes with minimal risk to ourselves, our colleagues, and the environment.

The procedures outlined here are grounded in the core principles of chemical waste management: accurate identification, segregation, and compliant disposal. This is not merely a checklist, but a framework for responsible chemical handling, designed to build a culture of safety and trust within the laboratory.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. While a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 32019-08-2) is not widely available, we can infer its likely hazard profile by examining structurally similar brominated and phenoxy-containing propionic acids.[1][2][3] This expert assessment is critical for establishing the necessary safety precautions.

Anticipated Hazard Profile:

Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed. [3]

  • A skin and eye irritant. [2]

  • A potential respiratory tract irritant. [1]

The presence of the bromine atom places this compound in the category of halogenated organic compounds . This classification is the single most important factor determining its ultimate disposal pathway.[4] Halogenated wastes are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[5]

Personal Protective Equipment (PPE) Requirements:

A proactive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound and its waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.To prevent skin contact, irritation, and potential absorption.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if splashing is possible.To protect against accidental splashes of solutions or contact with solid dust, preventing eye irritation.
Skin/Body Protection A standard laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.All handling of solid material and initial preparation of waste streams should occur in a fume hood.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow ensures compliance and safety from the bench to final disposal.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6] As a brominated organic compound, this compound waste must be segregated into a dedicated Halogenated Organic Waste stream.

  • Solid Waste: Collect solid this compound, contaminated filter paper, weighing boats, and contaminated gloves in a designated, properly labeled solid waste container.

  • Liquid Waste: Collect aqueous or solvent solutions containing this compound in a separate, compatible liquid waste container, also labeled for halogenated organic waste. Do not mix with non-halogenated solvents.[4]

Step 2: Waste Container Selection and Labeling

Choosing the correct container and labeling it accurately is a critical step to ensure safety and regulatory compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, leak-proof cap. The original product container is often a suitable choice for waste.[4]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations)

    • An estimate of the concentration and volume

    • The date accumulation started

Step 3: In-Lab Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel. A secondary containment bin (a larger, chemically resistant tray or tub) is required to contain potential spills.

  • Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

Step 4: Arranging for Final Disposal

Once the waste container is full or is no longer needed, it must be processed for removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

  • Finalize the Label: Ensure all components are listed and the label is complete and legible.

  • Request Pickup: Follow your institution's specific procedures to request a waste pickup.

  • Disposal Method: The final disposal will be determined by the waste handler but is typically high-temperature incineration for halogenated organic compounds.[5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [4]

Part 3: Visualizing the Process

To clarify the decision-making and operational flow, the following diagrams illustrate the key stages of the disposal process for this compound.

Disposal_Decision_Flow Figure 1: Initial Waste Characterization Start Waste Generated Containing This compound IsSolid Is the waste primarily solid (e.g., powder, contaminated labware)? Start->IsSolid SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Yes LiquidWaste Liquid Halogenated Organic Waste IsSolid->LiquidWaste No (Liquid Solution)

Caption: Decision flow for segregating waste at the point of generation.

Disposal_Workflow Figure 2: Complete Disposal Workflow cluster_lab In the Laboratory cluster_ehs Managed by EH&S / Contractor A 1. Hazard Assessment & Don PPE B 2. Segregate Waste (Halogenated Organic) A->B C 3. Select & Label Waste Container B->C D 4. Accumulate in SAA (Capped & in Secondary Containment) C->D E 5. Request Pickup from EH&S D->E F 6. Transport to Licensed Facility E->F G 7. Final Disposal (High-Temp Incineration) F->G

Caption: Step-by-step workflow from generation to final disposal.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also actively participating in the culture of safety and responsibility that defines scientific excellence.

References

Essential Safety and Operational Guide for Handling 2-(4-Bromophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)propanoic acid was located during a comprehensive search. The following guidance is synthesized from safety data for structurally analogous compounds, including other brominated propanoic acids, and established best practices for handling corrosive solids.[1] This guide should be considered a conservative minimum for ensuring laboratory safety. A substance-specific risk assessment is mandatory before any handling or experimentation.

Hazard Analysis: Understanding the Risks

Based on data from closely related chemical structures, this compound is anticipated to present significant health hazards.[2][3][4] Understanding these potential risks is the foundation of our safety protocol, as it dictates the necessary precautions.

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns.[2][3] Corrosive solids can dissolve in skin moisture, leading to delayed but serious tissue damage.[5][6]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[2][3] The fine, dust-like nature of many solid reagents makes them a particular hazard to the eyes.

  • Acute Toxicity: Likely harmful if swallowed.[2][4]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2][7]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense. As experienced scientists, we know that true safety is achieved by implementing a multi-layered strategy known as the hierarchy of controls.

  • Engineering Controls: This is the most critical layer. All work involving this compound must be conducted in a properly functioning chemical fume hood.[8][9] This contains dust and vapors at the source, protecting you and the laboratory environment. Ensure the fume hood has been certified within the last year.

  • Administrative Controls: These are the procedures and work practices that minimize exposure. This includes thorough training for all personnel, restricting access to the handling area, and ensuring emergency equipment like eyewash stations and safety showers are accessible and tested.[5][10]

  • Personal Protective Equipment (PPE): The final barrier between you and the chemical. The following sections detail the specific PPE required.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for handling this compound, with a detailed explanation of the rationale behind each choice.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[11] For tasks with a higher splash or dust risk, add a full-face shield over the goggles.Standard safety glasses do not provide a seal and are inadequate. Goggles are essential to protect against fine dust and potential splashes.[6] A face shield protects the entire face from corrosive materials.
Hand Protection Chemical-resistant gloves such as butyl rubber or nitrile.[12] Always inspect gloves for tears or holes before use. Use the proper glove removal technique to avoid contaminating your skin.To prevent direct skin contact. Corrosive solids can cause severe burns, and gloves provide the primary barrier.[6] Double-gloving may be appropriate for extended procedures.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant aprons and oversleeves may be necessary for larger quantities.[9] Wear long pants and closed-toe shoes.To protect skin from accidental contact and to prevent the contamination of personal clothing.[5]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[11][13]To prevent the inhalation of fine particles that can cause respiratory tract irritation.[2][7] A fume hood is the preferred method of respiratory protection.

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is crucial for safety and experimental integrity.

Pre-Handling Preparations
  • Area Designation: Designate a specific area within a chemical fume hood for handling the compound.

  • Emergency Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[2]

  • Spill Kit Assembly: Ensure a spill kit for corrosive solids is readily available. This should include a neutralizer (such as sodium bicarbonate for acids), absorbent pads, a dustpan, and a labeled waste container.[8]

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

Step-by-Step Handling Protocol
  • Weighing: Conduct all weighing procedures within the fume hood or a ventilated balance enclosure to contain dust. Use a scoop or spatula made of a non-reactive material.[12]

  • Transfers: When transferring the solid, do so carefully and deliberately to minimize dust generation.

  • Solution Preparation: If dissolving the solid, slowly add the compound to the solvent to prevent splashing. For acidic compounds, always add the acid to water, never the other way around, to manage any exothermic reaction.[6][9]

Post-Handling and Decontamination
  • Surface Cleaning: Thoroughly decontaminate the work area and any equipment used. Wipe down surfaces with an appropriate solvent, followed by soap and water.[5]

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves last using the proper technique.

  • Waste Collection: All contaminated materials, including used gloves, weigh boats, and wipes, must be collected in a clearly labeled hazardous waste container.[1]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[10]

Emergency and Spill Response Plan

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Chemical Spill Workflow

The following workflow outlines the immediate steps to take in the event of a small, manageable spill of solid this compound. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess Spill Size Is it large or unmanageable? alert->assess evacuate Evacuate the area Contact EHS / Emergency Services assess->evacuate Yes don_ppe Ensure appropriate PPE is worn (Gloves, Goggles, Lab Coat) assess->don_ppe No (Small & Manageable) contain Carefully sweep solid material using a dustpan and brush don_ppe->contain neutralize If necessary, cover with a neutralizing agent (e.g., soda ash) contain->neutralize collect Place material into a labeled hazardous waste container neutralize->collect decontaminate Decontaminate the spill area and all equipment used collect->decontaminate dispose Dispose of waste and contaminated PPE properly decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for a manageable corrosive solid spill.

Disposal Plan

Chemical waste must be handled with the same level of care as the parent compound.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Containerization: Collect all waste, including contaminated PPE, into a dedicated, sealed, and clearly labeled container.[1]

  • Regulatory Compliance: Dispose of all chemical waste in strict accordance with your institution's policies and local, regional, and national environmental regulations.[1] Never pour chemical waste down the drain.[1]

References

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2-(4-Bromophenoxy)propanoic acid

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